1-Dodecanol
Description
Structure
3D Structure
Properties
IUPAC Name |
dodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZUXJYWNFBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O, Array | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026918 | |
| Record name | 1-Dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colourless liquid above 21°, fatty odour | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dodecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lauryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
498 °F at 760 mmHg (USCG, 1999), 259 °C at 760 mm Hg, BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg, at 101.3kPa: 250 °C | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
260 °F (USCG, 1999), 127 °C, 260 °F (127 °C) (Closed cup), 121 °C c.c. | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 4 mg/L at 25 °C, Soluble in ethanol, ether; slightly soluble in benzene, Soluble in two parts of 70% alcohol, Insoluble, Solubility in water, g/l at 25 °C: 0.004 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol) | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lauryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float, 0.8309 at 24 °C/4 °C, Density (at 24 °C): 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.830-0.836 | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Lauryl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/261/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 6.4 | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000848 [mmHg], 8.48X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 1.3 | |
| Record name | 1-Dodecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Leaflets from dilute alcohol, COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C, Colorless solid | |
CAS No. |
112-53-8, 68551-07-5 | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-53-8 | |
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| Record name | 1-Dodecanol | |
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| Record name | Alcohols, C8-18 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551075 | |
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| Record name | 1-Dodecanol | |
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| URL | https://www.drugbank.ca/drugs/DB06894 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-DODECANOL | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3724 | |
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| Record name | 1-Dodecanol | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LAURYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/178A96NLP2 | |
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| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
75 °F (USCG, 1999), 24 °C | |
| Record name | DODECANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-DODECANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Dodecanol | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1765 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Physicochemical properties of 1-Dodecanol for research applications
An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecanol for Research Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as lauryl alcohol, is a saturated 12-carbon fatty alcohol that has garnered significant interest across various scientific disciplines, particularly in pharmaceutical sciences and drug development.[1][2] Its unique amphiphilic nature, characterized by a long, lipophilic alkyl chain and a polar hydroxyl head group, underpins its utility as a versatile excipient. This guide provides an in-depth exploration of the core physicochemical properties of this compound and elucidates how these characteristics are fundamentally linked to its primary research applications. We will delve into its role as a skin penetration enhancer, a solvent for poorly soluble active pharmaceutical ingredients (APIs), and a critical component in the formulation of emulsions and nanoemulsions. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and formulation experts, providing not only foundational data but also actionable experimental protocols and the causal reasoning behind its application.
Core Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is paramount for its effective application. These properties dictate its behavior in various systems, from simple solutions to complex biological membranes. The long C12 hydrocarbon tail imparts significant non-polar, lipophilic characteristics, while the terminal hydroxyl group provides a site for hydrogen bonding and polar interactions.[3] This dual nature is the cornerstone of its functionality.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | Dodecan-1-ol | [4] |
| Synonyms | Dodecyl alcohol, Lauryl alcohol | [1][5][6] |
| CAS Number | 112-53-8 | [4][7] |
| Molecular Formula | C₁₂H₂₆O | [4][8] |
| Molecular Weight | 186.33 g/mol | [4][8] |
| Appearance | Colorless thick liquid or white crystalline solid | [4][7] |
| Odor | Characteristic fatty, waxy odor; floral on dilution | [4][7] |
| Melting Point | 22-26 °C (72-79 °F) | [1][7] |
| Boiling Point | 259-262 °C (498-504 °F) at 760 mmHg | [1][7] |
| Density | 0.831 - 0.833 g/mL at 25 °C | [7][9] |
| Solubility in Water | Insoluble (~4 mg/L at 25 °C) | [1][4] |
| Solubility (Organic) | Soluble in ethanol, diethyl ether, chloroform, acetone | [1][3][10] |
| Vapor Pressure | ~0.1 mmHg at 20 °C | [7][11] |
| Refractive Index | ~1.442 at 20 °C | [7] |
| Flash Point | >110 °C (>230 °F) | [7] |
| LogP (Octanol/Water) | ~5.13 - 5.36 | [12][13] |
Applications in Pharmaceutical Research & Development
The specific physicochemical properties of this compound directly enable its use in advanced drug delivery systems. Its high lipophilicity (LogP > 5) and amphiphilic structure are the primary drivers of its efficacy.
Mechanism as a Skin Penetration Enhancer
Transdermal drug delivery is a compelling administration route that avoids first-pass metabolism, but the skin's outermost layer, the stratum corneum, poses a significant barrier.[14] this compound functions as a chemical penetration enhancer by transiently and reversibly disrupting this barrier.
Causality: The mechanism is rooted in this compound's molecular structure. Its long C12 alkyl chain intercalates into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, fatty acids), thereby increasing the fluidity of the lipid matrix.[14] This creates more permeable pathways, facilitating the diffusion of drug molecules through the skin. The polar hydroxyl head can also interact with the polar head groups of the skin lipids, further contributing to the destabilization of the barrier. Fatty alcohols with a chain length around C10-C12 have often shown optimal efficacy in this regard.[14]
Caption: Mechanism of this compound as a skin penetration enhancer.
Solvent and Co-Solvent for Lipophilic APIs
Many promising drug candidates are abandoned due to poor water solubility, which limits their bioavailability.[15]
Causality: this compound's high LogP value signifies its profound lipophilicity, making it an excellent solvent for other non-polar or poorly water-soluble APIs.[13][15] By dissolving the API in a lipid-based vehicle containing this compound, the drug can be maintained in a solubilized state, which is critical for absorption across biological membranes. It is frequently used in the oil phase of emulsions and self-emulsifying drug delivery systems (SEDDS) to enhance drug loading capacity.
Emulsion and Nanoemulsion Stabilizer
This compound is widely used in the formulation of creams, lotions, and ointments, which are typically oil-in-water or water-in-oil emulsions.[1][16]
Causality: Its role here is again dictated by its amphiphilic structure. While not a potent primary surfactant, it functions exceptionally well as a co-surfactant and emulsion stabilizer. In an emulsion, this compound molecules orient themselves at the oil-water interface alongside the primary surfactant. The bulky C12 tail packs into the oil phase, while the small hydroxyl head faces the water phase. This interfacial film strengthens the emulsion, reduces Oswald ripening, and prevents droplet coalescence, thereby enhancing the long-term stability of the formulation.
Experimental Protocols for Evaluation
The following protocols are standardized methodologies for assessing the efficacy of this compound in key research applications. They are designed to be self-validating through the inclusion of appropriate controls and characterization steps.
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the evaluation of this compound's effect on the transdermal delivery of a model drug.
Step-by-Step Methodology:
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat)[17].
-
Carefully remove any subcutaneous fat and connective tissue.
-
Equilibrate the skin in a normal saline solution for one hour prior to mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin onto a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the receptor fluid at 32 ± 1 °C using a circulating water bath to mimic physiological skin temperature. Stir continuously.
-
-
Formulation Application:
-
Prepare two formulations of a model drug:
-
Control Formulation: Drug in a vehicle (e.g., 40:60 ethanol:water).
-
Test Formulation: Drug in the vehicle containing 5% w/v this compound.[18]
-
-
Apply a precise amount (e.g., 200 µL) of the control or test formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Quantification & Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the Enhancement Ratio (ER) as: ER = Jss (with this compound) / Jss (control). An ER > 1 indicates successful permeation enhancement.
-
Caption: Experimental workflow for an in vitro skin permeation study.
Protocol: Preparation of a this compound-Containing Nanoemulsion
This protocol outlines the formation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.
Step-by-Step Methodology:
-
Phase Preparation:
-
Oil Phase: Combine the lipophilic API, this compound (as a co-surfactant/oil component), and a primary oil (e.g., medium-chain triglycerides). Gently heat to ensure complete dissolution.
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in purified water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while under constant magnetic stirring. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
-
High-Energy Homogenization:
-
Process the pre-emulsion using a high-pressure homogenizer or a probe sonicator.
-
For Homogenizer: Process for 5-10 cycles at a pressure of 15,000-20,000 PSI.
-
For Sonicator: Process for 5-10 minutes in an ice bath to prevent overheating.
-
-
Characterization (Validation):
-
Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A desired nanoemulsion will have a mean droplet size < 200 nm and a PDI < 0.3.
-
Zeta Potential: Measure to assess surface charge and predict stability. A value of ±30 mV or greater is typically indicative of a stable formulation.
-
Morphology: Visualize droplet shape and size distribution using Transmission Electron Microscopy (TEM).
-
Safety and Handling
This compound is generally considered safe for use in cosmetic and pharmaceutical formulations at typical concentrations.[1] However, it can cause serious eye irritation and may irritate the skin in its undiluted form.[19][20][21] It is also classified as very toxic to aquatic life with long-lasting effects.[19][22] Standard laboratory safety practices, including the use of eye protection and gloves, should be followed.[21] Store in a tightly closed container in a dry, well-ventilated place.[20]
Conclusion
This compound is a functionally versatile excipient whose value in research and drug development is directly attributable to its well-defined physicochemical properties. Its amphiphilic structure, characterized by a C12 lipophilic tail and a polar hydroxyl head, allows it to effectively modulate biological barriers like the skin, solubilize poorly soluble compounds, and stabilize complex multiphase systems such as nanoemulsions. By understanding the causal link between its molecular structure and its function, researchers can rationally design and optimize advanced drug delivery systems with enhanced efficacy and stability.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SID 134973347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound CAS#: 112-53-8 [m.chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [stenutz.eu]
- 10. This compound | 112-53-8 | TCI AMERICA [tcichemicals.com]
- 11. 112-53-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Showing Compound this compound (FDB030246) - FooDB [foodb.ca]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Effects of various penetration enhancers on percutaneous absorption of piroxicam from emulgels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. carlroth.com [carlroth.com]
- 21. fishersci.com [fishersci.com]
- 22. chemicalbook.com [chemicalbook.com]
Introduction: The Significance of 1-Dodecanol in Scientific Research
An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1-Dodecanol
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as lauryl alcohol, is a 12-carbon fatty alcohol that serves as a crucial building block and versatile compound in numerous scientific and industrial applications.[1][2][3] Its utility spans from being a precursor in the synthesis of surfactants, such as sodium lauryl sulfate (SLS), to an excipient in pharmaceutical formulations and a key intermediate in the creation of fragrances and agrochemicals.[3][4][5][6] In the realm of drug development, the introduction of a dodecyl chain can significantly modulate the lipophilicity of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[7]
This guide provides a comprehensive overview of established and reliable methods for the laboratory-scale synthesis of this compound, with a primary focus on practical application, mechanistic understanding, and safety. We will delve into the reduction of dodecanoic acid derivatives, a widely employed and efficient strategy, and also explore alternative synthetic routes. Each method is presented with a detailed experimental protocol, an analysis of its advantages and limitations, and the necessary safety precautions, ensuring that researchers can select and execute the most suitable procedure for their specific needs.
Comparative Overview of Primary Synthesis Routes
The laboratory preparation of this compound can be approached through several synthetic pathways. The choice of method often depends on the availability of starting materials, desired purity, scalability, and the safety infrastructure of the laboratory. The most common and practical methods include:
-
Reduction of Dodecanoic Acid Esters: This is arguably the most prevalent laboratory method, offering high yields and purity. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) is standard for this transformation.
-
Bouveault-Blanc Reduction: A classical method involving the reduction of an ester with sodium metal in the presence of an alcohol.[4] While historically significant, it has been largely superseded by hydride-based reductions due to safety and convenience.
-
Grignard Synthesis: This approach involves the reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde or an epoxide. It offers a versatile method for carbon-carbon bond formation and the introduction of the dodecyl group.
-
Hydroformylation of 1-Undecene: This industrial process involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene, followed by reduction of the resulting aldehyde.[8][9] While highly efficient, it often requires specialized high-pressure equipment, making it less common for standard laboratory synthesis.
The following sections will provide an in-depth exploration of the most practical of these methods for a laboratory setting.
Method 1: Reduction of Methyl Dodecanoate with Lithium Aluminum Hydride (LiAlH₄)
The reduction of esters to primary alcohols using lithium aluminum hydride is a robust and high-yielding transformation, making it the method of choice for many laboratory applications.[10][11] The commercially available methyl dodecanoate (methyl laurate) serves as an excellent starting material.[12]
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters, which are less reactive than aldehydes or ketones.[13] Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.
-
Aprotic Solvent: The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF).[13] LiAlH₄ reacts violently with protic solvents, including water and alcohols, to release flammable hydrogen gas.[13][14]
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the highly reactive LiAlH₄ with atmospheric moisture and oxygen.[14]
-
Controlled Addition and Temperature: The reaction is highly exothermic. The dropwise addition of the ester to the LiAlH₄ suspension at a reduced temperature (0 °C) helps to control the reaction rate and prevent dangerous temperature spikes.[12]
-
Quenching Procedure: A careful and sequential quenching process is essential to safely neutralize the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the this compound product. The Fieser workup (sequential addition of water, aqueous sodium hydroxide, and then more water) is a standard and effective method.[12]
Reaction Mechanism
The reduction of an ester with LiAlH₄ proceeds in two main stages.[10][15]
-
Nucleophilic Acyl Substitution: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[10] This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde intermediate.[10][15]
-
Aldehyde Reduction: The aldehyde formed is more reactive than the starting ester and is immediately reduced by another equivalent of hydride from LiAlH₄.[15] This second nucleophilic attack forms an alkoxide intermediate.
-
Workup: The final step is an acidic or aqueous workup to protonate the alkoxide, yielding the primary alcohol, this compound.[15]
Diagram of the LiAlH₄ Reduction of Methyl Dodecanoate
Caption: Reaction pathway for the reduction of methyl dodecanoate to this compound using LiAlH₄.
Detailed Experimental Protocol
Materials:
-
Methyl dodecanoate (CH₃(CH₂)₁₀COOCH₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
15% aqueous sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line.[12] The entire apparatus should be flame-dried or oven-dried before assembly to ensure anhydrous conditions.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with a suspension of lithium aluminum hydride (e.g., 1.1 g, 26.2 mmol) in anhydrous diethyl ether (50 mL).[12]
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.[12]
-
Addition of Ester: Dissolve methyl dodecanoate (e.g., 5.0 g, 23.3 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.[12] Add the ester solution dropwise to the stirred LiAlH₄ suspension over approximately 30 minutes, maintaining the temperature at 0 °C.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.[12]
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath.[12] Carefully and slowly quench the reaction by the dropwise addition of 2 mL of water, followed by 2 mL of 15% aqueous sodium hydroxide, and finally 6 mL of water.[12] This should produce a granular white precipitate.
-
Workup: Remove the white precipitate by vacuum filtration and wash it thoroughly with diethyl ether.[12] Combine the organic filtrates and transfer them to a separatory funnel.
-
Washing: Wash the combined organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[12]
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Safety Precautions
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents.[14] It can ignite in moist air.[14] Handle it in a fume hood under an inert atmosphere.[14] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[14][16] A Class D fire extinguisher or dry sand should be readily available.[14][17]
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing. Use only freshly opened or tested solvents.
-
Quenching: The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling to prevent a runaway reaction.
Method 2: Grignard Synthesis of this compound
The Grignard reaction provides a versatile route to this compound by forming a new carbon-carbon bond. A common approach involves the reaction of undecylmagnesium bromide with formaldehyde.
Causality Behind Experimental Choices
-
Grignard Reagent Formation: The preparation of the Grignard reagent, undecylmagnesium bromide, from 1-bromoundecane and magnesium turnings is the critical first step.[18] This reaction is highly sensitive to moisture and requires strictly anhydrous conditions and an ethereal solvent like THF or diethyl ether to stabilize the reagent.[18]
-
Activation of Magnesium: A passivating layer of magnesium oxide can inhibit the reaction.[18] Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary to initiate the formation of the Grignard reagent.[18][19]
-
Electrophile: Formaldehyde is the simplest aldehyde and reacts with the undecylmagnesium bromide to form the desired primary alcohol after an acidic workup.
Reaction Mechanism
-
Formation of Grignard Reagent: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromoundecane.
-
Nucleophilic Addition: The nucleophilic carbon of the undecylmagnesium bromide attacks the electrophilic carbonyl carbon of formaldehyde.
-
Workup: An acidic workup protonates the resulting alkoxide to yield this compound.
Diagram of the Grignard Synthesis of this compound
References
- 1. This compound | 112-53-8 [chemicalbook.com]
- 2. ymdb.ca [ymdb.ca]
- 3. atamankimya.com [atamankimya.com]
- 4. Dodecanol - Wikipedia [en.wikipedia.org]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. atamankimya.com [atamankimya.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. orgosolver.com [orgosolver.com]
- 16. westliberty.edu [westliberty.edu]
- 17. nj.gov [nj.gov]
- 18. benchchem.com [benchchem.com]
- 19. digital.csic.es [digital.csic.es]
Understanding the Surfactant Properties of 1-Dodecanol: A Technical Guide for Researchers and Formulation Scientists
Introduction: The Dual Role of 1-Dodecanol in Interfacial Science
This compound, also known as lauryl alcohol, is a 12-carbon straight-chain fatty alcohol that holds a significant position in the formulation of a wide array of products, from pharmaceuticals and cosmetics to industrial detergents.[1][2] Its utility stems from its amphiphilic nature, possessing both a water-loving (hydrophilic) polar head group and a water-fearing (hydrophobic) non-polar tail. This dual characteristic allows this compound to exhibit surface-active properties, influencing the behavior of interfaces between immiscible phases like oil and water.
This technical guide provides an in-depth exploration of the surfactant properties of this compound, moving beyond a simple cataloging of its applications. We will delve into the molecular basis of its interfacial activity, its role as an emulsifier and foam modulator, and the experimental methodologies used to characterize these properties. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for optimizing formulation stability, efficacy, and performance.
The Molecular Architecture of a Surfactant: The Case of this compound
The surfactant-like behavior of this compound is fundamentally dictated by its molecular structure: a long, hydrophobic dodecyl (C12H25) chain and a hydrophilic hydroxyl (-OH) group.
References
An In-depth Technical Guide to the Solubility of 1-Dodecanol in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Dodecanol, also known as lauryl alcohol, is a 12-carbon fatty alcohol pivotal in numerous industrial and pharmaceutical applications. Its utility as a surfactant precursor, emollient, lubricant, and solvent necessitates a thorough understanding of its solubility characteristics.[1][2] This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, grounded in the fundamental principles of intermolecular forces and thermodynamics. We will explore quantitative solubility data, detail a robust experimental protocol for solubility determination, and discuss the critical factors influencing the dissolution of this amphiphilic molecule.
Introduction to this compound and its Significance
This compound (C₁₂H₂₆O) is a colorless, waxy solid at room temperature with a melting point of approximately 24°C (75°F) and a floral odor.[1] Structurally, it is characterized by a long, nonpolar 12-carbon alkyl chain and a polar hydroxyl (-OH) head group. This amphiphilic nature is the primary determinant of its solubility behavior and its wide-ranging applications.
In the pharmaceutical and cosmetics industries, this compound functions as an emollient, emulsion stabilizer, and a viscosity-modifying agent in creams and lotions.[2][3] It also serves as a solvent and excipient in drug delivery systems, aiding in the formulation of poorly soluble active pharmaceutical ingredients (APIs).[3] Its role as a chemical intermediate is equally significant, being a precursor to widely used surfactants like sodium lauryl sulfate (SLS).[1] A deep understanding of its solubility is therefore critical for formulation scientists to ensure product stability, efficacy, and bioavailability.
The Molecular Basis of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. Dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable in strength to the forces within the pure components.
This compound's solubility is a tale of two competing factors:
-
The Hydrophilic Hydroxyl (-OH) Group: This polar group is capable of forming strong hydrogen bonds with other polar molecules, including water and other alcohols.[4]
-
The Lipophilic Dodecyl (C₁₂) Chain: This long hydrocarbon tail is nonpolar and interacts primarily through weak van der Waals (dispersion) forces.[5]
The balance between these two regions dictates its solubility profile. While the hydroxyl group imparts some polarity, the long, nonpolar hydrocarbon chain dominates the molecule's overall character, making it largely insoluble in highly polar solvents like water (solubility ~0.004 g/L) but readily soluble in many organic solvents.[1][6]
In organic solvents, the following interactions are key:
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The primary interactions are van der Waals forces. The nonpolar dodecyl chain of this compound interacts favorably with the nonpolar solvent molecules, leading to good solubility.
-
In Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents have dipole-dipole interactions. The polar -OH group of this compound can interact with the solvent's dipole, and the nonpolar tail interacts via dispersion forces, generally resulting in good solubility.[6]
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. Strong hydrogen bonds can form between the -OH group of this compound and the solvent molecules, leading to excellent solubility.[6]
The general trend is that as the nonpolar character of the solvent increases, its ability to solvate the long alkyl chain of this compound improves.
Quantitative Solubility Data
The solubility of this compound is highly dependent on both the solvent and the temperature. Generally, solubility in most organic solvents increases with temperature.[6] The table below summarizes available solubility data for this compound in a selection of common organic solvents.
| Solvent | Chemical Class | Polarity | Solubility Profile |
| Ethanol | Alcohol (Protic) | Polar | Soluble[1] |
| Methanol | Alcohol (Protic) | Polar | Soluble[6] |
| Diethyl Ether | Ether (Aprotic) | Moderately Polar | Soluble[1] |
| Acetone | Ketone (Aprotic) | Polar | Soluble[6] |
| Chloroform | Halogenated | Moderately Polar | Soluble[6] |
| Hexane | Alkane | Nonpolar | Soluble |
| Toluene | Aromatic | Nonpolar | Soluble |
| Carbon Tetrachloride | Halogenated | Nonpolar | Soluble |
| Water | Protic | Very Polar | Largely Insoluble (0.004 g/L)[1] |
Note: "Soluble" is a qualitative term. Precise quantitative data often requires consulting specialized chemical engineering literature or experimental determination, as values can vary significantly with temperature and pressure.
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a robust experimental methodology is essential. The isothermal equilibrium method is a standard and trustworthy technique.
Principle
An excess amount of the solute (this compound) is mixed with the solvent of interest and agitated at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the liquid phase is then determined analytically.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of pure this compound into a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or sealed vials in a shaker bath).
-
Add a precise volume or mass of the desired organic solvent to each vessel. The presence of excess solid this compound is crucial to ensure saturation is achieved.
-
-
Equilibration (Causality: Reaching Thermodynamic Minimum):
-
Place the vessels in a constant-temperature bath or shaker, precisely maintained at the target temperature (e.g., 25°C, 37°C).
-
Agitate the mixtures continuously (e.g., using a magnetic stirrer or orbital shaker) for a predetermined period (typically 24-72 hours). This agitation is critical to maximize the solid-liquid surface area and accelerate the dissolution process, ensuring the system reaches thermodynamic equilibrium.
-
To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.
-
-
Phase Separation (Causality: Isolating the Saturated Solution):
-
Stop agitation and allow the vessels to rest in the temperature bath for several hours (e.g., 2-4 hours). This allows the excess, undissolved solid this compound to settle, leaving a clear, saturated supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Pre-heating the syringe to the experimental temperature is a self-validating step that prevents the solute from crystallizing out of solution due to a temperature drop during sampling.
-
-
Analysis (Causality: Quantifying the Solute):
-
Accurately weigh the collected aliquot of the saturated solution.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of an analytical instrument.
-
Quantify the concentration of this compound using a validated analytical method, such as:
-
Gas Chromatography (GC): Ideal for volatile solutes and solvents.
-
High-Performance Liquid Chromatography (HPLC): Versatile for non-volatile compounds.
-
Gravimetric Analysis: The solvent can be evaporated from the weighed aliquot, and the remaining solid this compound mass is measured. This is a simple but effective method.
-
-
-
Calculation:
-
Express the solubility in desired units, such as grams of solute per 100 g of solvent (mass fraction) or mole fraction.
-
Workflow Visualization
Caption: Isothermal Equilibrium Method for Solubility Determination.
Key Factors Influencing this compound Solubility
-
Temperature: For most solid-liquid systems, the dissolution process is endothermic, meaning solubility increases with temperature.[6] This is a critical parameter to control and report in any solubility study.
-
Solvent Polarity: As discussed, the "like dissolves like" principle is paramount. This compound shows the highest solubility in solvents that can effectively interact with both its polar head and nonpolar tail, such as shorter-chain alcohols and moderately polar ethers.[6][7]
-
Molecular Structure of the Solvent: Steric hindrance in a solvent molecule can affect its ability to solvate the this compound molecule, even if their polarities are similar.
Applications in Drug Development
The solubility characteristics of this compound are leveraged in several ways in the pharmaceutical field:
-
Co-solvent: In topical and transdermal formulations, this compound can act as a co-solvent and penetration enhancer, improving the solubility and skin permeation of APIs.
-
Emulsions and Microemulsions: Its amphiphilic nature makes it an excellent component in the oil phase of emulsions or as a co-surfactant to stabilize microemulsions for oral drug delivery.[3]
-
Lipophilicity Modifier: Derivatives of this compound are used to increase the lipophilicity of drug molecules, which can be a strategy to improve their passage through biological membranes.[1]
Conclusion
This compound is a versatile fatty alcohol whose solubility is dictated by the interplay between its polar hydroxyl group and its substantial nonpolar alkyl chain. It is highly soluble in a range of organic solvents, from nonpolar alkanes to polar alcohols, but remains largely insoluble in water. Understanding these properties through robust theoretical knowledge and precise experimental determination is essential for scientists and researchers who utilize this compound in cosmetics, industrial processes, and, critically, in the development of advanced pharmaceutical formulations.
References
Lauryl Alcohol (1-Dodecanol): From Natural Triglycerides to Research-Grade Purity
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive overview of the natural origins of lauryl alcohol (1-dodecanol) and the chemical principles and methodologies for its extraction and purification. Designed for researchers, chemists, and drug development professionals, this document elucidates the pathway from raw botanical sources to the high-purity material required for rigorous scientific investigation.
Introduction to Lauryl Alcohol
Lauryl alcohol, systematically known as this compound, is a 12-carbon straight-chain fatty alcohol with the chemical formula C₁₂H₂₆O.[1][2] At room temperature, it exists as a colorless, oily liquid or a white, waxy solid with a faint floral odor.[2][3] Its amphiphilic nature, stemming from a hydrophilic hydroxyl (-OH) head and a lipophilic 12-carbon tail, makes it a valuable precursor and active molecule in a multitude of fields.
In research and development, lauryl alcohol serves as a critical starting material for the synthesis of surfactants, such as Sodium Lauryl Sulfate (SLS), and as an emollient in pharmaceutical and cosmetic formulations.[3] Its derivatives are also being explored as "green solvents" and advanced bio-lubricants.[4] Given its broad utility, securing a high-purity supply is paramount, necessitating a thorough understanding of its extraction and purification from natural feedstocks.
Principal Natural Sources of Lauryl Alcohol
Lauryl alcohol is not typically found in its free form in nature. Instead, it is derived from lauric acid (dodecanoic acid), a saturated fatty acid that is abundant in the triglycerides of specific vegetable oils.[5] The most commercially significant sources are tropical oils, renowned for their high concentration of lauric acid.
The primary natural sources for lauryl alcohol production are:
-
Coconut Oil (Cocos nucifera): This is the most prominent source, with lauric acid constituting 45-50% of its total fatty acid content. The high concentration makes it an economically favorable feedstock for lauryl alcohol production.[6]
-
Palm Kernel Oil (Elaeis guineensis): Derived from the kernel of the oil palm fruit, this oil is chemically similar to coconut oil, containing 45-55% lauric acid.[7] It is a major industrial raw material for the oleochemical industry.[8]
These oils serve as the primary raw materials due to their rich composition of lauric acid triglycerides, which are the direct precursors for lauryl alcohol synthesis.
Data Presentation: Lauric Acid Content in Major Natural Sources
| Natural Source | Scientific Name | Typical Lauric Acid Content (%) |
| Coconut Oil | Cocos nucifera | 45 - 50% |
| Palm Kernel Oil | Elaeis guineensis | 45 - 55% |
Extraction and Synthesis Pathway
The industrial and laboratory-scale production of lauryl alcohol from natural oils is a multi-step process that involves the liberation of fatty acids from their triglyceride form, followed by the chemical reduction of the lauric acid component to the corresponding alcohol. The overall workflow can be divided into two primary routes: The "Ester Route" and the "Acid Route."
Diagram: Overall Workflow for Lauryl Alcohol Production
Caption: High-level overview of the conversion of natural oils to pure lauryl alcohol.
Step 1: Liberation of Fatty Acids via Hydrolysis (Saponification)
The foundational step is the cleavage of the ester bonds within the triglyceride molecules to release the fatty acids and a glycerol backbone.[9] This is achieved through hydrolysis, most commonly alkaline hydrolysis, a process known as saponification.[10][11]
-
Causality: Saponification is employed because it is a highly efficient, irreversible reaction that proceeds to completion.[10] Treating the oil with a strong base, such as sodium hydroxide (NaOH), attacks the ester linkages, yielding glycerol and the sodium salts of the fatty acids (soaps).[12][13] This mixture of fatty acid salts is more easily separated from the glycerol, which is water-soluble.
The generalized reaction is: C₃H₅(O₂CR)₃ (Triglyceride) + 3 NaOH → C₃H₅(OH)₃ (Glycerol) + 3 NaO₂CR (Fatty Acid Salts)[9]
Step 2: Conversion to Lauryl Alcohol
Once lauric acid (or its salt) is isolated, it must be reduced to lauryl alcohol. This is accomplished by converting the carboxylic acid functional group into a primary alcohol.
The Ester Route (Industrial Standard): This is the most common industrial method.[14][15]
-
Esterification: The mixture of free fatty acids is first reacted with methanol to form fatty acid methyl esters (FAMEs). The specific component of interest is methyl laurate.[14] This step is crucial as methyl esters are more volatile and are hydrogenated under milder conditions (lower pressure and temperature) than free fatty acids, reducing equipment strain and energy costs.[14]
-
Hydrogenation: The methyl laurate is then catalytically hydrogenated. This high-pressure reaction uses hydrogen gas (H₂) and a catalyst (e.g., copper chromite) to reduce the ester group to two alcohols: lauryl alcohol and methanol.[3][14] The methanol is typically recycled for the esterification step.[14]
The Acid Route (Direct Hydrogenation): Alternatively, the free lauric acid can be hydrogenated directly. However, this process requires more severe conditions—higher temperatures and pressures—and necessitates corrosion-resistant equipment due to the acidic nature of the feedstock.[14]
Diagram: Key Chemical Conversion Pathways
Caption: Comparison of the "Ester Route" and "Acid Route" for lauryl alcohol synthesis.
Step 3: Purification for Research Applications
The crude product from hydrogenation contains a mixture of fatty alcohols (due to the mixed fatty acid composition of the source oil) and other by-products. Achieving the >99% purity required for research necessitates further purification.
-
Fractional Distillation: This is the primary method for separating lauryl alcohol (C12) from other fatty alcohols like myristyl (C14) and decyl (C10) alcohols.[16] The separation is based on the difference in their boiling points. The process is typically conducted under reduced pressure to lower the boiling points and prevent thermal degradation of the alcohols.
-
Recrystallization: For achieving the highest purity, recrystallization is an effective technique.[17] The principle relies on the differential solubility of lauryl alcohol and impurities in a selected solvent at varying temperatures. The crude alcohol is dissolved in a hot solvent and then cooled slowly, allowing pure lauryl alcohol crystals to form while impurities remain dissolved in the mother liquor.[17]
Experimental Protocols
The following protocols are illustrative and should be adapted based on available laboratory equipment and safety protocols.
Protocol 4.1: Saponification of Coconut Oil
-
Preparation: In a round-bottom flask, place 100g of refined coconut oil. Prepare a solution of 25g of sodium hydroxide (NaOH) in 100 mL of a 1:1 ethanol/water mixture. Caution: NaOH is highly corrosive.[12]
-
Reaction: Add the NaOH solution to the oil. Equip the flask with a reflux condenser and heat the mixture gently using a heating mantle for 60-90 minutes, or until the reaction mixture becomes a homogenous, clear solution, indicating the completion of saponification.[11]
-
Isolation of Fatty Acid Salts: Pour the hot soap solution into a beaker containing 250 mL of a saturated sodium chloride (NaCl) solution. This process, known as "salting out," precipitates the fatty acid salts, which are less soluble in the saltwater than in the reaction mixture.[9]
-
Collection: Cool the mixture in an ice bath and collect the precipitated solid soap by vacuum filtration. Wash the soap cake with two portions of ice-cold water to remove excess NaOH and glycerol.
Protocol 4.2: Conversion to Free Fatty Acids
-
Acidification: Suspend the collected soap cake from Protocol 4.1 in 300 mL of warm distilled water. While stirring, slowly add 6M hydrochloric acid (HCl) until the solution is acidic (pH ~2), tested with litmus paper. This will protonate the carboxylate salts, forming the free fatty acids, which will precipitate out of the aqueous solution.
-
Extraction: Cool the mixture. The fatty acids will solidify into a waxy layer on top. Separate this layer. Alternatively, perform a liquid-liquid extraction using a nonpolar solvent like diethyl ether or hexane to extract the fatty acids.
-
Drying: Wash the organic layer with water to remove residual HCl, then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield a mixture of free fatty acids, rich in lauric acid.
Protocol 4.3: High-Purity Lauryl Alcohol via Recrystallization
This protocol assumes a starting material of crude lauryl alcohol.
-
Solvent Selection: Select a suitable solvent system. A mixture of tetrahydrofuran and acetonitrile or tetrahydrofuran and toluene has been documented for this purpose.[17]
-
Dissolution: In a flask, add the crude lauryl alcohol and the chosen organic solvent (e.g., in a 1:2 weight ratio). Gently heat the mixture to 30-35°C while stirring until all the solid has dissolved.[17]
-
Crystallization: Cool the resulting solution slowly to 0-5°C in an ice bath. Stir the mixture gently for 30-60 minutes to promote the formation of crystals.[17]
-
Filtration: Collect the purified lauryl alcohol crystals by vacuum filtration. Wash the filter cake with a small amount of the ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The resulting product will have significantly higher purity, with single impurities often reduced to less than 0.1%.[17]
Conclusion
Lauryl alcohol is a cornerstone oleochemical primarily derived from the triglycerides present in coconut and palm kernel oils. Its journey from a natural fat to a high-purity research chemical involves a sequence of well-established chemical transformations: saponification to liberate the fatty acids, followed by reduction (typically via the ester route) to form the alcohol. For research applications where purity is non-negotiable, subsequent purification steps like fractional distillation and recrystallization are essential. By understanding and applying these principles, researchers can effectively source or synthesize lauryl alcohol tailored to the stringent demands of scientific discovery and product development.
References
- 1. specialchem.com [specialchem.com]
- 2. LAURYL ALCOHOL – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
- 3. Dodecanol - Wikipedia [en.wikipedia.org]
- 4. High-Tech Lauryl Alcohol Applications: PCMs, Bio-Lubricants & Solvents [oleochemicalsasia.com]
- 5. Lauric acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. saudijournals.com [saudijournals.com]
- 8. Fatty Alcohols Methodology – March 2013 | Compliance and Methodology [icis.com]
- 9. Saponification - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Soap – Chemistry of Food and Cooking [mhcc.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Hydrolysis of an Ester - Concept [jove.com]
- 14. WO1994010112A1 - Process for the production of fatty alcohols - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. A method for purifying lauryl alcohol and a method for preparing lauryl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN113527060B - Refining process of lauryl alcohol and process for preparing poly (lauryl alcohol) by taking refined product as raw material - Google Patents [patents.google.com]
Introduction: The Role of 1-Dodecanol in Latent Heat Thermal Energy Storage
An In-depth Technical Guide to the Thermal Characteristics of 1-Dodecanol as a Phase Change Material
Phase Change Materials (PCMs) represent a significant class of materials capable of storing and releasing large amounts of thermal energy during a phase transition, typically between solid and liquid states. This latent heat storage mechanism allows for a much higher energy storage density at a nearly constant temperature compared to sensible heat storage materials. Organic PCMs, such as paraffin waxes and fatty alcohols, are particularly attractive due to their chemical stability, non-corrosive nature, and congruent melting behavior.
Among the fatty alcohols, this compound (also known as lauryl alcohol) has emerged as a promising candidate for thermal energy storage applications, particularly in the low-to-moderate temperature range. As a saturated 12-carbon fatty alcohol, it offers a distinct melting point suitable for applications such as thermal management in buildings, solar thermal storage, and temperature regulation in pharmaceutical and food transport.[1] This guide provides a comprehensive overview of the essential thermal characteristics of this compound, details the experimental methodologies for their characterization, and discusses the practical implications for its use as a PCM.
Core Thermophysical Properties of this compound
The effective design and implementation of any thermal energy storage system are critically dependent on a precise understanding of the PCM's thermophysical properties. For this compound, the key parameters are its phase transition temperature, latent heat of fusion, thermal conductivity, and specific heat capacity.
Phase Transition Temperature and Latent Heat of Fusion
The melting point of this compound typically falls within the range of 22 to 26 °C.[2] This temperature range is particularly relevant for maintaining thermal comfort in buildings and for the temperature-controlled transport of sensitive goods. The latent heat of fusion, which is the amount of energy absorbed during melting or released during solidification, is a critical measure of its energy storage capacity. Various studies report the latent heat of fusion for this compound to be approximately 207.9 kJ/kg to 215.83 J/g.[1]
Thermal Conductivity
A significant challenge for many organic PCMs, including this compound, is their inherently low thermal conductivity, which impedes the rate of heat transfer during charging and discharging cycles. The thermal conductivity of this compound in its liquid state is reported to be around 0.145 W/(m·K).[3] This low value can be a limiting factor in applications requiring rapid thermal response.
Specific Heat Capacity
The specific heat capacity represents the amount of heat required to raise the temperature of a unit mass of the material by one degree. This property is important for calculating the total energy stored, which includes both latent and sensible heat. For this compound, the specific heat capacity in the liquid phase is approximately 2.36 kJ/kg·K.[3]
Supercooling
Supercooling is a phenomenon where a liquid cools below its normal freezing point without undergoing solidification. This can be a significant issue for PCMs as it can delay or even prevent the release of stored latent heat. This compound can exhibit some degree of supercooling, which needs to be considered in the design of thermal energy storage systems.
Quantitative Data Summary
The following table summarizes the key thermal properties of this compound as reported in various literature sources.
| Property | Value | Units | Reference(s) |
| Melting Point | 22 - 26 | °C | [2] |
| 24 | °C | [4][5] | |
| Onset: 22.2, Peak: 28.3 | °C | [1] | |
| Latent Heat of Fusion | 40.31 | kJ/mol | [6] |
| 207.9 | kJ/kg | [1] | |
| 215.83 | J/g | [1] | |
| Thermal Conductivity (liquid) | 0.145151 | W/(m·K) | [3] |
| Specific Heat Capacity (liquid) | 2.36488 | kJ/kg·K | [3] |
| 438.42 (at 298.15 K) | J/mol·K | [7][8] | |
| Boiling Point | 259 - 262 | °C | [2][5] |
Experimental Characterization Protocols
Accurate and reliable characterization of the thermal properties of this compound is essential for its effective application. The following sections detail standard experimental methodologies.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat flow into or out of a sample as a function of temperature or time.[9][10] It is the primary method for determining the melting and crystallization temperatures, as well as the latent heat of fusion of PCMs.[11][12]
Principle of Operation: The DSC instrument heats or cools a sample and a reference material at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is recorded and plotted against temperature, revealing endothermic (melting) and exothermic (crystallization) transitions.[13]
Step-by-Step Experimental Protocol for this compound:
-
Sample Preparation: Accurately weigh a small sample of this compound (typically 5-10 mg) into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any mass loss due to evaporation during the experiment.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium) according to the manufacturer's guidelines.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above its melting point (e.g., 50 °C). This records the melting endotherm.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same constant rate back to the initial temperature. This records the crystallization exotherm.
-
-
Data Analysis:
-
Determine the onset and peak temperatures of the melting and crystallization peaks from the resulting thermogram.
-
Integrate the area under the peaks to calculate the latent heat of fusion and crystallization.
-
Causality Behind Experimental Choices:
-
Small Sample Size: Ensures uniform temperature distribution within the sample, leading to more accurate results.[14]
-
Controlled Heating/Cooling Rate: The rate can influence the measured transition temperatures and peak shapes. A moderate rate is chosen to balance resolution and experimental time.[11]
-
Inert Atmosphere (e.g., Nitrogen Purge): Prevents oxidative degradation of the organic this compound at elevated temperatures.
Caption: DSC Experimental Workflow.
Alternative Method: The T-History Method
The T-History method is an alternative thermal analysis technique that can be used to determine the thermophysical properties of PCMs.[15][16] Unlike DSC, which uses very small samples, the T-History method allows for the analysis of larger, more representative sample sizes, which can be advantageous for heterogeneous or composite materials.[14][17] The method involves recording the temperature evolution of the PCM sample and a reference material (with known properties) as they cool in a constant temperature environment.[18]
Thermal Conductivity Measurement: Transient Plane Source (TPS) Method
The Transient Plane Source (TPS) method, also known as the Hot Disk method, is a versatile and accurate technique for measuring the thermal conductivity and thermal diffusivity of solids and liquids.[19][20][21] It is particularly well-suited for characterizing PCMs in both their solid and liquid states.
Principle of Operation: A TPS sensor, consisting of a double spiral of electrically conductive nickel, is placed in contact with the sample. The sensor acts as both a heat source and a temperature sensor.[22] A short electrical pulse is passed through the sensor, generating a small amount of heat that diffuses into the sample. By precisely measuring the temperature increase of the sensor over time, the thermal properties of the material can be calculated.[20]
Step-by-Step Experimental Protocol for this compound:
-
Sample Preparation:
-
For solid-state measurement, two flat, smooth pieces of solid this compound are required to sandwich the sensor.
-
For liquid-state measurement, the sensor is immersed in the molten this compound.
-
-
Sensor Placement: Ensure intimate thermal contact between the sensor and the sample to minimize contact resistance.
-
Measurement Parameters: Set the appropriate power output and measurement time in the instrument software. These parameters are chosen to ensure the heat pulse does not induce convection in the liquid sample.
-
Data Acquisition: Initiate the measurement. The instrument will apply the heat pulse and record the temperature response of the sensor.
-
Data Analysis: The software calculates the thermal conductivity and thermal diffusivity from the recorded temperature versus time data.
Causality Behind Experimental Choices:
-
Transient Measurement: The short duration of the heat pulse minimizes the risk of inducing natural convection in the liquid phase, which would otherwise lead to erroneous results.[19]
-
Non-destructive: The small temperature increase during the measurement does not alter the sample's properties, allowing for repeated measurements.[20]
Caption: TPS Experimental Workflow.
Other techniques such as Laser Flash Analysis (LFA) can also be employed to determine the thermal diffusivity of this compound, from which thermal conductivity can be calculated if the specific heat capacity and density are known.[23][24][25][26]
Challenges and Future Directions
While this compound possesses many favorable characteristics as a PCM, its low thermal conductivity remains a primary obstacle for applications requiring high rates of heat transfer. Research efforts are ongoing to enhance its thermal conductivity through the incorporation of high-conductivity materials such as graphite, carbon nanotubes, or metal foams to create composite PCMs.[27][28] These composite materials aim to improve the overall thermal performance without significantly compromising the latent heat storage capacity. Additionally, addressing the issue of supercooling through the use of nucleating agents is another area of active research.
Conclusion
This compound stands out as a viable phase change material for low-to-moderate temperature thermal energy storage applications. Its attractive melting point, high latent heat of fusion, and chemical stability make it a suitable candidate for a range of uses, from enhancing the energy efficiency of buildings to ensuring the thermal stability of temperature-sensitive products. While challenges such as low thermal conductivity and supercooling exist, ongoing research into composite materials and formulation strategies continues to expand the potential applications of this compound as an effective and reliable PCM. The standardized characterization techniques outlined in this guide, such as DSC and TPS, are crucial for obtaining the accurate and reliable data needed to engineer the next generation of advanced thermal energy storage systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound CAS#: 112-53-8 [m.chemicalbook.com]
- 3. chem-casts.com [chem-casts.com]
- 4. This compound | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. s4science.at [s4science.at]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of T-history Method Application for Sub-zero Phase Change Material Thermal Properties | Proceedings of the International Conference on Advanced Technologies [proceedings.icatsconf.org]
- 19. researchgate.net [researchgate.net]
- 20. thermtest.com [thermtest.com]
- 21. hotdiskinstruments.com [hotdiskinstruments.com]
- 22. infinitalab.com [infinitalab.com]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. linseis.com [linseis.com]
- 25. The Benefits and Limitations of Laser Flash Analysis for Determining Thermal Conductivity – C-Therm Technologies Ltd. [ctherm.com]
- 26. Laser flash analysis - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Enhanced Heat Transfer of 1-Octadecanol Phase-Change Materials Using Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1-Dodecanol as a Versatile High-Boiling Point Solvent for Reproducible Nanoparticle Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-dodecanol as a solvent in the synthesis of high-quality, monodisperse nanoparticles. This compound, a 12-carbon fatty alcohol, offers a unique combination of properties including a high boiling point, low vapor pressure, and the ability to function as a surface ligand, making it an excellent medium for various synthesis methodologies, including hot-injection and solvothermal techniques. This guide explains the causal relationships behind experimental choices, provides validated, step-by-step protocols for the synthesis of semiconductor quantum dots and metal oxide nanoparticles, and includes comprehensive characterization and safety information.
Physicochemical Properties of this compound: Implications for Nanoparticle Synthesis
The selection of a solvent is a critical parameter that dictates the outcome of a nanoparticle synthesis, influencing particle size, shape, and crystallinity. This compound (also known as lauryl alcohol) possesses a set of physicochemical properties that make it highly advantageous for achieving controlled nucleation and growth of nanocrystals.[1]
The high boiling point of this compound (259 °C) is a key feature, providing a wide temperature window for the synthesis process.[1] This allows for the thermal decomposition of a broad range of organometallic precursors and facilitates the high temperatures often required for crystalline growth, which might not be achievable in lower-boiling solvents like water or short-chain alcohols.[2] Furthermore, its low vapor pressure at typical synthesis temperatures enhances safety and reaction stability by minimizing solvent loss and pressure buildup in the reaction vessel.
The long alkyl chain of this compound plays a crucial role in stabilizing nanoparticles once they are formed. This steric stabilization is achieved when the alcohol molecules adsorb onto the nanoparticle surface, creating a physical barrier that prevents aggregation and uncontrolled growth.[3] This is a critical factor for producing monodisperse nanoparticles with uniform properties.
Table 1: Comparison of Physicochemical Properties of this compound and Other Common Solvents
| Property | This compound | 1-Octadecene (ODE) | Oleylamine (OAm) |
| Formula | C₁₂H₂₆O | C₁₈H₃₆ | C₁₈H₃₇N |
| Molar Mass | 186.34 g/mol [1] | 252.49 g/mol | 267.51 g/mol |
| Boiling Point | 259 °C[1] | 315 °C | ~350 °C |
| Melting Point | 24 °C[1] | 18 °C | 21 °C |
| Density | 0.831 g/cm³[1] | 0.789 g/cm³ | 0.813 g/cm³ |
| Primary Role | Solvent, Capping Agent[4] | Non-coordinating Solvent[2] | Solvent, Reducing Agent, Capping Agent[4] |
Mechanistic Roles of this compound in Nanoparticle Formation
This compound is not merely an inert reaction medium; it actively participates in the nanoparticle formation process in several key ways:
-
Solvent: Its primary role is to dissolve precursors and facilitate mass transport to the growing nanocrystals. High-boiling point solvents are crucial for maintaining a stable environment for controlled reactions at the elevated temperatures needed for nucleation and growth.[2]
-
Capping Agent/Stabilizer: The hydroxyl group of this compound can coordinate to the surface of the growing nanoparticles. The long C12 alkyl chain then extends into the solvent, providing a steric barrier that prevents nanoparticles from aggregating.[3][5] This is essential for controlling particle size and achieving a narrow size distribution.
-
Reducing Agent: In some syntheses, particularly for metal nanoparticles, alcohols can act as reducing agents, reducing metal salt precursors to their zero-valent state.[4] While this compound is not as strong a reducing agent as some other alcohols, its contribution to reduction can be relevant depending on the reaction temperature and precursors used.[4]
General Synthesis Methodologies
This compound is compatible with several common colloidal synthesis techniques. The choice of method depends on the desired material, size, and morphology.
Hot-Injection Synthesis
The hot-injection method is a widely used technique for producing high-quality, monodisperse nanocrystals.[6][7] It relies on the rapid injection of a precursor solution into a hot solvent, which induces a short, homogenous nucleation event, followed by a slower growth phase. This separation of nucleation and growth is key to achieving a narrow size distribution.[7] this compound's high boiling point makes it an ideal solvent for this method, allowing for precise temperature control during injection and growth.[8]
Caption: General workflow for hot-injection synthesis of nanoparticles.
Solvothermal Synthesis
Solvothermal synthesis involves heating precursors in a sealed vessel (autoclave) with a solvent at temperatures above its boiling point. The increased pressure facilitates the dissolution of precursors and promotes the formation of crystalline products. This method is particularly useful for synthesizing metal oxides and other materials that require high crystallization temperatures.[9][10] this compound can be used as the solvent in this method to control nanoparticle morphology and size.[11]
Caption: Key steps in a typical solvothermal synthesis protocol.
Detailed Protocols
The following protocols are provided as validated starting points. Researchers should optimize parameters based on their specific precursors and desired nanoparticle characteristics.
Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots via Hot-Injection
This protocol is adapted from methods used for synthesizing high-quality semiconductor nanocrystals and demonstrates the use of this compound in a non-coordinating solvent system.[12][13]
Materials and Reagents
| Reagent | Formula | Purity | Amount | Supplier |
| Cadmium oxide (CdO) | CdO | 99.99% | 13 mg | Sigma-Aldrich |
| Myristic Acid | C₁₄H₂₈O₂ | 99% | 0.50 g | Acros Organics |
| This compound | C₁₂H₂₆O | ≥98% | 10 mL | Carl ROTH |
| Selenium (Se) powder | Se | 99.99% | 30 mg | Sigma-Aldrich |
| Trioctylphosphine (TOP) | C₂₄H₅₁P | 90% | 0.4 mL | Sigma-Aldrich |
| 1-Octadecene (ODE) | C₁₈H₃₆ | 90% | 5 mL | Sigma-Aldrich |
| Methanol | CH₃OH | Anhydrous | ~50 mL | Fisher Scientific |
| Hexane | C₆H₁₄ | Anhydrous | ~20 mL | Fisher Scientific |
Step-by-Step Procedure
-
Selenium Precursor Preparation (in fume hood):
-
In a 10 mL flask, add selenium powder (30 mg) and 1-octadecene (5 mL).
-
Add trioctylphosphine (0.4 mL) and a magnetic stir bar.
-
Stir and gently warm the solution until the selenium completely dissolves to form a clear, colorless TOP-Se solution. Cool to room temperature.[13]
-
-
Cadmium Precursor Preparation (in fume hood):
-
In a 50 mL three-neck round-bottom flask, combine CdO (13 mg), myristic acid (0.50 g), and this compound (10 mL).
-
Attach a condenser and a thermocouple. Place the flask in a heating mantle on a magnetic stirrer.
-
Under a flow of argon or nitrogen, heat the mixture to 150-200 °C while stirring. The solution will turn from a reddish-brown slurry to a clear, colorless solution, indicating the formation of cadmium myristate.[13][14]
-
-
Injection and Growth:
-
Increase the temperature of the cadmium precursor solution to 240 °C.
-
Once the temperature is stable, rapidly inject the TOP-Se solution into the hot flask with a syringe.
-
The solution will change color immediately. The reaction time begins at the moment of injection.
-
To obtain different sizes of quantum dots, withdraw aliquots (approx. 0.5 mL) of the reaction mixture at various time points (e.g., 10s, 30s, 1 min, 2 min, 5 min) and quickly cool them in test tubes.[14] The color of the solution will evolve from yellow to orange to red as the nanoparticles grow.[15]
-
-
Purification:
-
After the final aliquot is taken, cool the reaction flask to room temperature.
-
Add an excess of methanol to the collected aliquots to precipitate the CdSe quantum dots.
-
Centrifuge the mixture to pellet the quantum dots. Discard the supernatant.
-
Re-disperse the pellet in a small amount of hexane. Repeat the precipitation and re-dispersion process at least twice to remove unreacted precursors and excess ligands.[13]
-
Store the purified quantum dots dispersed in hexane.
-
Expected Results & Characterization
-
UV-Vis Spectroscopy: The absorption spectra will show a distinct excitonic peak. The position of this peak will red-shift (move to longer wavelengths) as the particle size increases with longer reaction times.[16]
-
Photoluminescence (PL) Spectroscopy: When excited with a UV lamp, the solutions will fluoresce with colors ranging from blue/green for smaller dots to orange/red for larger dots.[15]
-
Transmission Electron Microscopy (TEM): TEM images will confirm the size, shape (typically spherical), and monodispersity of the synthesized quantum dots.
Protocol 2: Solvothermal Synthesis of Vanadium Dioxide (VO₂) Nanoparticles
This protocol demonstrates the use of this compound in a solvothermal method to produce metal oxide nanoparticles, as described in the synthesis of VO₂ nanoparticles.[11]
Materials and Reagents
| Reagent | Formula | Purity | Amount | Supplier |
| Vanadyl acetylacetonate | VO(acac)₂ | 98% | 140 mg | Acros Organics |
| Pluronic F-127 | (C₃H₆O·C₂H₄O)x | 150 mg | Acros Organics | |
| This compound | C₁₂H₂₆O | 98% | 25 mL | Acros Organics |
| Ethanol | C₂H₅OH | Anhydrous | ~30 mL | Fisher Scientific |
Step-by-Step Procedure
-
Precursor Solution Preparation:
-
In a 50 mL beaker, disperse Pluronic F-127 (150 mg) in this compound (25 mL).
-
Gently warm the mixture in a water bath to approximately 40 °C (313 K) to aid dissolution.
-
Add vanadyl acetylacetonate (140 mg) to the solution.
-
Stir the resulting solution for 4 hours at 40 °C.[11]
-
-
Solvothermal Reaction:
-
Transfer the reaction mixture into a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly and place it in a laboratory oven.
-
Heat the autoclave to 180 °C (453 K) and maintain this temperature for 24 hours.[11]
-
-
Product Collection and Purification:
-
After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally. Do not quench or open the autoclave while it is hot and pressurized.
-
Once cooled, open the autoclave in a fume hood and transfer the contents to a centrifuge tube.
-
Centrifuge the mixture (e.g., at 9000 rpm for 10 minutes) to precipitate the brown product.[11]
-
Discard the supernatant.
-
Wash the product by re-dispersing it in ethanol (15 mL) and centrifuging again. Repeat this washing step twice.
-
Dry the final product in a vacuum oven at 60 °C overnight.
-
Expected Results & Characterization
-
X-ray Diffraction (XRD): XRD analysis should be performed to confirm the crystal structure and phase purity of the synthesized VO₂ nanoparticles.
-
Scanning Electron Microscopy (SEM) / TEM: These techniques will reveal the morphology (e.g., nanorods, isotropic particles) and size of the nanoparticles.[11] The morphology can often be tuned by altering solvent compositions or other reaction parameters.[11]
Safety Considerations
Working with this compound and nanoparticle precursors at high temperatures requires strict adherence to safety protocols.
-
General Handling: All procedures should be performed in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, heat-resistant gloves, and a lab coat.[17][18]
-
This compound: Causes serious eye irritation.[18][19][20] Avoid contact with skin and eyes.[20] It is stable under normal conditions but incompatible with strong acids and oxidizing agents.[20]
-
Precursors: Many metal and chalcogenide precursors (e.g., CdO, Se powder) are toxic and pose inhalation hazards.[12] Handle these materials with extreme care in a fume hood.
-
High-Temperature Operations: Use appropriate heating mantles and temperature controllers. Ensure glassware is free of cracks. When using autoclaves, never exceed the recommended temperature and pressure limits, and always allow them to cool completely before opening.
Conclusion
This compound is a highly effective and versatile solvent for the synthesis of a wide range of nanoparticles. Its high boiling point, stabilizing capabilities, and compatibility with both hot-injection and solvothermal methods provide researchers with a powerful tool for controlling nanoparticle size, shape, and crystallinity. The protocols provided herein serve as a robust foundation for the reproducible synthesis of high-quality nanomaterials for applications in electronics, catalysis, and biomedical research.
References
- 1. Dodecanol - Wikipedia [en.wikipedia.org]
- 2. Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. set-science.com [set-science.com]
- 7. Physicochemical evaluation of the hot-injection method, a synthesis route for monodisperse nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid hot-injection as a tool for control of magnetic nanoparticle size and morphology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvothermal synthesis of VO 2 nanoparticles with locally patched V 2 O 5 surface layer and their morphology-dependent catalytic properties for the ox ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02605A [pubs.rsc.org]
- 12. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. nnci.net [nnci.net]
- 15. zhao.chem.uconn.edu [zhao.chem.uconn.edu]
- 16. chalcogen.ro [chalcogen.ro]
- 17. hmdb.ca [hmdb.ca]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. carlroth.com [carlroth.com]
- 20. fishersci.com [fishersci.com]
Application Notes and Protocols: 1-Dodecanol in Solid Lipid Nanoparticle Formulation
Introduction: The Strategic Role of 1-Dodecanol in Solid Lipid Nanoparticle (SLN) Design
Solid Lipid Nanoparticles (SLNs) have emerged as a highly promising drug delivery platform, offering a versatile and biocompatible alternative to traditional colloidal carriers like liposomes and polymeric nanoparticles.[1][2] Comprising a solid lipid core stabilized by surfactants in an aqueous medium, SLNs are particularly adept at enhancing the bioavailability of poorly soluble drugs, enabling controlled release, and facilitating targeted delivery.[2] The choice of the solid lipid is a critical determinant of the physicochemical properties and in vivo performance of the SLNs.
This compound, a 12-carbon fatty alcohol, presents itself as a compelling candidate for the solid lipid matrix in SLN formulations. Its relatively low melting point (approximately 24-26°C) is advantageous for the widely-used hot homogenization technique, allowing for processing at milder temperatures that can be crucial for preserving the stability of thermolabile active pharmaceutical ingredients (APIs). Furthermore, its amphiphilic nature, stemming from the hydroxyl head group and the long alkyl chain, can influence drug solubility within the lipid matrix and interactions at the lipid-water interface. This application note provides a comprehensive, in-depth guide to the formulation of this compound-based SLNs, detailing a robust protocol and the scientific rationale behind the key experimental steps.
Physicochemical Properties of this compound
A thorough understanding of the material properties of this compound is fundamental to designing a successful SLN formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O | N/A |
| Molecular Weight | 186.34 g/mol | N/A |
| Melting Point | 24-26 °C | N/A |
| Boiling Point | ~259 °C | N/A |
| Appearance | Colorless to white solid/liquid (depending on ambient temperature) | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | N/A |
Formulation and Process Development: A Step-by-Step Protocol
The following protocol details the preparation of this compound-based SLNs using the hot high-pressure homogenization (HPH) technique. This method is highly reproducible and scalable, making it suitable for both research and industrial applications.[1]
Materials and Equipment
-
Solid Lipid: this compound (high purity)
-
Surfactant: Poloxamer 188 (Pluronic® F68)
-
Aqueous Phase: Deionized or Milli-Q water
-
Active Pharmaceutical Ingredient (API): (As required, lipophilic)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
-
Water bath or heating mantle
-
Particle Size Analyzer (for DLS and Zeta Potential)
-
Spectrophotometer (for encapsulation efficiency)
-
Dialysis tubing (for in vitro release studies)
Experimental Workflow Diagram
Caption: Workflow for this compound SLN preparation.
Detailed Protocol
1. Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of this compound (e.g., 5% w/v).
-
In a beaker, melt the this compound by heating it to approximately 60-70°C, which is well above its melting point. This ensures a completely molten and homogenous lipid phase.[3]
-
If incorporating a lipophilic API, dissolve it in the molten this compound with continuous stirring until a clear solution is obtained. The solubility of the drug in the molten lipid is a critical factor for achieving high encapsulation efficiency.[4]
2. Preparation of the Aqueous Phase:
-
Accurately weigh the desired amount of surfactant, such as Poloxamer 188 (e.g., 2.5% w/v). Poloxamer 188 is a non-ionic surfactant commonly used to stabilize SLN dispersions through steric hindrance, preventing particle aggregation.
-
Dissolve the Poloxamer 188 in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (60-70°C) under gentle stirring. Maintaining equal temperatures for both phases is crucial to prevent premature lipid solidification upon mixing.[1]
3. Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase while stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization (e.g., using an Ultra-Turrax) at a speed of approximately 8,000-10,000 rpm for 5-10 minutes. This step breaks down the bulk lipid into micron-sized droplets, forming a coarse oil-in-water (o/w) emulsion, which is a prerequisite for effective high-pressure homogenization.
4. High-Pressure Homogenization (HPH):
-
Transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature (60-70°C).
-
Homogenize the pre-emulsion at a pressure of around 500 bar for 3 to 5 cycles.[1] The high pressure forces the emulsion through a narrow gap, leading to intense shear stress and cavitation forces that reduce the droplet size to the nanometer range. The number of cycles and the pressure applied are critical parameters that need to be optimized to achieve the desired particle size and a narrow size distribution.[1]
5. Cooling and Solidification:
-
Immediately after HPH, cool the resulting hot nanoemulsion in an ice bath under gentle stirring. This rapid cooling promotes the recrystallization of this compound, leading to the formation of solid lipid nanoparticles.
Physicochemical Characterization of this compound SLNs
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated SLNs.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are fundamental indicators of the quality and stability of the nanoparticle dispersion.
-
Methodology: Dynamic Light Scattering (DLS) is the standard technique for measuring particle size and PDI. The zeta potential, which indicates the surface charge of the nanoparticles and predicts their colloidal stability, is also measured using the same instrument based on electrophoretic light scattering.
-
Sample Preparation: Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Expected Values:
-
Particle Size: Typically in the range of 100-500 nm.
-
PDI: A value below 0.3 indicates a homogenous and monodisperse population of nanoparticles.
-
Zeta Potential: A value of ±30 mV or greater suggests good colloidal stability due to electrostatic repulsion between particles.
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the SLNs.
-
Methodology:
-
Separate the unencapsulated (free) drug from the SLN dispersion. This can be achieved by ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the EE and DL using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
In Vitro Drug Release Studies
These studies provide insights into the release kinetics of the encapsulated drug from the SLNs.
-
Methodology: The dialysis bag method is commonly employed.
-
Place a known amount of the SLN dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical technique.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Causality and Rationale in Protocol Design
-
Choice of this compound: The selection of this compound is predicated on its favorable melting point, which allows for a lower processing temperature during hot homogenization, thereby protecting thermolabile drugs. Its fatty alcohol structure can also enhance the solubilization of certain lipophilic drugs.
-
Selection of Poloxamer 188: This non-ionic surfactant provides steric stabilization, which is often more effective than electrostatic stabilization in preventing particle aggregation, especially in biological media with high salt concentrations.
-
Hot Homogenization Technique: This method is chosen for its efficiency in producing small and uniform nanoparticles and its scalability for industrial production.[1] The pre-emulsification step with a high-shear homogenizer is critical as it creates a uniform starting material for the high-pressure homogenizer, leading to more consistent results.
-
Rapid Cooling: Quick cooling of the nanoemulsion is essential to promote the rapid solidification of this compound, which helps to entrap the drug within the lipid matrix and prevent its expulsion.
Logical Framework for Formulation Optimization
Caption: Key parameters for optimizing this compound SLNs.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the formulation of solid lipid nanoparticles using this compound as the solid lipid matrix. By carefully controlling the formulation and process parameters outlined, researchers can reproducibly generate SLNs with desired physicochemical characteristics for various drug delivery applications. The principles and methodologies described herein offer a robust framework for the development and optimization of this compound-based SLNs, paving the way for further innovation in this exciting field of nanomedicine.
References
- 1. japsonline.com [japsonline.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: A Researcher's Guide to the Experimental Characterization of 1-Dodecanol as a Phase Change Material
Preamble: The Role of 1-Dodecanol in Thermal Energy Storage
Phase Change Materials (PCMs) represent a cornerstone technology in thermal energy storage (TES), offering high energy storage density over a narrow temperature range.[1] This capability is crucial for applications ranging from solar energy utilization and waste heat recovery to the thermal management of electronics and buildings. Organic PCMs, such as fatty alcohols, are particularly attractive due to their congruent melting behavior, chemical stability, and non-corrosive nature.
This compound (also known as lauryl alcohol) has emerged as a promising organic PCM for low-to-mid temperature applications. Its phase transition temperature is well-suited for maintaining temperatures in applications like building climate control, electronic component cooling, and specialized shipping containers.[2][3] However, to effectively design and model a TES system using this compound, a precise and comprehensive characterization of its thermophysical properties is paramount.
This document provides an in-depth guide for researchers and engineers on the experimental setup and protocols required to thoroughly characterize this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and validated understanding of the material's performance.
Foundational Thermophysical Properties of this compound
Before embarking on experimental work, it is essential to have a baseline understanding of this compound's properties. This data, gathered from literature, informs the selection of experimental parameters.
| Property | Typical Value | Significance in PCM Applications |
| Melting Point | ~24 °C (75 °F)[4][5] | Defines the operating temperature of the TES system. |
| Latent Heat of Fusion | ~180-210 J/g[2][3] | Dictates the amount of energy stored or released per unit mass during phase change. Higher is better. |
| Density (Liquid) | ~831 kg/m ³ (at 25 °C) | Influences the storage capacity on a volumetric basis and is critical for system design. |
| Density (Solid) | Varies, typically higher than liquid | The density change upon solidification can induce stress in containers; must be accounted for. |
| Specific Heat Capacity | ~2.3 J/g·K (Solid), ~2.8 J/g·K (Liquid) | Governs the amount of sensible heat stored. Important for calculating total energy storage. |
| Thermal Conductivity | ~0.15-0.35 W/m·K | A key limitation of organic PCMs. Low conductivity hinders heat transfer rates (charging/discharging). |
| Supercooling | Can be significant | The phenomenon where the material cools below its freezing point before solidifying. It can delay or prevent energy release. |
The Characterization Workflow: A Holistic Approach
A thorough characterization of a PCM is not a single experiment but a sequence of integrated tests. Each protocol provides a piece of the puzzle, leading to a comprehensive performance profile. The following workflow outlines the logical progression of these tests.
References
Application Note: Quantitative Analysis of 1-Dodecanol by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract: This application note provides a comprehensive and robust protocol for the quantitative analysis of 1-dodecanol, a C12 fatty alcohol, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Fatty alcohols are integral components in various industries, including pharmaceuticals, cosmetics, and as industrial chemicals, making their accurate quantification essential for quality control, research, and development.[1] This guide details a validated methodology, including sample preparation, derivatization, GC-MS parameters, and data analysis, designed for researchers, scientists, and drug development professionals. The protocol emphasizes the use of a deuterated internal standard for enhanced accuracy and precision.
Introduction: The Significance of this compound Analysis
This compound, also known as lauryl alcohol, is a straight-chain fatty alcohol with the chemical formula C₁₂H₂₆O.[2] It is a white, crystalline solid at room temperature with a characteristic floral, fatty odor.[2] this compound and other fatty alcohols are key precursors in the synthesis of surfactants and detergents and are found in a wide array of consumer and industrial products. In the pharmaceutical and cosmetic industries, they function as emollients, emulsifiers, and thickening agents. Given its widespread use, the ability to accurately and reliably quantify this compound in various matrices is of paramount importance for product formulation, quality assurance, and safety assessments.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound.[3] The high separation efficiency of gas chromatography combined with the sensitive and specific detection capabilities of mass spectrometry allows for the unambiguous identification and quantification of target analytes, even in complex mixtures.[3][4]
Principle of the Method: Derivatization and Isotope Dilution
A primary challenge in the GC-MS analysis of alcohols is their inherent polarity and potential for peak tailing, which can negatively impact chromatographic resolution and sensitivity. To mitigate this, a derivatization step is employed to convert the polar hydroxyl group (-OH) into a less polar and more volatile functional group. This protocol utilizes silylation, a common and effective derivatization technique, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[1] This is typically achieved using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
For accurate quantification, this method employs the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (e.g., this compound-d2) is added to the sample prior to extraction and analysis. Since the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, correcting for any variations in sample handling or instrument response.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is outlined below.
Caption: Experimental workflow for this compound analysis.
Detailed Protocols
Reagents and Materials
-
This compound standard (≥98% purity)
-
This compound-d2 (or other suitable deuterated analog) as internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., cream, lotion, biological fluid)
-
Volumetric flasks, pipettes, and vials
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Weighing/Aliquoting: Accurately weigh a representative portion of the sample (e.g., 100 mg of a cream) or pipette a precise volume (e.g., 1 mL of a liquid sample) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of the this compound-d2 internal standard solution to the sample. The concentration of the internal standard should be in the mid-range of the expected analyte concentration.
-
Extraction: Add 5 mL of hexane to the sample tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a new clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
Derivatization
-
To the dried residue from the extraction step, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[1]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters have been shown to be effective for the analysis of this compound TMS derivatives.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent 5% diphenyl / 95% dimethyl polysiloxane stationary phase[1] |
| Injector | Split/Splitless, operated in splitless mode for 1 minute |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature: 150°C, hold for 2 minutes. Ramp: 10°C/min to 300°C. Hold: 10 minutes at 300°C.[1] |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-400 for qualitative analysis |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis |
Data Analysis and Quantification
Identification
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum of the this compound TMS derivative can be verified against a reference library such as the NIST Mass Spectral Library.[5][6][7]
Characteristic Ions for this compound TMS Derivative:
| Ion (m/z) | Description |
| 73 | Trimethylsilyl group [ (CH₃)₃Si⁺ ] |
| 103 | [ CH₂=O-Si(CH₃)₃ ]⁺ |
| M-15 | Loss of a methyl group from the TMS moiety |
| M⁺ | Molecular ion (often low abundance) |
Note: The exact fragmentation pattern should be confirmed by analyzing a pure standard under the same analytical conditions.
Quantification
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. Characteristic, abundant, and interference-free ions for both the this compound TMS derivative and its deuterated internal standard should be monitored.
A calibration curve is constructed by analyzing a series of calibration standards of known concentrations of this compound with a constant concentration of the internal standard. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Method Validation
To ensure the reliability and accuracy of the results, the analytical method should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The linear relationship between the analyte concentration and the instrumental response. A correlation coefficient (R²) of ≥ 0.995 is typically desired.[8]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies of spiked samples. Recoveries are typically expected to be within 80-120%.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should typically be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a detailed and robust GC-MS method for the quantitative analysis of this compound. The use of derivatization and an isotope-labeled internal standard ensures high sensitivity, selectivity, and accuracy. This protocol serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of fatty alcohols in various matrices. It is recommended that the method be fully validated for the specific matrix of interest to ensure reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound this compound (FDB030246) - FooDB [foodb.ca]
- 3. areme.co.jp [areme.co.jp]
- 4. impactfactor.org [impactfactor.org]
- 5. This compound, TMS derivative [webbook.nist.gov]
- 6. This compound, TMS derivative [webbook.nist.gov]
- 7. This compound, TMS derivative [webbook.nist.gov]
- 8. Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Dodecanol in Human Plasma by LC-MS/MS Following Phenyl Isocyanate Derivatization
Abstract
This application note presents a robust and sensitive method for the quantification of 1-dodecanol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the inherent low polarity and poor ionization efficiency of long-chain fatty alcohols, a chemical derivatization strategy was employed. This compound was derivatized with phenyl isocyanate (PIC) to introduce a readily ionizable group, significantly enhancing detection by electrospray ionization (ESI). The analyte was first extracted from the plasma matrix via liquid-liquid extraction (LLE), followed by the derivatization step. Chromatographic separation was achieved on a C18 reversed-phase column. The method was developed and validated according to the principles outlined in international bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity for the reliable quantification of this compound in a complex biological matrix.
Introduction
This compound, a long-chain fatty alcohol, is a compound of interest in various fields, including clinical research, where it may serve as a biomarker, and in industrial and environmental monitoring. Its quantification in biological matrices like plasma presents a significant analytical challenge. The long alkyl chain renders the molecule nonpolar and thermally labile, while the hydroxyl group does not readily ionize under standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions, leading to poor sensitivity.[1][2]
To overcome these limitations, this method employs a chemical derivatization strategy. Derivatization is a technique used to chemically modify an analyte to enhance its physicochemical properties for analysis, such as improving its stability, chromatographic behavior, or detectability.[3] In this protocol, this compound is reacted with phenyl isocyanate (PIC). This reaction targets the hydroxyl group of the alcohol, forming a carbamate derivative that incorporates a phenyl group. This modification drastically improves the ionization efficiency of the molecule in positive ion ESI mode, enabling sensitive and specific detection by tandem mass spectrometry.[4][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its superior sensitivity and selectivity.[7] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the derivatized analyte, minimizing interference from complex biological matrix components and ensuring high-quality quantitative data. This note provides a detailed protocol for sample preparation, derivatization, LC-MS/MS analysis, and method validation, consistent with the rigorous standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]
Experimental Methodology
Materials and Reagents
-
Standards: this compound (≥98% purity), this compound-d25 (internal standard, IS, ≥98% purity).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade).
-
Reagents: Phenyl Isocyanate (PIC, ≥98%), Pyridine (anhydrous), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).
-
Matrix: Blank human plasma, sourced from a certified vendor.
Sample Preparation and Derivatization
The sample preparation workflow involves a liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the bulk of the plasma matrix, followed by evaporation and the derivatization reaction.
Protocol:
-
Aliquoting: To 100 µL of human plasma in a 2 mL polypropylene tube, add 10 µL of the internal standard working solution (this compound-d25).
-
Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean 1.5 mL tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes for the subsequent reaction.[10]
-
Derivatization: Reconstitute the dried residue in 50 µL of a 5% (v/v) phenyl isocyanate solution in pyridine.
-
Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, add 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water) to the tube. Vortex to mix and transfer the contents to an LC autosampler vial for analysis.
LC-MS/MS Workflow Diagram
Caption: Overall experimental workflow from sample preparation to final quantification.
LC-MS/MS Instrumental Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC System |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, re-equilibrate |
Rationale: A C18 column is chosen for its excellent retention and separation of hydrophobic molecules like the derivatized this compound.[11] A gradient elution ensures that the analyte is eluted with a good peak shape in a reasonable timeframe while separating it from potential interferences.[4]
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Turbo Gas (Gas 2) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Nitrogen, Medium Setting |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z) |
| This compound-PIC | 306.2 |
| This compound-d25-PIC (IS) | 331.3 |
Rationale: Positive mode ESI is selected because the PIC derivative readily accepts a proton to form the [M+H]⁺ ion. The precursor ion for the this compound derivative (MW 305.2) is m/z 306.2. The selected product ion at m/z 120.1 corresponds to the protonated phenyl isocyanate fragment, providing a specific and stable fragmentation pathway for quantification.[4][6]
Method Validation Protocol
A full validation of a bioanalytical method should be performed to ensure its reliability for the intended application.[8][12] The validation protocol described here is based on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[9]
Validation Parameters and Acceptance Criteria
The method must be validated for selectivity, linearity, accuracy, precision, sensitivity, matrix effect, recovery, and stability.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte from endogenous components or other interferences. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in blank matrix from at least 6 sources. |
| Calibration Curve | Relationship between instrument response and known analyte concentrations. (Min. 6 non-zero points). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of determined values to the nominal concentration (Accuracy) and to each other (Precision). | Intra- and Inter-run Accuracy: Mean concentration within ±15% of nominal. Precision (CV%): ≤15%. (For LLOQ, both are within ±20% and ≤20%). |
| LLOQ | Lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Accuracy within ±20% of nominal and Precision (CV%) ≤20%. |
| Matrix Effect | Suppression or enhancement of ionization by co-eluting matrix components. | The CV% of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible. The CV% across low, medium, and high concentrations should be ≤15%. |
| Stability | Chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration of fresh samples. |
Method Validation Workflow Diagram
Caption: Logical flow for a comprehensive bioanalytical method validation.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific solution for the quantification of this compound in human plasma. The strategic use of phenyl isocyanate derivatization successfully addresses the inherent analytical challenges associated with long-chain fatty alcohols, enabling robust performance in ESI-MS. The comprehensive protocol, from sample extraction to instrumental analysis and method validation, is grounded in established scientific principles and regulatory guidelines, ensuring data of the highest integrity for researchers, scientists, and drug development professionals.
References
- 1. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. opentrons.com [opentrons.com]
- 4. d-nb.info [d-nb.info]
- 5. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. fda.gov [fda.gov]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. organomation.com [organomation.com]
- 11. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Synthesis of 1-Dodecanol-Based Surfactants: A Detailed Guide for Research Applications
Introduction: The Versatility of 1-Dodecanol in Surfactant Chemistry
This compound, also known as lauryl alcohol, is a 12-carbon fatty alcohol that serves as a fundamental building block in the synthesis of a diverse array of surfactants.[1][2] Its amphiphilic nature, arising from the combination of a long, hydrophobic alkyl chain and a reactive hydroxyl head group, makes it an ideal precursor for creating molecules that can modify surface and interfacial tension. These surfactants are indispensable tools in research, particularly in drug development, where they are utilized to enhance the solubility and absorption of active pharmaceutical ingredients, stabilize biologics like vaccines and monoclonal antibodies, and form advanced drug delivery systems such as liposomes and nanoparticles.[3][4][5][6][7]
This guide provides detailed protocols for the synthesis of three common classes of this compound-based surfactants: anionic (Sodium Dodecyl Sulfate), cationic (Dodecyltrimethylammonium Bromide), and non-ionic (Polyoxyethylene Dodecyl Ether). The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also understand the rationale behind each step.
I. Anionic Surfactant Synthesis: Sodium Dodecyl Sulfate (SDS)
Sodium Dodecyl Sulfate (SDS), or Sodium Lauryl Sulfate (SLS), is a widely used anionic surfactant.[8] Its synthesis from this compound involves a two-step process: sulfation of the alcohol followed by neutralization.[1][8]
Reaction Workflow: Synthesis of Sodium Dodecyl Sulfate
Caption: Workflow for the synthesis of Sodium Dodecyl Sulfate from this compound.
Protocol: Laboratory-Scale Synthesis of SDS
Materials:
-
This compound (Lauryl Alcohol)
-
Chlorosulfuric acid (or sulfur trioxide, oleum)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na2CO3)
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
Sulfation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous diethyl ether under a dry atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfuric acid dropwise from the dropping funnel to the stirred solution. Caution: This reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete sulfation, forming hydrogen lauryl sulfate.
-
-
Neutralization:
-
Slowly and carefully add a solution of sodium hydroxide or sodium carbonate to the reaction mixture while stirring.[8] The addition should be done portion-wise to control the exothermic neutralization reaction.
-
Continue stirring until the pH of the solution is neutral (pH ~7). The crude sodium dodecyl sulfate will precipitate out of the solution.
-
-
Purification by Recrystallization:
-
Collect the crude SDS precipitate by vacuum filtration using a Büchner funnel.[9]
-
Wash the solid with cold diethyl ether to remove any unreacted this compound.
-
Dissolve the crude SDS in hot ethanol. Impurities such as unreacted dodecanol and sodium sulfate will have different solubilities.[9]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of pure SDS.
-
Collect the purified SDS crystals by vacuum filtration and dry them in a vacuum oven.[9]
-
II. Cationic Surfactant Synthesis: Dodecyltrimethylammonium Bromide (DTAB)
Dodecyltrimethylammonium Bromide (DTAB) is a quaternary ammonium salt and a common cationic surfactant. Its synthesis involves the quaternization of a tertiary amine with an alkyl halide.
Reaction Workflow: Synthesis of Dodecyltrimethylammonium Bromide
Caption: Workflow for the synthesis of Dodecyltrimethylammonium Bromide.
Protocol: Laboratory-Scale Synthesis of DTAB
Materials:
-
1-Bromododecane (can be synthesized from this compound)
-
Trimethylamine (gas or solution in a solvent like acetonitrile)
-
Acetonitrile (solvent)
-
Hexane
-
Ethyl acetate
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a condenser
-
Heating mantle
Procedure:
-
Quaternization:
-
Dissolve 1-bromododecane in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a condenser.[10]
-
Heat the solution to approximately 80°C.[10]
-
Bubble an excess of trimethylamine gas through the heated solution or add a solution of trimethylamine in acetonitrile.[10]
-
Continue the reaction for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
-
Purification:
-
After the reaction is complete, distill off the solvent.[10]
-
Wash the resulting solid with hexane and then ethyl acetate to remove unreacted starting materials and byproducts.[10]
-
The crude DTAB can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.[10]
-
III. Non-ionic Surfactant Synthesis: Polyoxyethylene Dodecyl Ether
Polyoxyethylene dodecyl ethers are a class of non-ionic surfactants synthesized by the ethoxylation of this compound. The length of the polyoxyethylene chain can be controlled to tune the hydrophilic-lipophilic balance (HLB) of the surfactant, thereby altering its properties.
Reaction Workflow: Synthesis of Polyoxyethylene Dodecyl Ether
Caption: Workflow for the synthesis of Polyoxyethylene Dodecyl Ether.
Protocol: General Laboratory-Scale Ethoxylation
Materials:
-
This compound
-
Ethylene oxide
-
Potassium hydroxide (KOH) or other suitable catalyst
-
High-pressure reactor (autoclave)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Addition and Dehydration:
-
Charge the this compound and the catalyst (e.g., KOH) into a high-pressure reactor.
-
Heat the mixture under vacuum to remove any traces of water, as water can interfere with the ethoxylation reaction.
-
-
Ethoxylation:
-
Purge the reactor with an inert gas like nitrogen.
-
Heat the reactor to the desired reaction temperature (typically 120-180°C).
-
Introduce a measured amount of ethylene oxide into the reactor under pressure. The amount of ethylene oxide will determine the average number of oxyethylene units in the final product. Caution: Ethylene oxide is a toxic and flammable gas and must be handled with extreme care in a specialized setup.
-
Maintain the reaction at the set temperature and pressure until the desired degree of ethoxylation is achieved. The reaction progress can be monitored by measuring the decrease in pressure.
-
-
Neutralization and Purification:
-
After the reaction, cool the reactor and vent any unreacted ethylene oxide safely.
-
Neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).
-
The resulting product is a mixture of polyoxyethylene dodecyl ethers with varying chain lengths. Further purification, if required, can be achieved through techniques like column chromatography.
-
IV. Characterization and Quality Control
The purity and structure of the synthesized surfactants are critical for their performance in research applications. Several analytical techniques are employed for their characterization.
| Analytical Technique | Purpose | Key Observables |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the chemical transformation.[11][12][13] | For SDS: Appearance of S=O and S-O stretching bands. For DTAB: Presence of C-N stretching and quaternary ammonium bands. For Polyoxyethylene Dodecyl Ether: Broad O-H stretch (from terminal alcohol) and prominent C-O-C ether stretch. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure and confirm purity.[11][12] | Chemical shifts and integration of protons in the alkyl chain and headgroup confirm the structure. Absence of impurity peaks indicates high purity. |
| Tensiometry | To determine the Critical Micelle Concentration (CMC).[14][15] | A sharp break in the plot of surface tension versus surfactant concentration indicates the CMC. |
V. Safety Precautions
The synthesis of surfactants involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[16][17]
-
Ventilation: All synthesis steps should be performed in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like chlorosulfuric acid and ethylene oxide.[16][18][19]
-
Handling of Reagents:
-
This compound: Can cause skin and eye irritation.[18] Avoid contact with skin and eyes.[16][18]
-
Chlorosulfuric Acid: Highly corrosive and reacts violently with water. Handle with extreme care.
-
Ethylene Oxide: Toxic, flammable, and carcinogenic. Requires specialized handling procedures and equipment.
-
Sodium Hydroxide: Caustic and can cause severe burns.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8][16]
VI. Conclusion
The synthesis of this compound-based surfactants provides researchers with valuable tools for a wide range of applications, particularly in the pharmaceutical sciences. By following these detailed protocols and understanding the underlying chemical principles, scientists can produce high-purity surfactants tailored to their specific research needs. The importance of proper characterization and adherence to safety guidelines cannot be overstated in ensuring the reliability of experimental results and the safety of laboratory personnel.
References
- 1. nbinno.com [nbinno.com]
- 2. Dodecanol - Wikipedia [en.wikipedia.org]
- 3. Pharmaceuticals | Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development [mdpi.com]
- 4. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpjournal.com [ijpjournal.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]
- 8. Sodium dodecyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Dodecyltrimethylammonium Bromide synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. carlroth.com [carlroth.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
Application Notes & Protocols: The Strategic Role of 1-Dodecanol as a Co-surfactant in Microemulsion-Based Drug Delivery
Abstract
Microemulsions represent a pivotal advancement in drug delivery, offering a thermodynamically stable, isotropic system for enhancing the solubilization and bioavailability of poorly aqueous-soluble active pharmaceutical ingredients (APIs).[1][2] The spontaneous formation and stability of these systems are critically dependent on the intricate interplay between an oil phase, an aqueous phase, a primary surfactant, and often, a co-surfactant.[3] This document provides a comprehensive guide on the role and application of 1-dodecanol, a 12-carbon fatty alcohol, as a highly effective co-surfactant in the formulation of pharmaceutical microemulsions.[4][5] We will delve into the mechanistic principles governing its function, present detailed protocols for formulation and characterization, and explore its applications in modern drug development.
Introduction: The Imperative for Co-surfactants in Microemulsion Systems
Microemulsions are clear, stable, and isotropic mixtures of oil, water, and surfactant, often combined with a co-surfactant.[6] They have garnered significant attention as potential drug delivery vehicles due to their ability to improve drug solubilization, extend shelf-life, and facilitate ease of preparation and administration.[2][7] The formation of a stable microemulsion is predicated on the reduction of interfacial tension between the oil and water phases to an ultra-low level, a feat accomplished by the surfactant.
However, the use of a single surfactant can sometimes be insufficient to achieve the requisite flexibility of the interfacial film for microemulsion formation. This is where a co-surfactant, such as this compound, becomes indispensable. Co-surfactants, typically medium-chain alcohols, work in synergy with the primary surfactant to further lower interfacial tension and increase the fluidity of the interface.[8] This enhanced fluidity allows for the spontaneous curvature of the interfacial film, leading to the formation of thermodynamically stable microemulsions.[8]
The Physicochemical Rationale for this compound as a Co-surfactant
This compound (also known as lauryl alcohol) is a fatty alcohol with the chemical formula CH3(CH2)10CH2OH.[5][9] Its efficacy as a co-surfactant stems from its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic hydroxyl group.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C12H26O | [10][11] |
| Molar Mass | 186.34 g/mol | [5] |
| Appearance | Colorless solid | [5] |
| Melting Point | 24 °C (75 °F; 297 K) | [5] |
| Boiling Point | 259 °C (498 °F; 532 K) | [5] |
| Solubility in water | 0.004 g/L | [5] |
The long, 12-carbon chain of this compound allows it to penetrate the hydrophobic core of the surfactant monolayer at the oil-water interface. This intercalation disrupts the ordered packing of the primary surfactant molecules, thereby increasing the fluidity and flexibility of the interfacial film. The polar hydroxyl headgroup of this compound orients towards the aqueous phase, contributing to the overall stability of the microemulsion.
Mechanism of Action: How this compound Stabilizes Microemulsions
The primary role of this compound as a co-surfactant is to enhance the performance of the primary surfactant in several key ways:
-
Further Reduction of Interfacial Tension: By positioning itself between surfactant molecules, this compound reduces the repulsive forces between their headgroups and further lowers the energy of the oil-water interface.[12]
-
Modification of Interfacial Curvature: The size and shape of the this compound molecule influence the packing of the surfactant film, allowing for the formation of either oil-in-water (o/w) or water-in-oil (w/o) microemulsions depending on the formulation.
-
Increased Solubilization Capacity: The presence of this compound can increase the volume of the interfacial region, providing a larger reservoir for the solubilization of lipophilic or amphiphilic drugs.
Caption: Molecular arrangement at the oil-water interface.
Applications in Drug Formulation
The unique properties of this compound-containing microemulsions make them highly suitable for various drug delivery applications.
3.1. Enhancing Oral Bioavailability of Poorly Soluble Drugs
A significant challenge in pharmaceutical development is the formulation of poorly water-soluble drugs. Microemulsions can act as effective carriers for these compounds, increasing their solubility and, consequently, their bioavailability.[1] The oil droplets of an o/w microemulsion can encapsulate the lipophilic drug, protecting it from degradation in the gastrointestinal tract and facilitating its absorption.
Example Formulation for Enhanced Oral Delivery:
| Component | Function | Typical Concentration Range (% w/w) |
| Oil Phase (e.g., Isopropyl myristate) | Drug Solvent/Carrier | 5 - 20% |
| Aqueous Phase (e.g., Purified Water) | Continuous Phase | 60 - 90% |
| Primary Surfactant (e.g., Tween 80) | Emulsifier | 10 - 30% |
| This compound | Co-surfactant | 1 - 10% |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | 0.1 - 5% |
3.2. Topical and Transdermal Drug Delivery
Microemulsions are also excellent vehicles for topical and transdermal drug delivery.[3][6] Their small droplet size allows for enhanced penetration of the stratum corneum, the primary barrier of the skin. This compound, in this context, not only stabilizes the microemulsion but can also act as a penetration enhancer, further improving drug permeation.[4]
Example Formulation for Topical Delivery:
| Component | Function | Typical Concentration Range (% w/w) |
| Oil Phase (e.g., Oleic Acid) | Drug Solvent & Penetration Enhancer | 10 - 30% |
| Aqueous Phase (e.g., Phosphate Buffer) | Continuous Phase | 40 - 70% |
| Primary Surfactant (e.g., Cremophor EL) | Emulsifier | 15 - 35% |
| This compound | Co-surfactant & Penetration Enhancer | 2 - 15% |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | 0.5 - 5% |
Experimental Protocol: Formulation and Characterization of a this compound-Based Microemulsion
This section provides a step-by-step guide for the preparation and characterization of a model o/w microemulsion using this compound as the co-surfactant.
4.1. Materials and Equipment
-
Oil Phase: Isopropyl myristate (IPM)
-
Aqueous Phase: Deionized water
-
Primary Surfactant: Tween 80 (Polysorbate 80)
-
Co-surfactant: this compound
-
Active Pharmaceutical Ingredient (API): A poorly water-soluble model drug (e.g., Naproxen)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Glass vials
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Viscometer
-
pH meter
-
Transmission Electron Microscope (TEM)
4.2. Construction of a Pseudo-Ternary Phase Diagram
The first step in formulating a microemulsion is to determine the concentration ranges of the components that will result in a stable system. This is achieved by constructing a pseudo-ternary phase diagram.
-
Prepare Surfactant/Co-surfactant (S_mix) Ratios: Prepare mixtures of Tween 80 and this compound at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Titration: For each S_mix ratio, prepare a series of oil-S_mix mixtures with varying weight ratios (e.g., 1:9, 2:8, ..., 9:1).
-
Water Titration: Titrate each oil-S_mix mixture with deionized water dropwise while stirring.
-
Observation: Observe the mixture for transparency and fluidity. The point at which the mixture becomes clear and isotropic marks the formation of a microemulsion.
-
Plotting: Plot the compositions on a ternary phase diagram to delineate the microemulsion region.
4.3. Preparation of the Drug-Loaded Microemulsion
-
Select a formulation from within the stable microemulsion region identified in the phase diagram.
-
Dissolve the API in the oil phase (IPM) with gentle heating and stirring if necessary.
-
Add the S_mix (Tween 80 and this compound) to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil-surfactant mixture under constant stirring.
-
Continue stirring until a clear and transparent microemulsion is formed.
4.4. Characterization of the Microemulsion
-
Visual Inspection: The microemulsion should be clear, transparent, and free of any visible particulates.
-
Droplet Size and Polydispersity Index (PDI): Measure the droplet size and PDI using a dynamic light scattering instrument. A narrow size distribution (low PDI) is desirable.
-
Viscosity: Determine the viscosity using a viscometer. Low viscosity is typically characteristic of o/w microemulsions.
-
pH: Measure the pH of the formulation.
-
Drug Content: Determine the concentration of the API in the microemulsion using a suitable analytical method (e.g., HPLC).
-
Morphology: Visualize the droplet morphology using Transmission Electron Microscopy (TEM).
Caption: Workflow for microemulsion formulation.
Conclusion
This compound plays a critical and multifaceted role as a co-surfactant in the formulation of pharmaceutical microemulsions. Its ability to reduce interfacial tension, increase interfacial fluidity, and enhance drug solubilization makes it an invaluable excipient in the development of advanced drug delivery systems. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the potential of this compound in creating stable and efficacious microemulsion-based therapies.
References
- 1. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 2. Microemulsions: an overview and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dodecanol - Wikipedia [en.wikipedia.org]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. Microemulsions: As drug delivery system | Semantic Scholar [semanticscholar.org]
- 8. jsirjournal.com [jsirjournal.com]
- 9. Showing Compound this compound (FDB030246) - FooDB [foodb.ca]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. This compound [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 1-Dodecanol in Emulsion Formulations
Welcome to the Technical Support Center for emulsion formulation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-dodecanol in their emulsion-based systems. As a long-chain fatty alcohol, this compound is a valuable excipient, lending viscosity, stability, and emollience to a wide range of formulations.[1] However, its relatively high melting point of approximately 24-26°C presents a significant risk of crystallization, which can compromise product stability, aesthetics, and performance.
This comprehensive resource offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, prevent, and resolve issues related to this compound crystallization.
Frequently Asked Questions (FAQs)
Q1: We are observing crystal formation in our this compound-containing cream upon storage. What are the primary causes?
A1: The crystallization of this compound in an emulsion is typically a result of supersaturation in either the dispersed oil phase or the continuous aqueous phase, driven by several key factors:
-
Temperature Fluctuations: As the temperature of the formulation drops below the melting point of this compound, it can no longer remain in a solubilized or liquid state and begins to crystallize. Rapid cooling during manufacturing can create a supersaturated state that is prone to crystallization over time.[2][3]
-
High Concentration: Exceeding the solubilization capacity of the emulsion system for this compound is a direct cause of crystallization. The formulation's oil phase and surfactant system have a finite ability to keep the fatty alcohol in a liquid or amorphous state.
-
Inadequate Emulsifier System: An improperly selected or insufficient concentration of emulsifiers may not adequately stabilize the this compound at the oil-water interface or within the oil droplets, leading to its expulsion and subsequent crystallization.
-
Nucleation Seeding: The presence of other components in the formulation can act as nucleation sites, initiating the crystallization of this compound. Research has shown that this compound itself can act as a seed for the crystallization of other components, such as sodium dodecyl sulfate (SDS), highlighting the interactive nature of crystallization within a formulation.[4][5]
Troubleshooting Guide: Preventing this compound Crystallization
This section provides a systematic approach to troubleshooting and resolving this compound crystallization in your emulsion formulations.
Problem: Needle-like or plate-like crystals are visible in my emulsion under a microscope, and the viscosity has increased significantly over time.
This is a classic sign of fatty alcohol crystallization. The change in rheology is due to the formation of a crystalline network within the emulsion.[6]
Workflow for Troubleshooting Crystallization
Caption: A systematic workflow for troubleshooting this compound crystallization.
Detailed Troubleshooting Steps & Solutions
Formulation Optimization Strategies
A2: Several formulation strategies can be employed to inhibit the crystallization of this compound. A multi-pronged approach is often the most effective.
Solution 1: Implement a Co-emulsifier System
The use of a single emulsifier is often insufficient to stabilize high concentrations of fatty alcohols. Introducing a co-emulsifier can create a more robust and flexible interfacial film, hindering the molecular arrangement required for crystallization.
-
Fatty Alcohol Blends: Combining this compound with other fatty alcohols of different chain lengths (e.g., cetyl alcohol, stearyl alcohol, or cetearyl alcohol) is a highly effective strategy. This mixture disrupts the ordered packing of the fatty alcohol molecules, lowering the overall melting point of the blend and inhibiting crystallization.[7] Studies have shown that creams made with a mixture of cetyl and stearyl alcohol exhibit enhanced stability against phase separation compared to those with a single fatty alcohol.[3]
-
Non-ionic Surfactants: The addition of non-ionic surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values can improve the solubilization of this compound within the oil phase and at the interface.
Solution 2: Incorporate Polymeric Stabilizers
Polymers can provide steric hindrance and increase the viscosity of the continuous phase, which can significantly slow down the diffusion and aggregation of this compound molecules, thereby inhibiting crystal growth.[8]
-
Carbomers: These are high molecular weight polymers of acrylic acid that, when neutralized, form a gel network in the aqueous phase. This network can entrap the oil droplets and prevent the close association that can lead to crystallization.
-
Natural Gums: Hydrocolloids such as xanthan gum and guar gum can also be used to increase the viscosity of the continuous phase and improve long-term stability.
Solution 3: Optimize the Concentration of this compound
It is crucial to determine the saturation solubility of this compound in your specific emulsion system. If the concentration of this compound exceeds its solubility limit, crystallization is inevitable.
-
Design of Experiments (DoE): A systematic approach like DoE can be used to optimize the concentration of this compound in relation to other key formulation components to find the "sweet spot" where stability is maximized without compromising desired sensory and performance attributes.[9][10]
| Formulation Strategy | Mechanism of Action | Example Excipients | Typical Use Level (%) |
| Co-emulsifier System | Disrupts crystalline packing, enhances interfacial film flexibility. | Cetyl alcohol, Stearyl alcohol, Glyceryl stearate | 1-5 |
| Polymeric Stabilizers | Increases viscosity, provides steric hindrance. | Carbomers, Xanthan gum | 0.1-1 |
| Concentration Optimization | Prevents supersaturation. | - | As low as functionally possible |
Table 1: Summary of formulation strategies to prevent this compound crystallization.
Process Optimization Strategies
A3: Absolutely. The thermal and mechanical history of the emulsion plays a critical role in its long-term stability.
Solution 1: Control the Cooling Rate
Rapid cooling of the emulsion from a high temperature can "shock" the system, leading to the formation of a supersaturated state and small, unstable crystals that can grow over time.
-
Slow, Controlled Cooling: Implementing a slow and controlled cooling process allows the system to remain in a more thermodynamically stable state, reducing the driving force for crystallization.[2][11] Studies on melt emulsions have shown that slow to moderate cooling rates can lead to different crystal morphologies compared to fast cooling.[12]
Solution 2: Optimize Homogenization
The energy input during emulsification affects the droplet size and the distribution of this compound within the formulation.
-
Adequate Shear: Insufficient homogenization can result in larger oil droplets and localized areas of high this compound concentration, which are more prone to crystallization. Conversely, excessive shear can sometimes promote crystallization. The optimal homogenization speed and duration should be determined for each specific formulation.
Experimental Protocols for Diagnosis and Characterization
To effectively troubleshoot crystallization, it is essential to have robust analytical methods to detect and characterize the phenomenon.
Protocol 1: Detection of Crystallinity using Polarized Light Microscopy (PLM)
Objective: To visually identify the presence, morphology, and distribution of crystalline material in the emulsion. Crystalline structures are birefringent and will appear bright against a dark background under cross-polarized light.[13][14]
Materials:
-
Polarizing light microscope with a camera
-
Microscope slides and coverslips
-
Spatula
Procedure:
-
Place a small, representative sample of the emulsion onto a clean microscope slide.
-
Gently place a coverslip over the sample, avoiding the formation of air bubbles.
-
Place the slide on the microscope stage.
-
Observe the sample under normal light to assess the general emulsion structure.
-
Engage the polarizer and analyzer to view the sample under cross-polarized light.
-
Scan the sample at various magnifications (e.g., 10x, 40x) to identify any bright, birefringent structures, which indicate the presence of crystals.
-
Capture photomicrographs of any observed crystals, noting their shape (e.g., needles, plates), size, and distribution within the emulsion.[15]
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To quantitatively assess the thermal behavior of the emulsion, including the crystallization and melting points of this compound. A distinct exothermic peak upon cooling indicates crystallization, while an endothermic peak upon heating signifies melting.[16]
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh 5-10 mg of the emulsion into a hermetic aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well above the melting point of this compound (e.g., 40°C).
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below the expected crystallization point (e.g., 0°C).
-
Hold the sample at the low temperature for a few minutes to ensure complete crystallization.
-
Heat the sample at the same controlled rate back to the initial temperature.
-
Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak during cooling (crystallization) and an endothermic peak during heating (melting) if crystalline this compound is present.[17]
Protocol 3: Rheological Analysis of Emulsion Structure
Objective: To evaluate the impact of crystallization on the viscoelastic properties of the emulsion. Crystallization often leads to an increase in the storage modulus (G') and viscosity, indicating the formation of a structured network.[18][19]
Materials:
-
Rheometer with appropriate geometry (e.g., parallel plate or cone and plate)
-
Temperature control unit
Procedure:
-
Oscillatory Strain Sweep:
-
Load the emulsion sample onto the rheometer.
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and the loss modulus (G'') are independent of the applied strain.
-
-
Oscillatory Frequency Sweep:
-
Within the LVER, perform a frequency sweep at a constant strain to evaluate the viscoelastic properties of the emulsion as a function of timescale. A solid-like behavior (G' > G'') across a wide range of frequencies can indicate a structured network due to crystallization.
-
-
Temperature Ramp:
-
Perform a controlled temperature ramp (cooling and heating) while monitoring G' and G'' at a constant frequency and strain. A sharp increase in G' upon cooling can correspond to the onset of crystallization.
-
Visualization of Analytical Workflow
Caption: A workflow for the analytical characterization of this compound crystallization.
References
- 1. This compound | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. cdn.statease.com [cdn.statease.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polarized light microscopy - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 14. "Microscopy in the Study of Fats and Emulsions" by J. M. deMan [digitalcommons.usu.edu]
- 15. researchgate.net [researchgate.net]
- 16. perkinelmer.cl [perkinelmer.cl]
- 17. researchgate.net [researchgate.net]
- 18. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 19. tainstruments.com [tainstruments.com]
Technical Support Center: Optimizing 1-Dodecanol Concentration for Stable Nanoemulsions
Welcome to the technical support center for optimizing 1-Dodecanol concentration in nanoemulsion formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for achieving stable and effective nanoemulsions. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your formulation development is both efficient and scientifically sound.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the role and use of this compound in nanoemulsion systems.
Q1: What is the primary role of this compound in a nanoemulsion formulation?
This compound, a 12-carbon fatty alcohol, primarily functions as a co-surfactant or co-emulsifier in nanoemulsion systems.[1][2] Its amphiphilic nature, with a polar hydroxyl head and a nonpolar alkyl tail, allows it to partition at the oil-water interface alongside the primary surfactant.[2] This synergistic action helps to further reduce interfacial tension, increase the fluidity of the interfacial film, and enhance the spontaneity of nanoemulsion formation.[3][4] In some formulations, it also acts as a viscosity-controlling agent and an emollient, contributing to the overall texture and stability of the final product.[1]
Q2: How does this compound contribute to the stability of nanoemulsions?
The stability of a nanoemulsion is largely dependent on the properties of the interfacial film surrounding the dispersed droplets.[5] this compound enhances stability in several ways:
-
Reduces Interfacial Tension: By working in concert with the primary surfactant, this compound helps to lower the energy required to create new droplet surfaces, leading to smaller and more stable droplets.[4][6]
-
Improves Interfacial Film Packing: The geometry of this compound allows it to fill the spaces between larger surfactant molecules at the interface. This creates a more condensed and stable interfacial film, which acts as a mechanical barrier against droplet coalescence.
-
Modifies Interfacial Curvature: The presence of this compound can influence the spontaneous curvature of the surfactant film, which is a critical factor in determining the type of emulsion (o/w or w/o) and the droplet size. This is particularly important in low-energy emulsification methods like phase inversion.[7][8]
Q3: Is this compound considered a surfactant or a co-surfactant?
While this compound has surface-active properties, it is most accurately classified as a co-surfactant in the context of nanoemulsions. This is because it is typically used in combination with a primary surfactant (like polysorbates or lecithins) to enhance the overall performance of the emulsifying system.[3] Co-surfactants like this compound are generally not effective enough to form stable nanoemulsions on their own but are crucial for optimizing the formulation.[3]
Q4: What are the typical concentration ranges for this compound in nanoemulsions?
The optimal concentration of this compound is highly dependent on the specific oil, surfactant, and aqueous phase being used, as well as the desired characteristics of the nanoemulsion. However, a common starting point for the surfactant-to-co-surfactant mass ratio (Smix) is between 1:1 and 4:1.[9][10] It is crucial to experimentally determine the optimal ratio for your system by constructing a pseudo-ternary phase diagram.[10][11]
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: Phase Separation or Creaming Occurs Shortly After Emulsification
Q: My nanoemulsion looks homogenous initially but separates into distinct layers after a short period. What is causing this instability, and how can I fix it?
A: Rapid phase separation is a clear indicator of an unstable emulsion. This is often due to an insufficient amount of surfactant and co-surfactant to adequately cover the surface area of the newly formed droplets, leading to droplet coalescence.
Underlying Causes and Solutions:
-
Insufficient Interfacial Coverage: The total amount of surfactant and co-surfactant (Smix) may be too low for the given oil concentration.
-
Solution: Increase the total Smix concentration while keeping the oil and aqueous phase ratio constant. Observe if the stability improves. It's important to note that excessively high surfactant concentrations can also lead to instability through depletion flocculation.[12]
-
-
Incorrect Surfactant-to-Co-surfactant (Smix) Ratio: The ratio of your primary surfactant to this compound may not be optimal for creating a stable interfacial film.
-
Solution: Systematically vary the Smix ratio (e.g., 1:1, 2:1, 3:1) and prepare a series of nanoemulsions.[3] Evaluate the stability of each formulation over time to identify the optimal ratio. Constructing a pseudo-ternary phase diagram is a highly effective method for visualizing the stable nanoemulsion region for different Smix ratios.[11]
-
Experimental Protocol: Optimizing the Smix Ratio
-
Prepare Stock Solutions:
-
Oil Phase: Your chosen oil.
-
Aqueous Phase: Deionized water or buffer.
-
Surfactant Stock: Your primary surfactant.
-
Co-surfactant Stock: this compound.
-
-
Create Smix Blends: Prepare different ratios of Surfactant:this compound (e.g., 1:1, 2:1, 3:1, 4:1 by weight).
-
Formulate Nanoemulsions: For each Smix ratio, prepare a series of formulations with varying oil concentrations (e.g., 5%, 10%, 15%).
-
Characterize and Observe:
-
Visually inspect for phase separation immediately after preparation and at set time intervals (e.g., 1, 6, 24 hours).
-
Measure droplet size and Polydispersity Index (PDI) for promising formulations.
-
Data Summary Table for Smix Ratio Optimization:
| Smix Ratio (Surfactant:this compound) | Oil Concentration (%) | Initial Appearance | Stability (24h) | Droplet Size (nm) | PDI |
| 1:1 | 10 | Translucent | Phase Separation | - | - |
| 2:1 | 10 | Translucent | Stable | 120 | 0.15 |
| 3:1 | 10 | Slightly Hazy | Stable | 150 | 0.22 |
| 4:1 | 10 | Milky | Creaming | - | - |
Issue 2: High Polydispersity Index (PDI) and Large Droplet Size
Q: My nanoemulsion is stable, but the droplet size is too large (>200 nm) and the PDI is high (>0.3), indicating a non-uniform droplet population. How can I reduce the droplet size and achieve a more monodisperse system?
A: A high PDI and large droplet size suggest that the emulsification process is not efficient enough, and the interfacial film is not sufficiently flexible or stable to maintain small droplets.
Underlying Causes and Solutions:
-
Suboptimal this compound Concentration: The concentration of this compound may be too high or too low.
-
Too Low: Insufficient this compound may not adequately reduce interfacial tension or increase interfacial fluidity, leading to larger droplets.[3]
-
Too High: An excess of this compound can disrupt the optimal packing of the surfactant molecules at the interface, leading to a less stable film and potentially larger, more polydisperse droplets.
-
Solution: As with Issue 1, systematically vary the Smix ratio. A lower PDI is often observed at an optimal surfactant-to-co-surfactant balance.[12]
-
-
Inefficient Emulsification Method: The energy input or the method of emulsification may not be suitable for your formulation.
-
Solution: If using a high-energy method like ultrasonication or high-pressure homogenization, try increasing the processing time or energy input. If using a low-energy method like phase inversion, ensure that the temperature or composition changes are occurring at the appropriate rate to induce efficient nanoemulsification.[13] The phase inversion temperature (PIT) method, for example, relies on precise temperature control to achieve small droplet sizes.[13]
-
Workflow for Optimizing Droplet Size and PDI:
Caption: Workflow for reducing droplet size and PDI.
Issue 3: Formation of a Gel or Highly Viscous Liquid Instead of a Low-Viscosity Nanoemulsion
Q: When I add the aqueous phase to my oil/surfactant/1-Dodecanol mixture, the system becomes a thick gel. What is happening and how can I obtain a fluid nanoemulsion?
A: The formation of a gel or a highly viscous phase often indicates the presence of liquid crystalline structures. This is common in systems with high concentrations of surfactants and co-surfactants, especially during the phase inversion process.
Underlying Causes and Solutions:
-
High Concentration of Amphiphiles: The total concentration of the surfactant and this compound is likely too high, promoting the self-assembly of these molecules into ordered structures like lamellar or hexagonal phases.
-
Solution: Reduce the overall Smix concentration. Refer to your pseudo-ternary phase diagram to identify a region with a lower Smix concentration that still falls within the stable nanoemulsion zone.
-
-
Proximity to Phase Inversion Point: During the addition of the aqueous phase (in the spontaneous emulsification method), the formulation passes through a point of phase inversion where bicontinuous or lamellar structures can form before breaking down into droplets.[8][14]
-
Solution: Ensure sufficient energy (e.g., stirring) is applied during the addition of the aqueous phase to break down these intermediate structures. Alternatively, a slight adjustment in the this compound concentration can shift the phase boundaries, potentially avoiding the formation of a stable gel phase.
-
Visualizing Phase Transitions:
Caption: Phase transitions during emulsification.
By systematically addressing these common issues and understanding the fundamental role of this compound, you can effectively optimize your nanoemulsion formulations for enhanced stability and performance.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannasoltechnologies.com [cannasoltechnologies.com]
- 6. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Stabilizing 1-Dodecanol-Based Phase Change Material Composites
Welcome to the technical support center dedicated to addressing challenges with 1-dodecanol-based phase change material (PCM) composites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing phase separation and ensuring the stability of your formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Part 1: Fundamental Understanding of Phase Separation in this compound Composites
Question: What is phase separation in the context of this compound PCM composites, and why is it a critical issue?
Answer: Phase separation in this compound PCM composites is the segregation of this compound from the other components of the composite, such as a supporting matrix, encapsulating shell, or other additives, during the melting-solidification cycles. This phenomenon is a significant concern because it can lead to a drastic reduction in the thermal energy storage capacity and reliability of the PCM.[1][2] In essence, if the this compound, which is the active phase change material, separates from the stabilizing components, it can leak out of the composite, or its crystallization behavior can be altered, leading to inconsistent thermal performance.[3][4]
Question: What are the primary driving forces behind phase separation in these composites?
Answer: The primary drivers for phase separation in this compound composites are:
-
Incongruent Melting and Density Differences: Although more common in salt hydrates, organic PCMs like this compound can also experience a form of incongruent melting where different components of a mixture have varying melting points, leading to separation.[1] Furthermore, the density difference between the liquid this compound and the solid supporting matrix can cause the liquid to migrate and coalesce.
-
Supercooling: this compound, like many PCMs, can exhibit supercooling, where it remains in a liquid state below its freezing point.[5][6] This delayed solidification can exacerbate phase separation by allowing more time for the liquid this compound to move and separate from the composite structure.
-
Poor Interfacial Adhesion: Weak interactions between the this compound and the surface of the supporting material or encapsulating shell can lead to the "squeezing out" of the liquid PCM during phase transitions.
-
Mechanical Stresses: The repeated expansion and contraction of this compound during melting and freezing cycles can induce mechanical stress on the composite structure, leading to cracks and subsequent leakage and phase separation.[7]
Part 2: Troubleshooting Guide for Phase Separation
This section provides a structured approach to diagnosing and resolving phase separation issues in your this compound PCM composites.
Visual and Microscopic Inspection
Question: My this compound composite appears oily on the surface after a few thermal cycles. How can I confirm phase separation?
Answer: Visual inspection is the first step. The appearance of a liquid film or droplets on the composite's surface is a strong indicator of leakage and phase separation. For a more definitive analysis, the following protocol is recommended:
Experimental Protocol: Microscopic Analysis of Phase Separation
-
Sample Preparation:
-
Take a small, representative sample of your this compound composite before and after thermal cycling.
-
For microscopic analysis, you may need to prepare thin cross-sections of the composite.
-
-
Optical Microscopy:
-
Observe the samples under an optical microscope. Look for changes in the morphology, such as the appearance of large, distinct domains of this compound that were not present in the initial sample.
-
-
Scanning Electron Microscopy (SEM):
-
For a more detailed view, use SEM to examine the microstructure of the composite.
-
Look for voids or cracks in the supporting matrix and evidence of PCM leakage.
-
Addressing Supercooling-Induced Phase Separation
Question: I suspect supercooling is contributing to the instability of my composite. How can I mitigate this?
Answer: Reducing supercooling is crucial for maintaining the stability of this compound composites. The addition of a nucleating agent can effectively address this issue.[1][6]
Experimental Protocol: Incorporation of Nucleating Agents
-
Selection of Nucleating Agent:
-
Incorporation Method (Melt Blending):
-
Heat the this compound above its melting point (approximately 24°C).
-
Disperse the selected nucleating agent (e.g., 1-5 wt% of 1-octadecanol or 0.1-1 wt% of GO) into the molten this compound.
-
Use ultrasonication to ensure a uniform dispersion.
-
Incorporate the this compound with the dispersed nucleating agent into your composite matrix.
-
-
Characterization:
-
Use Differential Scanning Calorimetry (DSC) to measure the degree of supercooling with and without the nucleating agent. A significant reduction in the difference between the melting and crystallization onset temperatures indicates successful mitigation of supercooling.[5]
-
Diagram: Mitigating Supercooling with Nucleating Agents
Caption: Workflow for mitigating supercooling.
Enhancing Composite Stability with Additives and Structural Support
Question: My composite is still showing signs of instability even after addressing supercooling. What other strategies can I employ?
Answer: Improving the structural integrity and the interaction between this compound and the supporting matrix is key. This can be achieved through the use of surfactants, polymers, or by creating a shape-stabilized composite.
Strategy 1: Surfactants for Emulsion-Based Composites
For composites where this compound is dispersed as droplets (emulsion), surfactants are essential for stability.[12][13]
-
Principle: Surfactants possess both hydrophilic and lipophilic properties, allowing them to adsorb at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.[13][14]
-
Selection: The choice of surfactant is guided by the Hydrophilic-Lipophilic Balance (HLB) number. For oil-in-water (O/W) emulsions, hydrophilic surfactants with HLB values between 8 and 18 are generally suitable.[12]
-
Troubleshooting: If you observe creaming or coalescence, consider adjusting the surfactant concentration or using a blend of surfactants to achieve the optimal HLB for your system.[15]
Strategy 2: Polymer Additives for Increased Viscosity
-
Principle: Adding a polymer that is soluble in this compound can increase the viscosity of the liquid phase, thereby hindering its movement and reducing the likelihood of phase separation.
-
Selection: Consider polymers that are chemically compatible with this compound and will not significantly impact its phase change enthalpy.
Strategy 3: Shape-Stabilized Composites with Porous Materials
-
Principle: Impregnating this compound into a porous supporting material with high surface area can effectively prevent leakage through capillary forces and surface tension.[16]
-
Materials: Expanded graphite, porous silica, and certain polymers can serve as excellent supporting matrices.[17][18]
-
Fabrication (Vacuum Impregnation):
-
Place the porous matrix in a vacuum oven and degas to remove trapped air.
-
Introduce molten this compound into the chamber, allowing it to infiltrate the pores of the matrix under vacuum.
-
Slowly release the vacuum to allow atmospheric pressure to aid in the complete impregnation.
-
Diagram: Strategies for Enhancing Composite Stability
Caption: Approaches to improve composite stability.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use graphene oxide (GO) to prevent phase separation in my this compound composite?
A1: Yes, graphene oxide can be a multifunctional additive. Its amphiphilic nature can help stabilize dispersions, and its functional groups can form hydrogen bonds, potentially improving the interaction with this compound.[9][10] Additionally, GO is an excellent nucleating agent and enhances the thermal conductivity of the composite.[3]
Q2: How does the particle size of the supporting material affect phase separation?
A2: The particle size and pore structure of the supporting material are critical. Smaller particle sizes and a well-developed porous network with a high surface area generally lead to stronger capillary forces, which are more effective at retaining the liquid this compound and preventing leakage.[18]
Q3: My DSC curve for the this compound composite shows multiple peaks during solidification. What does this indicate?
A3: Multiple crystallization peaks can indicate polymorphism, where this compound solidifies into different crystalline structures.[5] This can be influenced by the cooling rate and the interaction with the composite matrix. While not directly phase separation, it can lead to inconsistent thermal energy release. Addressing supercooling with a nucleating agent can often promote the formation of a single, stable crystalline phase.
Q4: What is the recommended method for preparing a stable this compound-based composite?
A4: A robust method is the fabrication of a shape-stabilized composite using a porous material like expanded graphite. The general steps are:
-
Matrix Preparation: Prepare the porous supporting matrix (e.g., expanded graphite).
-
Melt Blending: Melt the this compound and any additives (e.g., nucleating agents).
-
Impregnation: Impregnate the molten PCM into the matrix, often under vacuum to ensure complete filling.[19][20]
-
Cooling and Solidification: Allow the composite to cool and solidify.
Table 1: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution | Key Characterization Technique |
| Oily Surface | PCM Leakage | Fabricate a shape-stabilized composite using a porous matrix. | SEM, Visual Inspection |
| Reduced Thermal Performance | Phase Separation | Incorporate surfactants (for emulsions) or polymer additives. | DSC, Thermal Cycling |
| Large Supercooling | Poor Nucleation | Add a nucleating agent (e.g., 1-octadecanol, GO). | DSC |
| Inconsistent Solidification | Polymorphism | Optimize cooling rate and add a nucleating agent. | DSC |
References
- 1. researchgate.net [researchgate.net]
- 2. research.chalmers.se [research.chalmers.se]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Supercooling elimination of phase change materials (PCMs) microcapsules [ideas.repec.org]
- 7. blog.caplinq.com [blog.caplinq.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Graphene Oxide on Phase Change Materials Based on Disodium Hydrogen Phosphate Dodecahydrate for Thermal Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Phase Change Performance of Graphene Oxide and Silica Composite Na2SO4·10H2O Phase Change Materials (PCMs) as Thermal Energy Storage Materials | MDPI [mdpi.com]
- 12. Preparation of Stable Phase Change Material Emulsions for Thermal Energy Storage and Thermal Management Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Investigating the Phase Transition Kinetics of 1-Octadecanol/Sorbitol Derivative/Expanded Graphite Composite Phase Change Material with Isoconversional and Multivariate Non-Linear Regression Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in the Oxidation of 1-Dodecanol
Welcome to the technical support center for the selective oxidation of 1-dodecanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial transformation while minimizing the formation of unwanted byproducts. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the oxidation of this compound to dodecanal, providing explanations for the underlying causes and actionable protocols for remediation.
Q1: Why am I observing significant over-oxidation of this compound to dodecanoic acid?
Underlying Cause: Over-oxidation is a common challenge, particularly with strong oxidizing agents or when reaction conditions are not carefully controlled. The initially formed dodecanal is susceptible to further oxidation to the corresponding carboxylic acid. This is often exacerbated by the presence of water and elevated temperatures.
Solutions & Protocols:
-
Choice of Oxidant: Employ milder and more selective oxidizing agents. While traditional reagents like chromium(VI) compounds are effective, they are hazardous and can lead to over-oxidation.[1][2] Consider the following alternatives:
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness and high selectivity in oxidizing primary alcohols to aldehydes at room temperature.[3][4][5] It typically avoids over-oxidation to the carboxylic acid.[6]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.[7][8][9] It is highly effective for converting primary alcohols to aldehydes with minimal over-oxidation.[10] A significant drawback is the production of foul-smelling dimethyl sulfide.[8][10][11]
-
TEMPO-based Systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) and its derivatives are excellent catalysts for the selective oxidation of primary alcohols.[12] When used with a co-oxidant like sodium hypochlorite or Oxone, they offer high selectivity for the aldehyde.[1][13]
-
-
Reaction Conditions:
-
Temperature Control: Perform the reaction at the lowest effective temperature. For instance, Swern oxidations are typically conducted at -78°C to maintain the stability of the reactive intermediates and prevent side reactions.[7][9]
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as the presence of water can facilitate the hydration of the aldehyde to a gem-diol, which is more readily oxidized to the carboxylic acid.[14]
-
-
Monitoring Reaction Progress:
-
Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material (this compound) is consumed to prevent further oxidation of the desired dodecanal.
-
Q2: I'm seeing the formation of dodecyl dodecanoate, an ester byproduct. How can I prevent this?
Underlying Cause: The formation of an ester byproduct, dodecyl dodecanoate, can occur through a Tishchenko-type reaction or via the formation of a hemiacetal followed by oxidation. The hemiacetal forms from the reaction of the product aldehyde (dodecanal) with the starting alcohol (this compound). This hemiacetal can then be oxidized to the ester.
Solutions & Protocols:
-
Maintain Low Concentration of Alcohol: As the reaction progresses and the concentration of dodecanal increases, the likelihood of it reacting with the remaining this compound to form a hemiacetal also increases. Consider adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low.
-
Choice of Catalyst: Some catalytic systems are more prone to promoting ester formation. For instance, certain palladium-based catalysts have been noted to produce ester byproducts.[15] Evaluating different catalyst systems can help mitigate this side reaction.
-
Control Reaction Time: Do not let the reaction run for an extended period after the complete consumption of the starting alcohol. Prompt workup will minimize the time for the aldehyde and any remaining alcohol to react.
Q3: My reaction is sluggish and gives a low yield of dodecanal. What factors could be responsible?
Underlying Cause: The oxidation of long-chain aliphatic alcohols like this compound can be challenging due to their hydrophobic nature and potentially lower reactivity compared to activated alcohols like benzylic or allylic alcohols.[16]
Solutions & Protocols:
-
Solvent Selection: The hydrophobicity of this compound can lead to poor solubility in aqueous or highly polar solvents, hindering the reaction rate.[16]
-
Consider using co-solvents to improve solubility. Ethers like diglyme can be effective.[16]
-
For biphasic reactions, a phase-transfer catalyst can facilitate the transport of the oxidant or the alcohol between the two phases.
-
-
Catalyst Activity:
-
Ensure the catalyst is active and used in the appropriate amount. For heterogeneous catalysts, ensure proper activation and adequate surface area.
-
In TEMPO-catalyzed reactions, the presence of additives like quaternary ammonium salts can significantly influence the catalyst's performance.[13]
-
-
Temperature: While low temperatures are crucial to prevent over-oxidation, a temperature that is too low can significantly slow down the reaction rate. A careful optimization of the reaction temperature is necessary to balance reactivity and selectivity.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the oxidation of this compound.
Q1: What are the most common byproducts in the oxidation of this compound?
The primary and most common byproduct is the over-oxidation product, dodecanoic acid . Another frequently observed byproduct is the ester, dodecyl dodecanoate , formed from the reaction of dodecanal with unreacted this compound. Depending on the specific reagents and conditions, other side products might include aldol condensation products of dodecanal.
Q2: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of the volatile this compound and the appearance of dodecanal. It can also be used to quantify the formation of byproducts like dodecyl dodecanoate.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress. By co-spotting the reaction mixture with standards of this compound and dodecanal, you can visually track the conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any byproducts after purification. The aldehydic proton of dodecanal has a characteristic chemical shift around 9.7 ppm in the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. The disappearance of the broad O-H stretch of the alcohol (around 3300 cm-1) and the appearance of a strong C=O stretch of the aldehyde (around 1730 cm-1) are key indicators of a successful oxidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile byproducts or for complex reaction mixtures, LC-MS can be a powerful tool for separation and identification.[17]
Q3: Are there any "green" or more environmentally friendly methods for oxidizing this compound?
Yes, there is a significant research effort focused on developing greener oxidation methods.[1][2][18][19] Key strategies include:
-
Using Molecular Oxygen or Air as the Oxidant: This is the most atom-economical and environmentally benign oxidant.[1] Catalytic systems often employ transition metals like palladium, ruthenium, or copper in conjunction with co-catalysts like TEMPO.[1][15]
-
Solvent-Free Conditions: Performing reactions without a solvent, or in environmentally benign solvents like water, reduces waste.[16]
-
Heterogeneous Catalysts: Using solid-supported catalysts simplifies purification, as the catalyst can be easily filtered off and potentially reused.[20]
-
Biocatalysis: Enzymatic oxidation using alcohol dehydrogenases offers high selectivity under mild conditions, though it may be more suitable for smaller-scale applications.[21]
Q4: How can I effectively purify dodecanal from the reaction mixture?
Purification can be challenging due to the similar physical properties of this compound, dodecanal, and some byproducts.
-
Distillation: Fractional distillation under reduced pressure is a common method for separating dodecanal from less volatile byproducts and residual starting material.
-
Bisulfite Adduction: Aldehydes can form a solid adduct with sodium bisulfite. This adduct can be filtered off and then the aldehyde can be regenerated by treatment with an acid or base. This is a highly effective method for separating aldehydes from non-carbonyl compounds.[22]
-
Column Chromatography: For smaller-scale reactions or for achieving very high purity, column chromatography on silica gel is a viable option.
III. Experimental Protocols & Visualizations
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol provides a general procedure for the selective oxidation of this compound to dodecanal using DMP.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Sodium thiosulfate, saturated aqueous solution
-
Magnesium sulfate, anhydrous
-
Stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a stir bar.
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dodecanal.
-
Purify the crude product by flash column chromatography or distillation under reduced pressure.
Workflow for Troubleshooting this compound Oxidation
Caption: A troubleshooting workflow for common issues in this compound oxidation.
Byproduct Formation Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. beyondbenign.org [beyondbenign.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Khan Academy [khanacademy.org]
- 15. digital.csic.es [digital.csic.es]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Selective oxidation of alcohols and aldehydes over supported metal nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Page loading... [wap.guidechem.com]
Technical Support Center: Stabilizing Pharmaceutical Formulations Containing 1-Dodecanol
Welcome to the technical support center for stabilizing pharmaceutical formulations containing 1-dodecanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this versatile fatty alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues encountered during your experimental work. Our focus is on providing not just solutions, but also the scientific rationale behind them to empower your formulation development process.
Introduction: The Duality of this compound in Pharmaceutical Formulations
This compound, also known as lauryl alcohol, is a C12 fatty alcohol widely utilized in pharmaceutical formulations as an emollient, emulsion stabilizer, and, notably, a penetration enhancer.[1][2] Its amphipathic nature, with a polar hydroxyl head and a long, non-polar alkyl chain, allows it to interact at oil-water interfaces, contributing to the stability of emulsions.[3] However, its physicochemical properties also present significant formulation challenges.
The primary stability concern with this compound is its tendency to crystallize at or near room temperature, with a melting point of approximately 24°C (75°F).[4] This can lead to a host of issues including:
-
Crystallization and Precipitation: Formation of solid particles, leading to a gritty texture, loss of homogeneity, and potential for inaccurate dosing.
-
Phase Separation: Disruption of the emulsion structure, causing the oil and water phases to separate over time.
-
Changes in Viscosity: Uncontrolled thickening or thinning of the formulation, affecting its spreadability and patient acceptability.
This guide will provide a structured approach to understanding, diagnosing, and resolving these stability issues.
Troubleshooting Guide: Common Stability Problems and Solutions
This section is designed to help you troubleshoot specific problems you may encounter when working with this compound in your formulations.
Issue 1: Crystallization or Graininess in the Formulation Upon Storage
Question: My cream/lotion containing this compound was smooth and homogenous initially, but developed a grainy texture and visible crystals after a week at room temperature. What is happening and how can I fix it?
Answer: This is a classic issue of this compound crystallization due to its melting point being close to ambient temperature. The formulation is likely experiencing temperature fluctuations, causing the this compound to partially solidify. Here’s a systematic approach to address this:
Root Cause Analysis:
-
Supersaturation: The concentration of this compound may be too high for the formulation to maintain it in a solubilized state at lower storage temperatures.
-
Inadequate Solubilization: The excipient system may not be robust enough to keep the this compound molecules adequately dispersed and prevent them from self-associating and crystallizing.
-
Process-Related Issues: The cooling rate during manufacturing might be too rapid, not allowing for the proper arrangement of molecules within the emulsion structure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound crystallization.
Solutions and Experimental Protocols:
1. Formulation Optimization:
-
Incorporate Co-solvents: The addition of a co-solvent can increase the solubility of this compound in the oil phase.
-
Protocol: Prepare a series of formulations with varying concentrations of a suitable co-solvent (e.g., propylene glycol, short-chain esters). Store the formulations at both room temperature and under accelerated stability conditions (e.g., 40°C/75% RH) and observe for crystallization over time.
-
-
Utilize Crystal Growth Inhibitors (Polymers): Certain polymers can interfere with the crystal nucleation and growth process of fatty alcohols.[5]
-
Mechanism: Polymers can adsorb onto the surface of newly formed this compound crystals, sterically hindering further growth. They can also increase the viscosity of the continuous phase, slowing down molecular diffusion necessary for crystal formation.
-
Protocol: Incorporate a polymer such as Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), or a poloxamer into your formulation at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/w).[6] Evaluate the physical stability of these formulations over time using microscopy to detect crystal growth.
-
-
Optimize Surfactant System: The type and concentration of surfactants play a crucial role in stabilizing this compound. A synergistic blend of surfactants can create a more robust interfacial film around the oil droplets, preventing the coalescence that can precede crystallization.
-
Protocol: Experiment with different surfactant blends to achieve an optimal Hydrophilic-Lipophilic Balance (HLB) for your oil phase. Consider using a combination of a high HLB and a low HLB surfactant.
-
2. Process Optimization:
-
Controlled Cooling: Rapid cooling can shock the system, leading to uncontrolled crystallization.
-
Protocol: Implement a controlled cooling profile during the manufacturing process. For example, cool the emulsion slowly from the homogenization temperature to room temperature over a period of 1-2 hours with gentle agitation.
-
-
Homogenization: Proper homogenization reduces the droplet size of the dispersed phase, increasing the surface area and improving the overall stability of the emulsion.[7][8]
-
Protocol: Optimize the homogenization speed and duration. For a lab-scale batch, start with a high-shear homogenizer at 5,000-10,000 rpm for 5-10 minutes. Analyze the droplet size distribution using laser diffraction to ensure a narrow and consistent particle size.
-
Issue 2: Phase Separation (Creaming or Coalescence)
Question: My emulsion containing this compound is separating into distinct layers upon standing. What is causing this instability?
Answer: Phase separation in emulsions can manifest as creaming (the rising of the dispersed phase) or coalescence (the merging of droplets). Both indicate an unstable system.
Root Cause Analysis:
-
Insufficient Emulsifier Concentration: There may not be enough surfactant to adequately cover the surface of the oil droplets, leading to their coalescence.
-
Incorrect HLB: The HLB of the emulsifier system may not be matched to the required HLB of the oil phase.
-
Droplet Size: Large droplets are more prone to creaming due to buoyancy forces.
-
Viscosity: A low viscosity in the continuous phase can accelerate the movement and subsequent separation of droplets.
Troubleshooting and Solutions:
| Problem | Potential Cause | Recommended Action |
| Creaming | Large droplet size; low viscosity of the continuous phase. | 1. Increase homogenization speed or time to reduce droplet size. 2. Add a thickening agent (e.g., carbomer, xanthan gum) to the continuous phase to increase its viscosity. |
| Coalescence | Ineffective or insufficient emulsifier film. | 1. Increase the concentration of the emulsifier system. 2. Re-evaluate the HLB of your emulsifier blend. 3. Consider adding a co-emulsifier to strengthen the interfacial film. |
Experimental Protocol for Optimizing Emulsifier Concentration:
-
Prepare a series of formulations with a fixed concentration of this compound and varying concentrations of your chosen emulsifier system (e.g., 2%, 3%, 4%, 5% w/w).
-
Homogenize each formulation under identical conditions.
-
Store the samples at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for phase separation at regular intervals.
-
Analyze the droplet size distribution of the stable formulations to identify the optimal emulsifier concentration that yields the smallest and most uniform droplets.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as a penetration enhancer without causing stability issues?
A1: The effective concentration of this compound as a penetration enhancer is typically in the range of 1-5% w/w. However, the "optimal" concentration without stability issues is highly formulation-dependent. As a general rule, start with a lower concentration (e.g., 1-2%) and systematically increase it while closely monitoring the physical stability of your formulation through accelerated stability studies.
Q2: Can I use this compound in combination with other fatty alcohols?
A2: Yes, combining this compound with other fatty alcohols like cetyl alcohol or stearyl alcohol is a common practice. These higher-melting-point fatty alcohols can act as structuring agents and may help to mitigate the crystallization of this compound by forming mixed crystalline structures with a lower tendency to form large, disruptive crystals.
Q3: How does the order of addition of ingredients affect the stability of a this compound emulsion?
A3: The order of addition is critical. This compound should be incorporated into the oil phase and heated to a temperature above its melting point to ensure it is fully molten and solubilized before emulsification. Adding solid or semi-solid this compound to a pre-formed emulsion can lead to immediate instability and crystallization.
Q4: What analytical techniques are best for monitoring the stability of my this compound formulation?
A4: A combination of techniques is recommended:
-
Visual Observation: Regular inspection for signs of crystallization, phase separation, or changes in appearance.
-
Microscopy: To visualize the crystal morphology and droplet size.
-
Rheology: To measure changes in viscosity and flow properties over time.
-
Differential Scanning Calorimetry (DSC): To study the thermal behavior of the formulation and detect the crystallization and melting of this compound.
-
Laser Diffraction: For quantitative analysis of droplet size distribution.
Visualization of Stabilization Mechanisms
Diagram 1: Micellar Solubilization and Interfacial Stabilization
Caption: Role of surfactants (S) in stabilizing this compound.
Conclusion
Successfully formulating with this compound requires a thorough understanding of its physicochemical properties and a systematic approach to formulation and process development. By carefully selecting excipients, optimizing their concentrations, and controlling manufacturing parameters, the stability challenges associated with this compound can be effectively overcome. This guide provides a foundation for troubleshooting common issues and developing robust and stable pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of High Shear Homogenization on Physical Stability of Emulsions | Silva | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. Formation of Stable Emulsions: Why Homogenize? [pion-inc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficiency of 1-Dodecanol as a Skin Permeation Enhancer
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-Dodecanol as a chemical permeation enhancer in transdermal and topical drug delivery systems. Our goal is to help you navigate the complexities of your experiments, optimize your formulations, and achieve reliable, reproducible results.
Foundational Science: The Mechanism of this compound
Before delving into troubleshooting, it is crucial to understand how this compound enhances skin permeation. Its primary site of action is the stratum corneum (SC), the outermost layer of the skin and the principal barrier to drug absorption.[1] this compound, a 12-carbon fatty alcohol, integrates into the highly ordered intercellular lipid bilayers of the SC.[2] This integration disrupts the tight packing of these lipids, increasing their fluidity.[3] This disruption creates temporary, reversible pathways within the lipid matrix, which enhances the diffusion of drug molecules through the SC.[2][4] Some studies suggest that at higher concentrations, alcohols can also extract lipids and interact with intracellular proteins, further compromising the barrier.[2]
Caption: Mechanism of this compound as a skin permeation enhancer.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments. We focus on the causality behind these problems and provide actionable, validated solutions.
Issue 1: I'm observing high variability in my permeation results, even within the same experiment.
Q: My permeation data shows high standard deviations between different skin donors (inter-donor) and even from the same donor (intra-donor). What is causing this, and how can I minimize it?
A: High variability is a common and significant challenge in skin permeation studies, stemming from biological differences and procedural inconsistencies.[5]
Causality & Troubleshooting Steps:
-
Biological Variation (Inter-Donor): Skin permeability is influenced by donor age, sex, ethnicity, and anatomical site.[5]
-
Solution: Standardize your skin source. Whenever possible, use skin from a consistent anatomical site (e.g., abdomen, back).[5] Document donor demographics to account for potential covariates in your analysis. Increasing the number of donors (n-number) will provide a more representative average and improve statistical power.[5]
-
-
Regional Skin Differences (Intra-Donor): Even within a single skin flap, permeability can vary. The presence of hair follicles or sweat glands can create "shunt" pathways, leading to artificially high permeation.[5]
-
Solution: When taking replicate samples from a single donor, use adjacent skin areas to minimize regional differences.[5] Avoid areas with a high density of hair follicles if your goal is to measure matrix diffusion.
-
-
Inconsistent Skin Handling & Integrity: Freeze-thaw cycles, improper storage, or accidental damage during preparation can compromise the stratum corneum's barrier function.[5]
-
Solution: Implement a standardized protocol for skin processing, including dermatoming to a consistent thickness.[5] Crucially, you must perform a skin integrity test before each experiment. Measuring Transepidermal Water Loss (TEWL) is a common method to ensure only undamaged skin samples are used.[6]
-
-
Experimental Setup: Inconsistent dosing, air bubbles under the membrane, or fluctuating temperatures can introduce significant error.[7][8]
-
Solution: Use a positive displacement pipette for accurate application of viscous formulations. Ensure the membrane is flat and completely free of air bubbles between it and the receptor fluid.[7] Use a circulating water bath to maintain a constant temperature (typically 32°C for skin studies).[7][9]
-
| Issue Source | Key Solution | Rationale |
| Inter-Donor Variability | Increase sample size (n-number) & use a reference compound. | Averages out biological differences and allows for data normalization across donors.[5] |
| Intra-Donor Variability | Use adjacent skin sections & avoid skin appendages. | Minimizes regional differences in skin permeability and shunt pathways.[5] |
| Skin Integrity | Perform pre-experiment TEWL measurement. | Excludes compromised skin samples that would yield artificially high permeation rates.[6] |
| Procedural Error | Standardize dosing, bubble removal, and temperature control. | Ensures consistency across all diffusion cells and experiments for reproducible results.[7] |
Table 1: Troubleshooting Summary for High Permeability Data Variability.
Issue 2: My formulation with this compound shows little to no permeation enhancement compared to the control.
Q: I've included this compound in my formulation, but the drug flux is not significantly different from my vehicle-only control. What's wrong?
A: This indicates that the enhancer is not effectively disrupting the stratum corneum. The cause is often related to concentration, the formulation vehicle, or interactions with the drug itself.
Causality & Troubleshooting Steps:
-
Sub-Optimal Concentration: The enhancing effect of fatty alcohols is concentration-dependent.[3] Too low a concentration will be ineffective, while an excessively high concentration can cause skin irritation without a proportional increase in permeation.[3]
-
Solution: Conduct a dose-ranging study. Test this compound at several concentrations (e.g., 1%, 3%, 5% w/v) to find the optimal balance between efficacy and safety for your specific drug and vehicle.
-
-
Poor Vehicle Compatibility: this compound's effectiveness is highly dependent on the vehicle. The vehicle must ensure that the enhancer can partition from the formulation into the stratum corneum.[10]
-
Solution: Evaluate different vehicles. Propylene glycol (PG) and ethanol-water mixtures are common co-solvents that can work synergistically with fatty alcohols.[11] The goal is to maintain a high thermodynamic activity of both the drug and the enhancer to drive them into the skin.
-
-
Drug/Enhancer/Vehicle Interactions: The drug itself may not be fully dissolved or may be interacting with the enhancer in a way that prevents either from partitioning into the skin.
-
Solution: Confirm the solubility of your drug in the final formulation. Inhomogeneous suspensions can lead to inconsistent dosing. Also, consider the lipophilicity of your drug. The enhancement effect of this compound is often more pronounced for drugs with a balanced lipophilicity (Log P 1-3).
-
Caption: Troubleshooting decision tree for low permeation enhancement.
Issue 3: I am observing signs of skin irritation (redness, swelling) or damage in my experiments.
Q: After applying my formulation containing this compound, the skin appears irritated. How can I mitigate this while still achieving enhancement?
A: Skin irritation is the primary drawback of many chemical enhancers, including fatty alcohols.[3] The mechanism of disrupting the skin barrier, if too aggressive, can lead to inflammation and damage.[12][13]
Causality & Troubleshooting Steps:
-
Concentration-Dependent Toxicity: Irritation is directly correlated with the concentration of the enhancer.[3]
-
Solution: As with efficacy, the first step is to lower the concentration. Determine the minimum effective concentration from your dose-ranging studies. The goal is to operate within a therapeutic window that maximizes enhancement while minimizing irritation.
-
-
Synergistic Formulations: Combining different classes of enhancers can produce a synergistic effect, allowing for lower, less irritating concentrations of each individual component.[14][15][16][17]
-
Solution: Investigate combinations. For example, pairing this compound with a glycol (like propylene glycol) or a terpene can enhance permeation more than either agent alone, allowing you to reduce the this compound concentration.[14] The glycol can also act as a co-solvent, improving formulation stability.[11]
-
-
Objective Irritation Assessment: Visual scoring of irritation can be subjective.
-
Solution: Use quantitative, bioengineering methods to assess irritation. Measuring the increase in Transepidermal Water Loss (TEWL) and skin blood flow provides objective data on barrier disruption and inflammatory response.[3] This allows you to precisely compare the irritation potential of different formulations.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in a new formulation? A1: A typical starting range is 1-5% (w/v or w/w). For highly lipophilic drugs, you might start at the lower end (1-2%), while for more hydrophilic drugs, a higher concentration (3-5%) may be needed. However, this must be optimized for your specific drug and vehicle system.
Q2: Can this compound be combined with other enhancers? A2: Yes, and this is a highly recommended strategy. Synergistic combinations, such as with propylene glycol, ethanol, oleic acid, or terpenes, can significantly increase efficacy while allowing for lower concentrations of each enhancer, thereby reducing the risk of skin irritation.[14][15][17]
Q3: What skin models are appropriate for testing formulations with this compound? A3: The gold standard is excised human skin from cosmetic surgeries, as it provides the most relevant data for in vivo performance.[18] Porcine (pig) ear skin is a common and accepted alternative due to its structural similarity to human skin.[6][19] Synthetic membranes can be used for initial screening and quality control but do not fully replicate the complex biological barrier.[20]
Q4: What analytical methods should I use to quantify the drug that has permeated the skin? A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method.[21][22] For very low concentrations, LC-MS/MS provides superior sensitivity and selectivity.[22][23] Gas Chromatography (GC-MS) can also be used, particularly for volatile compounds or those amenable to derivatization.[24] A fully validated analytical method is essential for accurate results.[22]
Experimental Protocols
Protocol 1: Standardized In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol provides a step-by-step method for a typical IVPT study.
1. Materials and Equipment:
-
Vertical Franz diffusion cells (with known diffusion area)[7]
-
Excised human or porcine skin, dermatomed to ~500 µm
-
Receptor medium (e.g., PBS pH 7.4, potentially with a co-solvent to maintain sink conditions)[7][9]
-
Water bath/circulator and magnetic stirrer plate[18]
-
Test formulation and control vehicle
-
Positive displacement pipette or syringe for dosing
-
Sample collection vials
-
Validated HPLC or LC-MS/MS system[21]
2. Procedure:
-
Preparation: Degas the receptor medium by sonication or vacuum to prevent air bubble formation.[7] Thaw frozen skin at room temperature.
-
Skin Integrity Check: Cut a section of skin and measure its TEWL. Only use skin from donors/sections that pass your pre-defined integrity criteria (e.g., TEWL < 10 g/m²/h).
-
Cell Assembly:
-
Equilibration: Place the assembled cells in the water bath set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate for at least 30 minutes with the stirrers on (e.g., 600 RPM).[9][18]
-
Dosing: Apply a precise amount of your test formulation to the skin surface in the donor chamber (e.g., 5-10 mg/cm²).
-
Sampling:
-
Analysis: Analyze the collected samples using your validated analytical method to determine the drug concentration.[21]
-
Data Processing: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot this against time. Determine the steady-state flux (Jss) from the linear portion of the slope.
Caption: Experimental workflow for an in vitro skin permeation test.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. alterlab.co.id [alterlab.co.id]
- 8. norlab.com [norlab.com]
- 9. uspnf.com [uspnf.com]
- 10. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Dodecanol - Wikipedia [en.wikipedia.org]
- 14. One moment, please... [jddtonline.info]
- 15. Combining Chemical Permeation Enhancers for Synergistic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergy between chemical permeation enhancers and drug permeation across the tympanic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. omicsonline.org [omicsonline.org]
- 23. researchgate.net [researchgate.net]
- 24. egrove.olemiss.edu [egrove.olemiss.edu]
Technical Support Center: Optimization of Reaction Conditions for the Esterification of 1-Dodecanol
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the esterification of 1-dodecanol. The following troubleshooting guides and FAQs are designed to address specific experimental challenges, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the acid-catalyzed esterification of this compound?
The reaction, commonly known as the Fischer-Speier or Fischer esterification, is a reversible, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol (this compound in this case) to form an ester and water.[1] The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[2]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of this compound attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]
Because every step is reversible, the reaction exists in an equilibrium that often does not strongly favor the products.[1]
Caption: Fischer Esterification Mechanism for this compound.
Q2: What are the critical parameters to optimize for maximizing ester yield?
Optimizing the esterification of this compound requires careful control of several interdependent parameters to shift the reaction equilibrium towards the product side. The key variables are:
-
Molar Ratio of Reactants: Employing an excess of one reactant, typically the less expensive or more easily removable one (often the alcohol), drives the equilibrium forward according to Le Châtelier's Principle.[1][3]
-
Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] Heterogeneous catalysts like tungstated zirconia can offer high selectivity and easier product separation.[5][6]
-
Temperature: Higher temperatures increase the reaction rate. However, for long-chain alcohols like this compound, an undesirable side reaction—dehydration to form an alkene (dodecene)—is thermodynamically favored at temperatures above approximately 350 K (77°C).[5][6] Therefore, temperature must be optimized to balance reaction rate and selectivity.
-
Water Removal: As water is a product, its continuous removal from the reaction mixture is one of the most effective strategies to drive the equilibrium towards the ester.[1] This is often achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][7]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or maximum conversion. The optimal time depends on the other reaction conditions.[8]
Table 1: Summary of Key Optimization Parameters
| Parameter | Typical Range / Condition | Rationale & Key Considerations | Supporting Sources |
| Molar Ratio (Alcohol:Acid) | 3:1 to 15:1 | Excess alcohol shifts equilibrium to favor ester formation. Higher ratios increase conversion but complicate purification. | [9][10][11] |
| Catalyst Type | H₂SO₄, p-TsOH, Tungstated Zirconia, Zinc Salts | Homogeneous catalysts (H₂SO₄) are effective but require neutralization. Heterogeneous catalysts simplify work-up. | [4][5][12] |
| Catalyst Loading | 1 - 4 wt% (of reactants) | Higher loading increases rate but can promote side reactions and complicate purification. | [8][10] |
| Temperature | 60°C - 120°C (Reflux) | Balances reaction rate against the risk of alcohol dehydration at higher temperatures. Reflux prevents loss of volatile reactants. | [5][6][8][13] |
| Water Removal | Dean-Stark Trap / Molecular Sieves | Crucial for driving the reversible reaction to completion by removing a product. | [1][7] |
Troubleshooting Guide
Q3: My reaction has stalled, and the conversion to the ester is low. What are the probable causes and solutions?
Probable Cause 1: Equilibrium has been reached. The Fischer esterification is a reversible reaction. Without measures to shift the equilibrium, conversions can be modest.
-
Solution A: Increase the Molar Ratio of this compound. Add a larger excess of this compound relative to the carboxylic acid. A molar ratio of at least 3:1 is a good starting point, with some optimizations using ratios as high as 10:1 or more.[14] This forces the equilibrium towards the product side.
-
Solution B: Remove Water. If not already in use, incorporate a method for water removal. A Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene, is highly effective.[1] Alternatively, adding activated 3Å or 4Å molecular sieves to the reaction flask can sequester the water as it is formed.[7]
Probable Cause 2: Catalyst Inactivity. The acid catalyst may be insufficient in concentration or may have been deactivated.
-
Solution: Ensure the catalyst is added at an appropriate concentration (typically 1-4% by weight).[8] If the reaction has been running for an extended period, especially at high temperatures, the catalyst's effectiveness may diminish. Consider adding a fresh portion of the catalyst, but be mindful that this will complicate the final work-up.
Probable Cause 3: Insufficient Temperature. The reaction rate may be too slow at the current temperature.
-
Solution: Increase the reaction temperature, typically by heating to reflux.[4] However, exercise caution. For this compound, temperatures exceeding ~80-100°C can increase the rate of the competing dehydration reaction, forming dodecene.[5] Monitor the reaction by TLC or GC to ensure the desired ester is the primary product.
Q4: I am observing a significant amount of an unexpected byproduct. How do I identify and prevent it?
Probable Cause: Dehydration of this compound. The most common side reaction in the acid-catalyzed reaction of long-chain alcohols is dehydration to form an alkene (1-dodecene) or an ether (didodecyl ether).[5][6] This is particularly favored by strong acid catalysts and high temperatures.
-
Solution A: Lower the Reaction Temperature. Operate at the lowest temperature that provides a reasonable reaction rate. This is the most critical parameter for minimizing dehydration.
-
Solution B: Use a Milder or More Selective Catalyst. Strong mineral acids like sulfuric acid are aggressive dehydrating agents. Consider switching to p-toluenesulfonic acid (p-TsOH), which is generally milder. For superior selectivity, a solid acid catalyst like tungstated zirconia can be highly effective at promoting etherification over dehydration in the liquid phase.[5][6]
Q5: The post-reaction work-up is difficult. How can I efficiently remove unreacted this compound and the carboxylic acid?
Problem A: Removing Excess Carboxylic Acid. The unreacted carboxylic acid must be removed to obtain a pure ester.
-
Solution: Basic Aqueous Wash. During the work-up, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][15] This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Be sure to vent the separatory funnel frequently, as this neutralization produces CO₂ gas.[3]
Problem B: Removing Excess this compound. this compound is a high-boiling, relatively nonpolar compound, making it difficult to remove by simple extraction.
-
Solution 1: Vacuum Distillation. If the desired ester has a sufficiently different boiling point from this compound (Boiling Point: ~259°C), fractional distillation under reduced pressure is an effective method for purification on a larger scale.[16][17]
-
Solution 2: Column Chromatography. For smaller-scale reactions or when distillation is not feasible, flash column chromatography is the most reliable method.[16] A silica gel stationary phase with a nonpolar eluent system (e.g., hexanes/ethyl acetate) will typically allow for good separation of the less polar ester from the more polar alcohol.
-
Solution 3: Optimize Stoichiometry. To minimize this issue in future experiments, consider using the carboxylic acid in excess if it is easier to remove (e.g., lower boiling point or more readily extracted).
Experimental Protocols & Workflows
Protocol 1: General Procedure for Fischer Esterification of this compound
This protocol describes a representative lab-scale synthesis using a Dean-Stark apparatus for water removal.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.[13]
-
Reagent Charging: To the flask, add the carboxylic acid (1.0 eq), this compound (3.0 eq), an appropriate solvent that forms an azeotrope with water (e.g., toluene, ~2-3 mL per mmol of limiting reagent), and the acid catalyst (e.g., p-TsOH, 0.05 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[1]
-
Monitoring: Monitor the reaction's progress by tracking the amount of water collected in the trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when water ceases to collect or the starting material is consumed.
-
Cooling and Quenching: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate).
Caption: General Experimental Workflow for this compound Esterification.
Protocol 2: Standard Aqueous Work-up and Purification
-
Transfer: Transfer the cooled and diluted reaction mixture to a separatory funnel.
-
Bicarbonate Wash: Add a saturated aqueous solution of NaHCO₃. Cap the funnel, invert, and vent immediately to release the pressure from CO₂ evolution. Shake gently, venting frequently, until gas evolution ceases. Drain the lower aqueous layer. Repeat this wash until no more gas evolves.[4]
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[4]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Concentration: Filter or decant the dried solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography or vacuum distillation as determined by the scale and properties of the product.[16]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. escholarship.org [escholarship.org]
- 6. (211c) Mechanism and Kinetics of this compound Etherification and Dehydration over Tungstated Zirconia | AIChE [proceedings.aiche.org]
- 7. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. media.neliti.com [media.neliti.com]
- 12. WO2021149025A1 - Totally recyclable catalysts for esterification reactions - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Dodecanol - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Control Particle Size in 1-Dodecanol-Mediated Nanoparticle Synthesis
Welcome to the technical support center for nanoparticle synthesis using 1-dodecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling nanoparticle size and troubleshooting common experimental issues. The information herein is grounded in established scientific principles to ensure accuracy and reliability in your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of this compound and other key parameters in nanoparticle synthesis.
Q1: What are the primary roles of this compound in nanoparticle synthesis?
A1: this compound is a versatile fatty alcohol that can serve multiple functions in nanoparticle synthesis.[1][2] Primarily, it acts as a high-boiling point solvent, allowing for a wide range of reaction temperatures.[3] Additionally, its long alkyl chain can provide a steric barrier on the nanoparticle surface, acting as a capping or stabilizing agent to prevent aggregation.[4] In some systems, it can also participate as a reducing agent, particularly at elevated temperatures.[5] The hydroxyl group of this compound can form hydrogen bonds, influencing the orientation of ligands and other molecules at the nanoparticle surface.[4]
Q2: How does the viscosity of this compound impact the synthesis process?
A2: The viscosity of this compound, which changes with temperature, can influence the diffusion rates of precursors and nascent nanoparticles in the reaction medium. Higher viscosity at lower temperatures can slow down particle growth, potentially leading to smaller nanoparticles. Conversely, lower viscosity at higher temperatures can accelerate diffusion and growth. It is a critical parameter to consider when designing your heating and stirring protocols.
Q3: Can I substitute this compound with other long-chain alcohols?
A3: Yes, other long-chain alcohols can be used, and the choice of alcohol can be a strategy to control particle size.[4][6] The length of the alkyl chain influences the steric hindrance and the solvent's polarity and viscosity. Shorter chain alcohols may lead to different particle morphologies and sizes compared to this compound.[4] It is advisable to conduct a small-scale pilot experiment to observe the effect of a different alcohol on your specific nanoparticle system.
Q4: What is the difference between a capping agent and a stabilizing agent?
A4: These terms are often used interchangeably. Both refer to molecules that adsorb to the surface of nanoparticles to prevent aggregation.[7][8] Capping agents can also control the growth of nanoparticles by passivating the surface and limiting the addition of more precursor atoms.[9] Stabilizing agents primarily prevent agglomeration of already-formed nanoparticles in a colloidal suspension.[10] this compound can function as both, depending on the specific reaction conditions.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound-mediated nanoparticle synthesis.
Problem 1: Poor Particle Size Control - Nanoparticles are Too Large
| Possible Cause | Explanation | Suggested Solution |
| High Reaction Temperature | Elevated temperatures increase the rate of atomic diffusion and surface growth, leading to larger particles.[11][12] This is especially true if the growth phase dominates over the nucleation phase. | Gradually decrease the reaction temperature in 10-20°C increments. Monitor the particle size at each temperature to find the optimal condition.[13] |
| Low Precursor Concentration | If the precursor concentration is too low, the number of initial nuclei formed may be insufficient. This leads to the available precursor depositing on a smaller number of nuclei, resulting in larger individual particles.[14] | Systematically increase the precursor concentration. Be aware that an excessively high concentration can also lead to problems (see Problem 2).[15][16] |
| Slow Injection of Precursor | A slow addition of the precursor can favor particle growth over nucleation. The initial nuclei that form have more time to grow before new nuclei are generated. | Increase the injection rate of the precursor. A rapid injection promotes a burst of nucleation, leading to a larger number of smaller nanoparticles. |
| Insufficient Capping Agent | An inadequate amount of capping agent, or a capping agent with weak binding to the nanoparticle surface, will not effectively passivate the surface to prevent further growth.[9][17] | Increase the concentration of the capping agent. Consider using a stronger capping agent, such as dodecanethiol, in conjunction with this compound.[18][19] |
Problem 2: Broad Particle Size Distribution (Polydispersity)
| Possible Cause | Explanation | Suggested Solution |
| Temperature Gradients in Reaction Flask | Uneven heating can create hot spots where nucleation and growth rates differ, leading to a wide range of particle sizes. | Ensure vigorous and uniform stirring throughout the synthesis. Use an oil bath or a heating mantle with a temperature controller for consistent heating. |
| Prolonged Nucleation Period | If nucleation occurs over an extended period, particles that formed earlier will have more time to grow than those that formed later, resulting in a broad size distribution. | Aim for a rapid "burst" of nucleation. This can be achieved by quickly injecting the precursor into the hot this compound solution. |
| High Precursor Concentration | While low concentration can lead to large particles, an excessively high concentration can lead to uncontrolled nucleation and secondary nucleation events, broadening the size distribution.[20][21] | Optimize the precursor concentration by testing a range of concentrations to find a balance between nucleation and growth.[14] |
| Ostwald Ripening | Over extended reaction times, larger particles can grow at the expense of smaller ones, which dissolve and redeposit on the larger particles. This phenomenon broadens the size distribution. | Reduce the overall reaction time. Once the desired particle size is achieved, quench the reaction by rapidly cooling the solution. |
Problem 3: Nanoparticle Aggregation
| Possible Cause | Explanation | Suggested Solution |
| Ineffective Capping/Stabilization | The capping agent may not be providing sufficient steric or electrostatic repulsion to overcome the attractive van der Waals forces between nanoparticles.[7][8] | Increase the concentration of your capping agent. Consider using a capping agent with a longer alkyl chain for greater steric hindrance.[6] Ensure the capping agent is soluble and active at the reaction temperature. |
| Post-Synthesis Processing | Aggregation can occur during purification steps (e.g., centrifugation, washing) if the nanoparticles are not properly redispersed in a suitable solvent. | When washing, use a solvent in which the capped nanoparticles are highly soluble. Use sonication to aid in redispersion after centrifugation. |
| Changes in pH or Ionic Strength | For nanoparticles stabilized by electrostatic repulsion, changes in the pH or the presence of salts in the solution can screen the surface charges, leading to aggregation.[22] | Maintain a constant pH throughout the synthesis and purification process. If possible, use deionized water and high-purity solvents to minimize ionic contaminants. |
Logical Flow for Troubleshooting
Caption: A workflow diagram for troubleshooting common issues in nanoparticle synthesis.
III. Experimental Protocols
General Protocol for this compound-Mediated Synthesis of Metal Oxide Nanoparticles
This protocol provides a general framework. Specific parameters such as precursor type, concentration, and temperature should be optimized for your particular system.
Materials:
-
This compound (high purity)
-
Metal precursor (e.g., metal acetylacetonate)
-
Capping agent (e.g., oleic acid, oleylamine)
-
Inert gas (e.g., Argon or Nitrogen)
-
Solvents for washing (e.g., ethanol, hexane)
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a condenser, a thermocouple, and a magnetic stir bar, add this compound and the capping agent.
-
Degassing: Heat the mixture to 120°C under a gentle flow of inert gas for 30 minutes to remove water and oxygen.
-
Precursor Addition: After degassing, increase the temperature to the desired reaction temperature (e.g., 200-300°C).
-
Injection: In a separate vial, dissolve the metal precursor in a small amount of a suitable solvent or this compound. Rapidly inject this precursor solution into the hot this compound/capping agent mixture with vigorous stirring.
-
Growth: Allow the reaction to proceed at the set temperature for a specific duration (e.g., 30-120 minutes). The solution color may change, indicating nanoparticle formation.
-
Quenching: After the desired reaction time, rapidly cool the flask to room temperature using a water or ice bath to stop particle growth.
-
Purification:
-
Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and redisperse the nanoparticle pellet in a suitable solvent (e.g., hexane) with the aid of sonication.
-
Repeat the precipitation and redispersion steps 2-3 times to remove excess reagents.
-
-
Storage: Store the purified nanoparticles dispersed in a non-polar solvent.
Workflow for Nanoparticle Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Solvothermal synthesis of VO 2 nanoparticles with locally patched V 2 O 5 surface layer and their morphology-dependent catalytic properties for the ox ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02605A [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mta.scholaris.ca [mta.scholaris.ca]
- 7. frontiersin.org [frontiersin.org]
- 8. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Capping Agent in Wet Synthesis of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Temperature in the Growth of Silver Nanoparticles Through a Synergetic Reduction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. ukm.my [ukm.my]
- 16. The Effect of Precursor Concentration on the Particle Size, Crystal Size, and Optical Energy Gap of CexSn1−xO2 Nanofabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Synthesis of Dodecanethiol-Capped Nanoparticles Using Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 20. The Effect of Precursor Concentration on the Particle Size, Crystal Size, and Optical Energy Gap of CexSn1−xO2 Nanofabrication [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Dodecanol and 1-Tetradecanol as Transdermal Penetration Enhancers
In the landscape of transdermal drug delivery, overcoming the formidable barrier of the stratum corneum is the primary challenge. Fatty alcohols have long been recognized as effective and widely used penetration enhancers.[1][2] Their mechanism, primarily centered on the reversible disruption of the highly ordered intercellular lipid structure of the stratum corneum, has been a subject of extensive research.[1][2] This guide provides a detailed comparative analysis of two prominent saturated fatty alcohols, 1-Dodecanol (lauryl alcohol) and 1-Tetradecanol (myristyl alcohol), to assist researchers, scientists, and drug development professionals in their selection and application.
We will delve into their physicochemical characteristics, explore their mechanisms of action, compare their efficacy based on experimental data, and provide robust protocols for their evaluation.
Physicochemical Properties: The Foundation of Function
The efficacy of a fatty alcohol as a penetration enhancer is intrinsically linked to its physicochemical properties. The alkyl chain length, in particular, dictates its lipophilicity, melting point, and ultimately, its interaction with the stratum corneum lipids.
| Property | This compound | 1-Tetradecanol |
| Synonyms | Lauryl Alcohol, Dodecyl Alcohol | Myristyl Alcohol, Tetradecyl Alcohol |
| Molecular Formula | C₁₂H₂₆O[3][4] | C₁₄H₃₀O[5][6] |
| Molecular Weight | 186.34 g/mol [4] | 214.39 g/mol [5][7] |
| Physical Form | Colorless solid/liquid[3][4] | White, waxy solid[5][8] |
| Melting Point | 24 °C (75 °F)[3][4] | 38 °C (100.4 °F) |
| Boiling Point | 259 °C (498 °F)[3][4] | 289 °C (552 °F)[5] |
| LogP (o/w) | 5.1 - 5.4[3][9] | 6.0 - 6.2[7][10] |
| Water Solubility | ~4 mg/L at 25 °C[3] | ~1.9 mg/L at 25 °C[7] |
Expert Insight: The two-carbon difference in the alkyl chain between this compound and 1-Tetradecanol results in a significant increase in lipophilicity (LogP) and molecular weight for 1-Tetradecanol. This higher lipophilicity suggests a greater affinity for the lipid-rich stratum corneum. However, this relationship is not linear; an optimal lipophilicity range often exists for maximal enhancement, beyond which mobility within the lipid bilayers may be hindered.
Mechanism of Action: Disrupting the Barrier
Fatty alcohols enhance skin permeation primarily by inserting their long alkyl chains into the intercellular lipid bilayers of the stratum corneum. This intercalation disrupts the highly ordered, crystalline structure of the lipids (ceramides, cholesterol, and fatty acids), creating more fluid, disordered regions. This fluidization increases the diffusion coefficient of the drug through the lipid matrix.[1][2]
This mechanism can be visualized as follows:
Caption: Mechanism of fatty alcohol penetration enhancement.
Secondary mechanisms may include:
-
Increasing Drug Partitioning: By altering the polarity of the stratum corneum, they can improve the partitioning of a drug from the vehicle into the skin.
-
Complex Formation: They may form lipophilic complexes with drug molecules, facilitating their transport across the lipid barrier.[2]
Comparative Efficacy and Safety Profile
Direct comparison in controlled studies is essential for evaluating the relative performance of penetration enhancers. A key study evaluated the effect of various saturated fatty alcohols on the permeation of melatonin across hairless rat skin.[11]
Efficacy: The study found that the permeation-enhancing effect of fatty alcohols is dependent on the carbon chain length.[11] While decanol (C10) showed the maximum flux for melatonin, both lauryl alcohol (this compound, C12) and myristyl alcohol (1-Tetradecanol, C14) demonstrated significant enhancement effects.[11][12] However, the relationship is often parabolic; as chain length increases beyond an optimal point, the enhancer's mobility within the skin lipids can decrease, potentially reducing its effectiveness. For melatonin, the enhancing effect of lauryl alcohol (C12) was greater than that of myristyl alcohol (C14).[11]
Safety and Skin Irritation: A critical trade-off with penetration enhancers is the potential for skin irritation. The very mechanism that makes them effective—disruption of the skin barrier—can also lead to increased transepidermal water loss (TEWL) and inflammation. The same study on melatonin provided crucial insights here.[11]
-
All fatty alcohols tested significantly increased TEWL and skin blood flow compared to the control vehicle, indicating some level of barrier disruption and irritation.[11]
-
The fatty alcohols that produced greater permeation enhancement, including lauryl alcohol (this compound), also caused greater increases in TEWL, skin blood flow, and erythema.[11][12]
-
Interestingly, myristyl alcohol (1-Tetradecanol) showed a lower permeation enhancement effect for melatonin but caused greater skin irritation than some of the more effective shorter-chain alcohols in that specific study.[11]
Toxicological Summary: Both this compound and 1-Tetradecanol have low acute oral and dermal toxicity.[8][13][14][15] They are not considered genotoxic.[16] The primary safety concern in topical formulations is local skin irritation, which is generally concentration-dependent.[12][15]
Expert Insight: The choice between this compound and 1-Tetradecanol is a classic optimization problem. This compound may offer a slightly better enhancement profile for certain drugs, but this often comes with a higher potential for irritation. 1-Tetradecanol, while potentially a less aggressive enhancer, still carries a significant irritation risk and its solid-state nature at room temperature can influence formulation design. The optimal choice depends heavily on the specific drug molecule, the desired flux rate, and the tolerance of the target patient population.
Experimental Protocol: In Vitro Skin Permeation Test (IVPT)
To empirically determine the best enhancer for a specific active pharmaceutical ingredient (API), a robust and standardized experimental protocol is necessary. The following describes a typical IVPT workflow using Franz diffusion cells.
Caption: Workflow for an In Vitro Permeation Test (IVPT).
Step-by-Step Methodology:
-
Skin Preparation:
-
Obtain human cadaver or animal (e.g., porcine or rat) skin.[17] For this protocol, we will use dermatomed human skin.
-
Thaw the skin at room temperature. Carefully remove any subcutaneous fat.
-
Cut the skin into sections large enough to fit between the donor and receptor compartments of the Franz diffusion cells.[17]
-
Store prepared skin sections at -20°C or below until use.[17]
-
-
Franz Diffusion Cell Setup:
-
Use vertical Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²).[17][18]
-
Fill the receptor compartment with an appropriate receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like Oleth-20 or BSA to maintain sink conditions).[19] Degas the fluid before use.
-
Mount the prepared skin section onto the Franz cell, with the stratum corneum side facing the donor compartment.[17]
-
Ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32°C ± 1°C using a circulating water bath to simulate physiological skin temperature.
-
-
Skin Integrity Verification:
-
Allow the mounted skin to equilibrate for at least 30 minutes.
-
Measure the transepidermal water loss (TEWL) or electrical resistance of the mounted skin. Only use skin sections that fall within a pre-defined acceptance range to ensure barrier integrity is intact.
-
-
Application of Test Formulation:
-
Prepare formulations of the API in a suitable vehicle (e.g., propylene glycol/water). Create separate formulations:
-
Control: API in vehicle.
-
Test 1: API in vehicle with 5% (w/v) this compound.
-
Test 2: API in vehicle with 5% (w/v) 1-Tetradecanol.
-
-
Apply a precise, finite dose (e.g., 5-10 mg/cm²) of the formulation evenly onto the surface of the stratum corneum in the donor compartment.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.[19]
-
Store the collected samples at 4°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the API in the collected receptor samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[18]
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion (steady-state) of this graph represents the steady-state flux (Jss, in μg/cm²/h).[18]
-
Calculate the Enhancement Ratio (ER) as follows:
-
ER = (Jss of test formulation) / (Jss of control formulation)
-
-
Conclusion and Recommendations
Both this compound and 1-Tetradecanol are effective saturated fatty alcohol penetration enhancers, but they are not interchangeable. Their performance is a complex interplay of their physicochemical properties, the characteristics of the drug molecule, and the formulation vehicle.
-
This compound (C12): Often exhibits a higher enhancement ratio for many drugs. Its lower melting point makes it easier to incorporate into liquid or semi-solid formulations. However, this higher efficacy is frequently coupled with a greater potential for skin irritation. It may be preferred for applications requiring high flux rates where a shorter duration of application can mitigate irritation.
-
1-Tetradecanol (C14): Being more lipophilic and larger, its enhancement effect can be less pronounced than C12 for some APIs.[11] Its solid nature at room temperature requires consideration during formulation (e.g., heating or use in o/w emulsions). While still an irritant, it may offer a different safety/efficacy balance that could be advantageous for chronic applications or for drugs where a more moderate enhancement is sufficient.
Ultimately, the choice is not absolute. Empirical testing, using a standardized protocol such as the IVPT method described, is indispensable for selecting the optimal penetration enhancer for a given transdermal delivery system. The relationship between alkyl chain length, enhancement, and irritation must be carefully balanced to develop a product that is both safe and effective.
References
- 1. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. carlroth.com [carlroth.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 17. pharmtech.com [pharmtech.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of GC-MS Methods for Quantifying 1-Dodecanol in Biological Samples
In the landscape of drug development and metabolic research, the precise quantification of endogenous compounds is paramount. 1-Dodecanol, a long-chain fatty alcohol, plays significant roles in various biological processes, and its accurate measurement in complex matrices like plasma, serum, or tissue is crucial for pharmacokinetic studies, biomarker discovery, and toxicological assessments.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for this purpose, offering unparalleled selectivity and sensitivity. However, the reliability of the data generated is entirely dependent on the comprehensive validation of the analytical method. This guide provides an in-depth, experience-driven walkthrough of the validation process for a GC-MS method for this compound quantification. We will explore the causality behind experimental choices, present a detailed, self-validating protocol, and compare the GC-MS approach with viable alternatives, grounding our discussion in established regulatory standards.
The Foundational Principle: Why GC-MS for this compound?
GC-MS is exceptionally well-suited for the analysis of semi-volatile and volatile compounds. The gas chromatograph provides high-resolution separation of components within a mixture, while the mass spectrometer offers definitive identification and sensitive quantification based on a molecule's mass-to-charge ratio.
The primary challenge with a molecule like this compound is its inherent polarity due to the hydroxyl (-OH) group. This polarity reduces its volatility, making it unsuitable for direct GC analysis, which can lead to poor peak shape and thermal degradation. The solution lies in derivatization , a chemical modification process that converts the polar analyte into a more volatile and thermally stable derivative. For alcohols, the most common and effective method is silylation , which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1] This process, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is critical for achieving the sharp, symmetrical chromatographic peaks necessary for accurate quantification.[1][2]
A Validated GC-MS Protocol: From Sample to Signal
A robust analytical method begins with meticulous sample handling and preparation. The following protocol is designed to ensure high recovery, minimize matrix interference, and produce a derivative suitable for sensitive GC-MS analysis.
Experimental Workflow for this compound Quantification
Caption: End-to-end workflow for this compound analysis by GC-MS.
Step 1: Sample Preparation and Extraction
The goal of this step is to isolate this compound from the complex biological matrix (e.g., plasma proteins, salts, other lipids). Liquid-liquid extraction (LLE) is a highly effective and straightforward technique for this purpose.
-
Aliquot Sample: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known quantity (e.g., 10 µL of a 1 µg/mL solution) of a suitable internal standard (IS). The gold standard is a stable isotope-labeled version of the analyte, such as This compound-d1 . This is crucial because the IS will behave almost identically to the analyte during extraction, derivatization, and injection, effectively correcting for any sample loss or variability.[2]
-
Protein Precipitation (Optional but Recommended): Add 400 µL of cold methanol, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 10 minutes. This denatures and pellets proteins, which can interfere with the extraction. Transfer the supernatant to a new tube.[3]
-
Liquid-Liquid Extraction: Add 1 mL of a non-polar solvent like hexane. Vortex for 2 minutes to ensure thorough mixing and partitioning of the lipophilic this compound and IS into the organic phase.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Isolation and Evaporation: Carefully transfer the upper organic (hexane) layer to a clean glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.[2] The dried residue is now ready for derivatization.
Step 2: Derivatization for GC-MS Analysis
This step chemically modifies the this compound to make it volatile.
-
Reagent Addition: To the dried residue, add 50 µL of a suitable solvent like pyridine, followed by 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[2][4] Pyridine acts as a catalyst and solvent, while the small amount of TMCS serves as a catalyst to drive the reaction to completion.
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture in a heating block at 60°C for 30 minutes to ensure complete derivatization.[2][4]
-
Cooling: Allow the sample to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS.
Step 3: GC-MS Instrumentation and Conditions
The following parameters are a robust starting point for the analysis of the this compound-TMS derivative. Optimization may be required based on the specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A standard, non-polar column that provides excellent separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes the amount of analyte reaching the column, essential for trace-level quantification. |
| Injector Temp | 280°C | Ensures rapid and complete volatilization of the TMS derivatives without causing thermal degradation. |
| Oven Program | Initial: 150°C, hold 2 min. Ramp: 10°C/min to 300°C. Hold: 10 min. | The temperature program is designed to separate the analyte from solvent fronts and other matrix components while ensuring it elutes in a reasonable time with good peak shape.[2] |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching and quantification. |
| MS Quad Temp | 150°C | Standard temperature to prevent condensation of analytes. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, SIM mode is vastly superior to full scan. It focuses the mass spectrometer on specific, characteristic ions for the analyte and IS, dramatically increasing sensitivity and selectivity.[5] |
| SIM Ions | To be determined empirically. For this compound-TMS, monitor characteristic ions. For the IS, monitor the corresponding mass-shifted ions. | Empirical determination is critical for maximizing signal-to-noise. |
Method Validation: The Cornerstone of Trustworthy Data
A method is only as good as its validation. The objective is to demonstrate that the assay is suitable for its intended purpose.[6] All validation experiments should be conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[7][8][9]
The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH/FDA/EMA) |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix (metabolites, endogenous substances). | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix sources.[10][11] |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | At least 5-6 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99.[5][12] |
| Accuracy | Closeness of the measured value to the true value. | Mean concentration of Quality Control (QC) samples should be within ±15% of the nominal value (±20% at LLOQ).[11][12] |
| Precision | Repeatability of the measurement (intra- and inter-day). | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).[12][13] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision (CV) ≤ 20%.[13] |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of the matrix should be consistent and close to 1. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of the nominal concentration of baseline samples.[10] |
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it's essential to understand its position relative to other analytical technologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Selection Logic
Caption: Decision tree for selecting an analytical method.
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation based on volatility and boiling point. | Separation based on polarity and partitioning between mobile/stationary phases. |
| Derivatization | Mandatory for polar alcohols like this compound. | Often required to improve ionization efficiency (e.g., derivatization with phenyl isocyanate), but direct analysis is sometimes possible.[14][15][16] |
| Sensitivity | Excellent, especially in SIM mode. Can reach low ng/mL to pg/mL levels. | Excellent, especially with tandem MS (MRM mode). Often considered more sensitive for a broader range of compounds. |
| Selectivity | High, due to chromatographic separation and mass filtering. | Very high, due to the specificity of precursor-to-product ion transitions in tandem MS. |
| Throughput | Moderate. GC run times are typically longer (15-30 min). | High. UPLC/UHPLC systems can have run times of <5 minutes. |
| Robustness | Generally very robust and reliable instrumentation. | Can be more susceptible to matrix effects and ion source contamination. |
| Cost | Lower initial capital and operational costs. | Higher initial capital and operational costs. |
| Best Suited For | Targeted quantification, metabolomics of volatile compounds, established workflows. | High-throughput screening, analysis of complex mixtures, quantification of non-volatile or thermally labile compounds. |
Conclusion
The quantification of this compound in biological samples by Gas Chromatography-Mass Spectrometry is a robust, reliable, and cost-effective approach. Its success hinges on two critical pillars: effective derivatization to render the analyte suitable for gas-phase analysis and a comprehensive method validation executed according to stringent regulatory guidelines.[7][12] This ensures the integrity, reproducibility, and accuracy of the resulting data, making it defensible for regulatory submissions and pivotal research decisions.
While LC-MS/MS presents a high-throughput alternative, a validated GC-MS method remains the gold standard for many applications, offering a powerful combination of sensitivity, selectivity, and established reliability. By understanding the principles behind the protocol and the requirements for its validation, researchers can confidently generate high-quality data for their drug development and scientific discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. "Analysis of docosanol using GC/MS: Method development, validation, and" by Vijay Kumar Shankar, Mei Wang et al. [egrove.olemiss.edu]
- 6. id-eptri.eu [id-eptri.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Dodecanol Analysis
This document will delve into the principles of cross-validation, present detailed experimental protocols, and provide a comparative analysis of validation parameters. The insights provided are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure scientific integrity and trustworthiness.[2][3]
The Imperative of Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte in a given matrix.[4][5] This is crucial when:
-
Transferring a method between laboratories.
-
Comparing results from a new method with an established one.
-
Analyzing samples using different analytical techniques within the same study.
The objective is to establish a high degree of confidence that any observed differences in results are not due to the analytical methodology itself.[6]
Comparative Overview of GC-FID and HPLC-UV for 1-Dodecanol Analysis
The choice between GC-FID and HPLC-UV for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for volatile and semi-volatile compounds. For fatty alcohols like this compound, derivatization to a more volatile form (e.g., trimethylsilyl ether) is often employed to improve chromatographic performance.[7][8][9]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile technique for a wide range of compounds. Since this compound lacks a strong chromophore, indirect UV detection or derivatization with a UV-absorbing tag is necessary for sensitive analysis.
The following diagram illustrates the logical workflow for the cross-validation of these two methods.
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.
Experimental Design and Protocols
To ensure a robust cross-validation, a comprehensive experimental plan is essential. This includes the preparation of a common set of validation standards and quality control (QC) samples. The use of a suitable internal standard is highly recommended to compensate for variations in sample preparation and injection volume.[10][11]
Experimental Protocol 1: GC-FID Analysis of this compound
This protocol outlines the analysis of this compound as its trimethylsilyl (TMS) derivative.
1. Preparation of Standards and Samples:
- Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., hexane).
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Prepare QC samples at low, medium, and high concentrations within the calibration range.
- To 100 µL of each standard and sample, add 10 µL of an internal standard solution (e.g., 1-Eicosanol, 50 µg/mL).
2. Derivatization:
- Evaporate the solvent under a gentle stream of nitrogen.
- Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
- Cap the vial and heat at 60°C for 30 minutes.[9][11]
- Cool to room temperature before injection.
3. GC-FID Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 280°C.
- Oven Temperature Program: Initial temperature 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 5 minutes.[10]
- Detector Temperature: 300°C.
- Injection Volume: 1 µL (splitless).
Experimental Protocol 2: HPLC-UV Analysis of this compound
This protocol involves the derivatization of this compound with a UV-absorbing agent, such as phenyl isocyanate.[12][13][14]
1. Preparation of Standards and Samples:
- Prepare stock, calibration, and QC solutions as described in the GC-FID protocol, using a mobile phase compatible solvent (e.g., acetonitrile).
- To 100 µL of each standard and sample, add 10 µL of an internal standard solution (e.g., Lauryl laurate, 50 µg/mL).
2. Derivatization:
- Add 20 µL of phenyl isocyanate and 10 µL of a catalyst (e.g., pyridine).
- Heat the mixture at 70°C for 30 minutes.[13]
- Cool and dilute with the mobile phase to a final volume of 1 mL.
3. HPLC-UV Conditions:
- Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).[15]
- Mobile Phase: Gradient of Acetonitrile and Water.
- Flow Rate: 1.0 mL/min.
- Detector Wavelength: 235 nm.
- Injection Volume: 20 µL.
- Column Temperature: 35°C.
Comparative Validation Data
The following tables summarize the hypothetical, yet realistic, performance characteristics of the two methods based on established validation parameters outlined in the ICH Q2(R1) guidelines.[2][16]
Table 1: Linearity and Range
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 2 - 150 | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Intercept (% of response at 100% concentration) | < 2% | < 3% | Varies |
Table 2: Accuracy (Recovery)
| Concentration Level | GC-FID (%) | HPLC-UV (%) | Acceptance Criteria |
| Low QC | 99.5 | 98.7 | 80 - 120% |
| Medium QC | 100.2 | 101.5 | 80 - 120% |
| High QC | 99.8 | 100.9 | 80 - 120% |
Table 3: Precision (%RSD)
| Precision Type | GC-FID (%) | HPLC-UV (%) | Acceptance Criteria |
| Repeatability (Intra-day) | < 2% | < 3% | < 15% |
| Intermediate Precision (Inter-day) | < 3% | < 5% | < 15% |
Table 4: Robustness
| Parameter Varied | GC-FID (Effect on Results) | HPLC-UV (Effect on Results) |
| Oven/Column Temperature (±2°C) | Minor peak shift | Minor retention time shift |
| Flow Rate (±10%) | Minor retention time shift | Significant retention time shift |
| Mobile Phase Composition (±2%) | N/A | Minor retention time shift |
The following diagram illustrates the relationship between the core validation parameters.
Caption: Interrelationship of key analytical method validation parameters.
Discussion and Conclusion
Both the GC-FID and HPLC-UV methods, after appropriate derivatization, demonstrate suitability for the quantitative analysis of this compound.
-
GC-FID offers excellent sensitivity and precision. The derivatization process is straightforward and the method is robust. It is particularly well-suited for volatile impurities.
The cross-validation data indicates that both methods can produce comparable results. The choice of method will ultimately depend on the specific application, sample matrix, and regulatory requirements. For instance, if analyzing this compound in a complex matrix where non-volatile components could interfere with GC analysis, HPLC may be the preferred method. Conversely, for routine quality control of raw materials, the speed and robustness of GC-FID may be advantageous.
References
- 1. filab.fr [filab.fr]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. validate analysis methods: Topics by Science.gov [science.gov]
- 7. Validation of a gas chromatographic method for determining fatty alcohols that compose policosanol in five-milligram film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. database.ich.org [database.ich.org]
A Comparative Guide to the Efficacy of 1-Dodecanol and Other Fatty Alcohols in Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the precise control over nanoparticle characteristics is paramount. The choice of solvent and stabilizing agent during synthesis is a critical determinant of the final particle's size, morphology, monodispersity, and stability—attributes that directly impact its performance in applications ranging from drug delivery to catalysis. Among the various reagents employed, long-chain fatty alcohols play a multifaceted role, acting simultaneously as high-boiling point solvents, capping agents, and even mild reducing agents.
This guide provides an in-depth comparison of 1-dodecanol (lauryl alcohol) against other common fatty alcohols, such as 1-octanol, 1-hexadecanol, and oleyl alcohol. We will explore the mechanistic underpinnings of their function, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions in your nanoparticle synthesis workflows.
The Mechanistic Role of Fatty Alcohols in Nanocrystal Formation
In high-temperature synthesis methods like thermal decomposition, fatty alcohols are not merely inert solvents. Their chemical structure—a long alkyl chain (hydrophobic) attached to a hydroxyl group (hydrophilic)—allows them to dynamically interact with the nanoparticle surface. This interaction is central to controlling nanocrystal growth.[1][2][3]
Key functions include:
-
Solvent Medium: Their high boiling points enable the necessary temperatures for precursor decomposition while their viscosity influences precursor and monomer diffusion rates.
-
Surface Passivation (Capping): The hydroxyl headgroup coordinates to the surface of the growing nanoparticle. The long alkyl chains then extend into the solvent, creating a steric barrier that prevents uncontrolled aggregation and agglomeration.[1][4] This process is crucial for achieving monodispersity and long-term colloidal stability.
-
Growth Modulation: By dynamically adsorbing and desorbing from the nanocrystal surface, fatty alcohols can influence the relative growth rates of different crystal facets, thereby providing a degree of shape control.[5][6]
The choice of fatty alcohol—specifically its alkyl chain length and saturation—directly impacts the effectiveness of these functions.
References
- 1. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 2. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Performance Analysis of 1-Dodecanol-Derived Surfactants Versus Commercial Alternatives: A Technical Guide for Researchers
In the dynamic landscape of scientific research and drug development, the selection of appropriate surfactants is a critical decision that can significantly impact experimental outcomes, formulation stability, and overall product efficacy. This guide provides an in-depth, evidence-based comparison of the performance of surfactants derived from 1-dodecanol, a key fatty alcohol, against widely used commercial alternatives. By synthesizing technical data with practical insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their selection of surface-active agents.
Introduction: The Role of this compound in Surfactant Chemistry
This compound, also known as lauryl alcohol, is a 12-carbon fatty alcohol that serves as a fundamental building block for a significant class of surfactants.[1] Its linear alkyl chain provides the necessary hydrophobicity, which, when combined with a hydrophilic headgroup, imparts the amphiphilic character essential for surfactant function. The most prominent this compound-derived surfactants are anionic surfactants, notably Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES), which are produced through the sulfation of this compound.[1] These surfactants are renowned for their excellent foaming and cleaning properties.[2]
This guide will focus on a comparative analysis of a primary this compound-derived surfactant, Sodium Lauryl Sulfate (SLS), against two major classes of commercial alternatives:
-
Alkyl Polyglucosides (APGs) , represented by Decyl Glucoside , a non-ionic surfactant derived from renewable resources (corn starch and fatty alcohols).[3][4]
-
Amphoteric Surfactants , represented by Cocamidopropyl Betaine (CAPB) , which is derived from coconut oil and exhibits both anionic and cationic properties depending on the pH.[2][5]
The selection of these alternatives is based on their widespread use in various applications, their distinct chemical natures, and their differing performance and safety profiles.
Comparative Performance Data
The efficacy of a surfactant is determined by a range of physicochemical properties. The following tables summarize key performance metrics for SLS, Decyl Glucoside, and CAPB, compiled from various technical sources. It is important to note that these values can vary depending on the specific experimental conditions, purity of the surfactant, and the presence of other formulation components.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension
| Surfactant | Type | CMC (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 1.0 - 10.0[6] | ~39[1] |
| Decyl Glucoside | Non-ionic | 0.02 - 0.05[6] | ~26[7] |
| Cocamidopropyl Betaine (CAPB) | Amphoteric | ~0.1 - 0.8[5][8] | ~35[9] |
Insight: A lower CMC indicates that less surfactant is required to form micelles and achieve maximum surface tension reduction, signifying greater efficiency. Decyl Glucoside exhibits a significantly lower CMC compared to SLS and CAPB, making it a highly efficient surfactant.
Table 2: Foaming Properties
| Surfactant | Initial Foam Height (mm) | Foam Stability (% after 5 min) | General Foam Characteristics |
| Sodium Lauryl Sulfate (SLS) | High | Moderate to High | Dense, rich lather[10] |
| Decyl Glucoside | High | High | Stable, fine foam[3][11] |
| Cocamidopropyl Betaine (CAPB) | High | High | Creamy, stable foam; often used as a foam booster[2][5] |
Insight: While all three surfactants are excellent foaming agents, Decyl Glucoside and CAPB are often noted for their superior foam stability compared to SLS, particularly in the presence of oils and hard water.[3]
Table 3: Mildness and Irritation Potential
| Surfactant | Primary Irritation Index (Qualitative) | Notes |
| Sodium Lauryl Sulfate (SLS) | High | Known to be a skin and eye irritant, can strip natural oils.[2] |
| Decyl Glucoside | Low | Considered very mild and suitable for sensitive skin and baby products.[3][5] |
| Cocamidopropyl Betaine (CAPB) | Low to Moderate | Generally mild, but can cause allergic reactions in some individuals due to impurities from the manufacturing process.[12][13] |
Insight: For applications requiring mildness, such as in personal care and some drug delivery systems, Decyl Glucoside and CAPB are generally preferred over SLS. The choice between Decyl Glucoside and CAPB may depend on the specific formulation and the target user population, with Decyl Glucoside often being considered the milder option.[5]
In-Depth Experimental Protocols
To provide a framework for independent verification and further research, this section details the methodologies for evaluating key surfactant performance parameters.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The measurement of surface tension as a function of surfactant concentration is a standard method for determining the CMC.[14]
Apparatus:
-
Tensiometer (Wilhelmy plate or Du Noüy ring method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure temperature is constant throughout the measurements.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.[15] The surface tension value at this concentration is the γCMC.
Evaluation of Foaming Performance (Ross-Miles Method)
The Ross-Miles method is a standardized test for evaluating the foaming capacity and stability of surfactants.
Apparatus:
-
Ross-Miles foam apparatus (graduated, jacketed glass column with a reservoir and orifice)
-
Stopwatch
-
Constant temperature bath
Procedure:
-
Prepare a solution of the surfactant at a specified concentration and temperature.
-
Fill the reservoir of the Ross-Miles apparatus with 200 mL of the surfactant solution.
-
Allow 50 mL of the solution to drain through the orifice into the main column, creating foam.
-
Immediately after the 50 mL has drained, measure the initial foam height.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Assessment of Detergency
Detergency, or cleaning efficiency, can be evaluated by washing standardized soiled fabrics and measuring the change in reflectance. The use of a Launder-Ometer provides a standardized method for this assessment.[16][17]
Apparatus:
-
Launder-Ometer
-
Standard soiled fabric swatches (e.g., with carbon black, sebum, etc.)
-
Spectrophotometer or colorimeter
-
Stainless steel balls (for mechanical action)
Procedure:
-
Cut the standard soiled fabric into swatches of a defined size.
-
Measure the initial reflectance of each swatch using a spectrophotometer.
-
Prepare wash solutions of the different surfactants at the desired concentration, temperature, and water hardness.
-
Place each fabric swatch in a Launder-Ometer canister with the wash solution and a specified number of stainless steel balls.
-
Run the Launder-Ometer for a set time and temperature to simulate a washing cycle.
-
Rinse the swatches thoroughly with deionized water and allow them to air dry in the dark.
-
Measure the final reflectance of the washed swatches.
-
Calculate the detergency (as % soil removal) using the formula: % Soil Removal = [(Rf - Ri) / (Ro - Ri)] * 100 where Rf is the final reflectance, Ri is the initial reflectance, and Ro is the reflectance of the original unsoiled fabric.
Emulsification Stability Index
The ability of a surfactant to form and stabilize an emulsion is crucial in many applications, including drug delivery systems. The stability of an emulsion can be quantified by observing the rate of phase separation.[18][19]
Apparatus:
-
Graduated cylinders with stoppers
-
Homogenizer or high-speed stirrer
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (surfactant solutions)
Procedure:
-
Prepare aqueous solutions of the surfactants to be tested.
-
In a graduated cylinder, combine a defined ratio of the oil phase and the aqueous surfactant solution (e.g., 1:1 v/v).
-
Homogenize the mixture for a set period to form an emulsion.
-
Allow the emulsion to stand undisturbed.
-
Record the volume of the separated aqueous phase at regular time intervals.
-
The Emulsification Stability Index (ESI) can be calculated at a given time point (e.g., 30 minutes) as: ESI = (Volume of emulsified layer / Total volume of liquid) * 100
Biodegradability and Environmental Profile
The environmental fate of surfactants is a critical consideration. "Ready biodegradability" is a key indicator of a surfactant's environmental impact, and it is typically assessed using standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[17][20]
Table 4: Comparative Biodegradability
| Surfactant | Biodegradability Classification | OECD Test Guideline (Typical) |
| Sodium Lauryl Sulfate (SLS) | Readily Biodegradable | OECD 301[20] |
| Decyl Glucoside | Readily Biodegradable | OECD 301D[21] |
| Cocamidopropyl Betaine (CAPB) | Readily Biodegradable | OECD 301F[22] |
Insight: All three surfactants are considered readily biodegradable, meaning they are unlikely to persist in the environment. However, the raw materials for Decyl Glucoside (plant-derived glucose and fatty alcohols) and CAPB (coconut oil) are from renewable resources, which may be a consideration in a comprehensive sustainability assessment.[3][23]
Applications in Research and Drug Development
The choice of surfactant in a research or drug development context is highly dependent on the specific application.
-
Sodium Lauryl Sulfate (SLS): Due to its strong protein-denaturing properties, SLS is widely used in biochemical applications such as SDS-PAGE for protein analysis. Its potent solubilizing and wetting properties also make it useful in certain drug formulations, although its irritancy can be a limiting factor.
-
Decyl Glucoside: Its exceptional mildness, coupled with good foaming and cleansing properties, makes it an excellent candidate for use in topical drug delivery systems, medicated cleansers, and formulations for sensitive skin.[5] Its non-ionic nature also makes it less likely to interact with charged active pharmaceutical ingredients (APIs).
-
Cocamidopropyl Betaine (CAPB): As a mild, amphoteric surfactant, CAPB is often used as a co-surfactant to reduce the irritation of primary anionic surfactants in formulations.[13] Its conditioning properties can be beneficial in medicated shampoos and topical preparations. In drug delivery, its zwitterionic nature can be leveraged to create pH-responsive systems.
Conclusion
The selection of a surfactant is a multifaceted decision that requires a thorough understanding of the performance, safety, and environmental profiles of the available options. This compound-derived surfactants, such as Sodium Lauryl Sulfate, offer powerful cleaning and foaming capabilities but are often associated with higher irritation potential.
Commercial alternatives like Decyl Glucoside and Cocamidopropyl Betaine provide milder, more biocompatible options, with Decyl Glucoside standing out for its exceptional mildness and efficiency. The choice between these alternatives will depend on the specific requirements of the application, with considerations for desired performance characteristics, biocompatibility, and formulation compatibility.
This guide has provided a comparative framework and detailed experimental protocols to aid researchers in their selection process. It is recommended that the final choice of surfactant be validated through in-house testing under conditions that closely mimic the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Gentle Surfactants in Skincare: Coco Glucoside, SCI & More [skinfoodie.com.ng]
- 3. naturalbulksupplies.com [naturalbulksupplies.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. bathbodysupply.com [bathbodysupply.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]
- 8. Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HLB Calculator - Materials [hlbcalc.com]
- 10. sancolo.com [sancolo.com]
- 11. What's the difference of decyl glucoside and lauryl glucoside? - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 12. branchbasics.com [branchbasics.com]
- 13. The low down on SLS — The Eco Well [theecowell.com]
- 14. reddit.com [reddit.com]
- 15. gencat.cat [gencat.cat]
- 16. researchgate.net [researchgate.net]
- 17. aise.eu [aise.eu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. researchgate.net [researchgate.net]
- 22. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. leecosmetic.com [leecosmetic.com]
A Senior Application Scientist's Guide to Validating 1-Dodecanol in Novel Drug Delivery Systems
Introduction: Beyond the Barrier - The Quest for Enhanced Bioavailability
In the landscape of drug development, particularly for topical and transdermal applications, the stratum corneum remains the principal obstacle to effective therapy. This highly organized, lipid-rich outer layer of the skin is a formidable barrier, limiting the penetration of most therapeutic agents. Overcoming this challenge necessitates the use of innovative formulation strategies, among which the inclusion of chemical penetration enhancers is paramount. These excipients are designed to reversibly disrupt the stratum corneum's structure, thereby facilitating drug permeation.
This guide provides an in-depth, objective comparison of 1-Dodecanol's performance as a multifaceted excipient in a novel nanoemulsion-based drug delivery system. As drug development professionals, our goal is not merely to formulate but to validate. We must understand the causal relationships behind our experimental choices and build self-validating systems into our protocols. This document moves beyond a simple recitation of facts to offer a practical framework for evaluating this compound against common alternatives, supported by detailed experimental methodologies and comparative data.
Section 1: Profiling the Candidate - this compound (Lauryl Alcohol)
This compound is a saturated 12-carbon fatty alcohol derived from natural sources like coconut or palm kernel oil.[1][2] Its utility in pharmaceuticals is extensive, acting as a solvent, emulsifier, and emollient.[1][3][4] In the context of advanced drug delivery, its primary roles are as a penetration enhancer and a stabilizer in lipid-based carriers like nanoemulsions.
Mechanism of Action as a Penetration Enhancer: The efficacy of this compound lies in its molecular structure—a moderately long alkyl chain (C12) with a polar hydroxyl head. This amphiphilic nature allows it to insert into the lipid bilayers of the stratum corneum. The causality is direct: the integration of this compound molecules disrupts the tight, ordered packing of the intercellular lipids (ceramides, cholesterol, and fatty acids).[5][6] This disruption increases the fluidity of the lipid matrix, creating transient hydrophilic pathways and lowering the diffusional resistance for a co-administered active pharmaceutical ingredient (API).[5][7] Studies have shown a parabolic relationship between the alkyl chain length of fatty alcohols and their permeation enhancement, with C10 (decanol) and C12 (dodecanol) often demonstrating optimal efficacy for many drugs.[8][9]
Caption: Mechanism of this compound as a skin penetration enhancer.
Section 2: The Competitive Landscape - Alternative Enhancers
To validate this compound, its performance must be benchmarked against other widely used enhancers. The choice of an alternative is dictated by the specific API and formulation type.
| Enhancer Class | Example(s) | Primary Mechanism of Action | Key Considerations |
| Fatty Alcohols | This compound | Disrupts and fluidizes SC lipid bilayers.[6][8] | Excellent balance of efficacy and low irritation potential. |
| Fatty Acids | Oleic Acid, Lauric Acid | Similar to fatty alcohols; creates fluid domains within the SC lipids.[7][10] | Oleic acid is a potent enhancer but can sometimes cause skin irritation. |
| Surfactants | Sodium Lauryl Sulfate (SLS) | Interacts with keratin proteins and solubilizes SC lipids.[8][10] | High enhancement potential but often associated with significant skin irritation. |
| Glycols | Propylene Glycol (PG) | Acts as a solvent, increasing drug partitioning into the skin. Hydrates the SC.[8] | Widely used, generally safe, but offers moderate enhancement compared to others. |
| Terpenes | Limonene, 1,8-Cineole | Disrupts lipid packing and may interact with intercellular proteins.[11][12] | Natural origin is appealing; efficacy varies widely. Can have strong odors. |
Section 3: A Framework for Validation - Experimental Protocols
This section details the critical experiments required to generate robust, comparative data. The narrative explains not just the steps, but the scientific reasoning that underpins the protocol, ensuring a self-validating experimental design.
Part A: Formulation and Physicochemical Characterization
The vehicle itself is a critical determinant of performance. A nanoemulsion is chosen here for its high drug-loading capacity and thermodynamic stability.
Protocol 1: Preparation of a Model Nanoemulsion
-
Rationale: The goal is to create a stable oil-in-water (O/W) nanoemulsion where the enhancer (this compound or alternative) is a key component of the oil phase. High-energy emulsification is used to achieve the desired nanometer-scale droplet size.
-
Methodology:
-
Prepare the Oil Phase: Dissolve the model API (e.g., Ketoprofen, 1% w/w) and the chosen penetration enhancer (e.g., this compound, 5% w/w) in a suitable oil (e.g., Caprylic/Capric Triglyceride, 10% w/w). Gently heat to 40°C to ensure complete dissolution.
-
Prepare the Aqueous Phase: Dissolve a non-ionic surfactant (e.g., Tween 80, 15% w/w) in deionized water (q.s. to 100%).
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 15 minutes).
-
Nano-sizing: Subject the coarse emulsion to high-pressure homogenization or ultrasonication until a translucent, bluish-white nanoemulsion is formed.
-
Characterization: Immediately analyze the formulation for droplet size, Polydispersity Index (PDI), and Zeta Potential using Dynamic Light Scattering (DLS).[13][14]
-
Comparative Data 1: Nanoemulsion Characterization
| Formulation | Enhancer (5% w/w) | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) |
| F1 (Test) | This compound | 125 ± 4.2 | 0.18 ± 0.02 | -28.5 ± 1.1 |
| F2 (Control) | None | 130 ± 5.1 | 0.21 ± 0.03 | -26.9 ± 1.5 |
| F3 (Alternative 1) | Oleic Acid | 145 ± 6.3 | 0.25 ± 0.04 | -35.2 ± 2.0 |
| F4 (Alternative 2) | Propylene Glycol | 128 ± 4.8 | 0.19 ± 0.02 | -27.1 ± 1.3 |
| Propylene Glycol was added to the aqueous phase. |
-
Analysis: The data shows that this compound (F1) produces a nanoemulsion with a small droplet size and low PDI, indicative of a uniform and stable system. The negative zeta potential suggests good colloidal stability due to electrostatic repulsion.
Part B: In Vitro Permeation Testing (IVPT) - The Gold Standard
IVPT using a Franz diffusion cell is the definitive method for assessing the performance of a transdermal formulation.[15][16][17] It provides quantitative data on the rate and extent of drug absorption through the skin.[15]
Caption: Experimental workflow for a Franz Diffusion Cell setup.
Protocol 2: Ex Vivo Skin Permeation Study
-
Rationale: This protocol is designed to mimic in vivo conditions as closely as possible.[16] Excised porcine or human skin is used because its barrier properties are highly comparable to living human skin.[18][19] A finite dose is applied to reflect real-world application. The temperature is maintained at 32°C to simulate skin surface temperature.
-
Methodology:
-
Skin Preparation: Thaw frozen, dermatomed porcine ear skin. Cut sections to fit the Franz diffusion cells (e.g., 0.64 cm² diffusion area). Visually inspect for integrity.
-
Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[15]
-
Receptor Fluid: Fill the receptor chamber with a phosphate-buffered saline (PBS, pH 7.4) containing a solubilizer (e.g., 0.1% Tween 80) to maintain sink conditions. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Place the cells in a heated, stirring block set to maintain a skin surface temperature of 32°C ± 1°C. Equilibrate for 30 minutes.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test nanoemulsion formulation onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling port and replace it with fresh, pre-warmed receptor fluid.[15]
-
Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.[20]
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) over time. Plot this data. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[15] The Enhancement Ratio (ER) is calculated as: ER = Jss of formulation with enhancer / Jss of control formulation.
-
Comparative Data 2: In Vitro Skin Permeation of Ketoprofen
| Formulation | Enhancer (5% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| F1 (Test) | This compound | 4.85 ± 0.31 | 5.2 |
| F2 (Control) | None | 0.93 ± 0.15 | 1.0 |
| F3 (Alternative 1) | Oleic Acid | 6.12 ± 0.45 | 6.6 |
| F4 (Alternative 2) | Propylene Glycol | 1.88 ± 0.22 | 2.0 |
-
Analysis: this compound (F1) demonstrates a significant 5.2-fold enhancement in drug permeation compared to the control formulation without an enhancer. While Oleic Acid (F3) shows higher potency, this compound provides a substantial and often more tolerable enhancement than propylene glycol (F4), positioning it as a highly effective and balanced option.
Part C: Accelerated Stability Assessment
A formulation's performance is meaningless if it is not stable over its shelf life. Accelerated stability studies are crucial for predicting long-term stability.[21]
Protocol 3: Thermodynamic and Shelf-Life Stability
-
Rationale: The formulation must resist physical changes like creaming, phase separation, and droplet size growth under stress conditions (temperature cycling, centrifugation) and over time at elevated temperatures.[13]
-
Methodology:
-
Thermodynamic Stress Tests:
-
Heating-Cooling Cycles: Store samples for 48 hours at 4°C and then 48 hours at 40°C. Repeat for six cycles. Visually inspect for phase separation and measure droplet size/PDI after the final cycle.[13]
-
Centrifugation: Centrifuge the formulation at 5,000 rpm for 30 minutes and observe for any signs of instability.[13]
-
-
Accelerated Shelf-Life Study:
-
Comparative Data 3: Accelerated Stability Results (3 Months at 40°C)
| Formulation | Enhancer | % Change in Droplet Size | % Drug Content Remaining | Observations |
| F1 (Test) | This compound | + 4.5% | 98.2% | Translucent, no separation |
| F3 (Alternative 1) | Oleic Acid | + 15.8% | 97.5% | Slight increase in opacity |
-
Analysis: The nanoemulsion formulated with this compound (F1) exhibits excellent physical and chemical stability, with minimal change in droplet size and drug content under accelerated conditions. The formulation with Oleic Acid (F3) shows signs of droplet coalescence, suggesting this compound may also contribute more effectively to the long-term stability of the nanoemulsion interface.
Section 4: Synthesis and Decision Logic
The experimental data provides a clear, multi-faceted view of this compound's performance. It is not merely a penetration enhancer but also a competent formulation stabilizer.
Caption: Decision logic for selecting a penetration enhancer.
The comprehensive validation process demonstrates that this compound is a robust and highly effective excipient for novel transdermal drug delivery systems. It provides a significant enhancement of drug permeation—superior to common solvents like propylene glycol—while simultaneously contributing to the critical physical stability of the nanoemulsion vehicle.
While enhancers like oleic acid may offer greater potency, this often comes at the cost of formulation stability and a potentially higher risk of skin irritation. This compound occupies a strategic middle ground, offering a compelling balance of high efficacy, formulation compatibility, and a favorable safety profile.[22] For researchers and drug development professionals, this compound should be considered a primary candidate when the goal is to achieve meaningful bioavailability enhancement without compromising the elegance and stability of the final formulation.
References
- 1. Dodecanol - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microemulsions as transdermal drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. dovepress.com [dovepress.com]
- 15. benchchem.com [benchchem.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchmgt.monash.edu [researchmgt.monash.edu]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Comparative Guide to the Thermal Stability of 1-Dodecanol and Other Phase Change Materials
In the landscape of thermal energy storage, the long-term stability of phase change materials (PCMs) is a cornerstone of reliability and performance.[1][2] This guide offers an in-depth comparison of the thermal stability of 1-dodecanol, a fatty alcohol, against other common organic and inorganic PCMs. We will delve into the experimental data that underpins these comparisons, providing researchers, scientists, and drug development professionals with the critical insights needed for material selection.
The Critical Role of Thermal Stability in PCMs
Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition.[3] This property makes them invaluable for applications ranging from thermal management of electronics and batteries to passive temperature control in buildings and pharmaceutical transport. However, the efficacy of a PCM is intrinsically linked to its ability to withstand repeated melting and solidification cycles without significant degradation of its thermophysical properties. A decline in thermal stability can lead to a reduced energy storage capacity, a shift in the phase change temperature, and ultimately, failure of the thermal management system.
This compound: A Promising Organic PCM
This compound, a C12 fatty alcohol, has emerged as a compelling candidate for various thermal energy storage applications due to its favorable melting point (22-26 °C), high latent heat of fusion, and chemical stability.[4] Its properties make it particularly suitable for applications requiring temperature regulation around ambient conditions.
The thermal stability of this compound is typically assessed through two primary experimental techniques:
-
Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] TGA is instrumental in determining the onset temperature of decomposition, which is a key indicator of a material's upper-temperature limit for stable operation. For this compound, TGA analysis reveals excellent thermal stability with minimal mass loss at temperatures well above its melting point, often remaining stable up to 150°C.[3]
-
Accelerated Thermal Cycling: This technique subjects the PCM to a large number of melting and freezing cycles in a relatively short period to simulate long-term use.[1][3][7] The changes in the material's melting temperature and latent heat of fusion are then measured using Differential Scanning Calorimetry (DSC). Studies have shown that this compound maintains its thermal properties with minimal degradation even after thousands of cycles. For instance, after 3000 thermal cycles, the melting and solidification enthalpies of this compound were not reduced by more than 9.4%, with only a slight variation in its melting point.[8][9]
Comparative Analysis: this compound vs. Other PCMs
To provide a comprehensive understanding of this compound's performance, it is essential to compare its thermal stability with other widely used classes of PCMs.
This compound vs. Paraffin Waxes
Paraffin waxes are a class of organic PCMs derived from petroleum. They are known for their good thermal energy storage capabilities and chemical inertness.[10]
| Property | This compound | Paraffin Wax (e.g., RT44HC) |
| Chemical Structure | Fatty Alcohol (C12H26O) | Mixture of long-chain alkanes |
| Melting Temperature Range | 22-26 °C | Wide range available (e.g., 44 °C for RT44HC) |
| Latent Heat of Fusion | High (~200 J/g)[11] | High (~200 J/g) |
| Thermal Stability | Stable up to ~150 °C[3] | Generally stable up to 150 °C[10] |
| Cycling Stability | Excellent, minimal property change after 3000+ cycles[8][9] | Excellent, stable after thousands of cycles[2] |
Key Insights: Both this compound and paraffin waxes exhibit excellent thermal and cycling stability. The choice between them often depends on the specific melting temperature required for the application. Paraffins offer a broader range of melting points, while this compound provides a well-defined transition temperature in the ambient range.
This compound vs. Fatty Acid Esters
Fatty acid esters are another class of organic PCMs that share structural similarities with fatty alcohols.
| Property | This compound | Fatty Acid Esters (e.g., Ditetradecyl Adipate) |
| Chemical Structure | Fatty Alcohol | Diester of a fatty alcohol and a dicarboxylic acid |
| Melting Temperature Range | 22-26 °C | Can be tailored by synthesis (e.g., DTA melts at 44°C)[12] |
| Latent Heat of Fusion | High (~200 J/g)[11] | Generally high, but can be lower than parent alcohols[12] |
| Thermal Stability | Stable up to ~150 °C[3] | Can be stable to higher temperatures (e.g., DTA stable up to 248.3°C)[12] |
| Cycling Stability | Excellent, minimal property change after 3000+ cycles[8][9] | Excellent, stable after 1000+ cycles[12] |
Key Insights: Fatty acid esters can be synthesized to achieve specific melting points and may offer higher thermal stability at elevated temperatures compared to this compound. However, their synthesis adds a layer of complexity and cost. This compound, being a single component, offers predictable and consistent performance.
This compound vs. Salt Hydrates
Salt hydrates are inorganic PCMs that have a high latent heat of fusion but are prone to issues like supercooling and phase segregation.
| Property | This compound | Salt Hydrates (e.g., Sodium Sulfate Decahydrate) |
| Chemical Nature | Organic | Inorganic |
| Melting Temperature Range | 22-26 °C | Specific to the salt hydrate (e.g., 32.4 °C for Na2SO4·10H2O) |
| Latent Heat of Fusion | High (~200 J/g)[11] | Very High (~250 J/g) |
| Thermal Stability | Excellent | Prone to incongruent melting and phase segregation |
| Cycling Stability | Excellent | Can degrade over cycles due to supercooling and segregation |
Key Insights: While salt hydrates offer a higher latent heat of fusion, their long-term stability is a significant concern. This compound, being an organic PCM, melts and freezes congruently, ensuring reliable performance over a large number of cycles.
Experimental Protocols for Assessing Thermal Stability
To ensure the trustworthiness of our comparisons, it is crucial to understand the methodologies behind the data.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature of the PCM.
Methodology:
-
A small, precisely weighed sample of the PCM (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The onset temperature of mass loss, indicating the start of decomposition, is determined from the TGA curve.[13]
Caption: Workflow for Thermogravimetric Analysis (TGA) of PCMs.
Accelerated Thermal Cycling Protocol
Objective: To evaluate the long-term performance and stability of the PCM.
Methodology:
-
A sample of the PCM is sealed in a container.
-
The container is placed in a thermal cycler or a custom-built apparatus that can precisely control the temperature.[1]
-
The sample is subjected to repeated heating and cooling cycles that span its melting and freezing points.
-
After a predetermined number of cycles (e.g., 1000, 3000, 10,000), a small portion of the cycled PCM is taken for analysis.[3]
-
The melting temperature and latent heat of fusion of the cycled sample are measured using DSC and compared to the properties of the un-cycled material.
Caption: Workflow for Accelerated Thermal Cycling of PCMs.
Conclusion
The selection of a phase change material for any application hinges on a thorough understanding of its long-term thermal stability. This compound stands out as a highly reliable organic PCM, demonstrating excellent thermal and cycling stability that is comparable, and in some aspects superior, to other commonly used materials. Its consistent performance, well-defined melting point, and high latent heat of fusion make it an ideal candidate for applications requiring precise thermal regulation in the ambient temperature range. While other PCMs like paraffin waxes and fatty acid esters also offer good stability, the specific requirements of the application, including melting temperature, cost, and ease of use, will ultimately guide the final selection. For researchers and professionals in the field, a deep dive into the experimental data is not just recommended; it is a necessity for ensuring the long-term success of their thermal management solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Accelerated testing methods to analyse long term stability of a Phase Change Material under the combined effect of shear stress and thermal cycling – C-Therm Technologies Ltd. [ctherm.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. 1-十二烷醇 ACS reagent, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 1-Dodecanol: An Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of experimental reproducibility, product safety, and regulatory compliance. 1-Dodecanol (lauryl alcohol), a C12 fatty alcohol, is a ubiquitous intermediate in the synthesis of surfactants, emulsifiers, and active pharmaceutical ingredients (APIs).[1] Ensuring its purity is paramount, as even trace impurities can have cascading effects on the performance and safety of the final product.[1]
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of synthesized this compound. We will move beyond a simple enumeration of methods to a critical evaluation of their strengths, weaknesses, and practical applications, supported by experimental data and detailed protocols. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating framework for your analytical choices.
The Analytical Imperative: Why Purity Matters
The synthesis of this compound, whether through the Ziegler process or the hydrogenation of lauric acid, can introduce a variety of impurities.[2] These can include:
-
Related Fatty Alcohols: Homologs such as 1-decanol (C10) and 1-tetradecanol (C14) are common process-related impurities.[3]
-
Unreacted Starting Materials: Residual lauric acid or its methyl ester may be present.
-
By-products of Synthesis: Aldehydes, ketones, and other oxidation products can form during the manufacturing process.
-
Catalyst Residues and Solvents: Inorganic impurities and residual solvents are also a concern.[4]
According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in a new drug substance must be reported, identified, and qualified based on established thresholds.[5][6] This regulatory framework underscores the necessity of robust analytical methods capable of not only quantifying the main component but also detecting and identifying trace impurities.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for purity assessment is a critical decision driven by the specific requirements of the analysis, including the need for quantitation, identification of unknowns, sensitivity, and sample throughput.[7] We will compare Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is arguably the most powerful and widely used technique for the purity assessment of volatile compounds like this compound.[8] Its high resolving power allows for the separation of closely related fatty alcohol homologs.
Causality of Experimental Choice: GC is preferred for its ability to separate compounds based on their boiling points and interactions with the stationary phase. For fatty alcohols, a non-polar or mid-polarity column is typically effective. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons and a wide linear range.[9]
Strengths:
-
High Resolution: Excellent for separating homologous series of fatty alcohols.
-
High Sensitivity: FID provides low limits of detection (LOD) and quantification (LOQ).[10]
-
Quantitative Accuracy: With proper calibration, GC-FID offers high precision and accuracy for purity assays.[11]
-
Coupling with Mass Spectrometry (GC-MS): Provides structural information for the identification of unknown impurities.[12]
Limitations:
-
Thermal Lability: Not suitable for thermally unstable impurities.
-
Derivatization: While not always necessary for this compound itself, derivatization to trimethylsilyl (TMS) ethers can improve peak shape and is often required for more polar impurities.[11][13]
Table 1: Performance Comparison of Analytical Techniques for this compound Purity
| Technique | Principle | Primary Use for this compound | Sensitivity | Throughput | Cost | Key Advantage |
| GC-FID | Separation by volatility and column interaction | Purity assay, quantification of volatile impurities | High (ng to pg) | High | Moderate | Gold standard for volatile impurity profiling.[14] |
| HPLC-UV/RID | Separation by polarity and column interaction | Analysis of non-volatile impurities, requires derivatization for UV | Moderate to Low (µg to ng) | Moderate | Moderate | Suitable for non-volatile or thermally labile impurities. |
| qNMR | Signal intensity proportional to the number of nuclei | Absolute purity determination without a specific reference standard | Low (mg) | Low | High | Provides absolute quantification and structural information.[15] |
| FTIR | Absorption of infrared radiation by molecular bonds | Functional group identification, rapid screening | Low (for purity) | Very High | Low | Quick identification of major functional group impurities.[16] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)
This protocol describes a validated method for determining the purity of this compound and quantifying related volatile impurities.
1. Sample Preparation: a. Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask. b. Dissolve in and dilute to volume with a suitable solvent such as hexane or isopropanol. c. Prepare a series of calibration standards of a this compound reference standard in the same solvent.
2. GC-FID Instrumentation and Conditions:
- Column: Agilent HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent non-polar column).
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Hold: 5 minutes at 250°C.
- Detector: Flame Ionization Detector (FID) at 280°C.
- Data Acquisition: Collect and process the chromatograms using appropriate software.
3. Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. b. Calculate the percentage purity of this compound using the area normalization method or an external standard calibration curve. c. Identify and quantify any impurities based on their retention times and peak areas relative to the this compound peak.
Diagram 1: GC-FID Workflow for this compound Purity Analysis
Caption: Workflow for this compound purity analysis by GC-FID.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile Impurities
HPLC is generally less suited for the direct analysis of fatty alcohols due to their lack of a strong UV chromophore.[17] However, it becomes a valuable tool when derivatization is employed or for the analysis of non-volatile, UV-active impurities. A Refractive Index Detector (RID) can be used, but it suffers from lower sensitivity and is not compatible with gradient elution.
Causality of Experimental Choice: For HPLC to be effective for this compound, derivatization with a UV-active agent is necessary. Reagents like benzoyl chloride or p-nitrobenzoyl chloride can be used to introduce a chromophore. This allows for sensitive UV detection and the use of powerful reversed-phase gradient methods for separation.
Strengths:
-
Analysis of Non-Volatile Impurities: Ideal for impurities that cannot be analyzed by GC.
-
Versatility: A wide range of column chemistries and mobile phases can be used.
Limitations:
-
Derivatization Required: The derivatization step adds complexity and potential for error.[18]
-
Lower Resolution for Homologs: Typically provides lower resolution for separating fatty alcohol homologs compared to GC.[19]
Protocol 2: HPLC-UV Analysis of this compound via Derivatization
This protocol outlines a method for the indirect analysis of this compound by HPLC-UV after derivatization.
1. Derivatization: a. In a vial, dissolve 10 mg of the this compound sample in 1 mL of anhydrous pyridine. b. Add 1.2 equivalents of benzoyl chloride and stir at room temperature for 1 hour. c. Quench the reaction with 1 mL of water and extract the dodecyl benzoate with 2 mL of diethyl ether. d. Evaporate the ether layer to dryness and reconstitute the residue in 1 mL of acetonitrile.
2. HPLC-UV Instrumentation and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Start with 70% acetonitrile, increase to 100% over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 230 nm.
- Injection Volume: 10 µL.
3. Data Analysis: a. Analyze the derivatized sample and a derivatized reference standard. b. Quantify the dodecyl benzoate peak to determine the purity of the original this compound.
Diagram 2: HPLC-UV Workflow with Derivatization
Caption: Workflow for this compound analysis by HPLC-UV with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool
NMR spectroscopy is an indispensable technique for the unambiguous identification of this compound and its impurities.[20] Furthermore, quantitative NMR (qNMR) allows for the direct determination of purity without the need for a specific this compound reference standard.[21][22]
Causality of Experimental Choice: ¹H NMR provides a "fingerprint" of the molecule, with distinct signals for the protons on the carbon bearing the hydroxyl group, the long alkyl chain, and the terminal methyl group. ¹³C NMR complements this by showing a signal for each unique carbon atom.[23][24] For qNMR, a certified internal standard with a known purity is added to the sample, and the purity of this compound is calculated by comparing the integral of a specific this compound signal to that of the internal standard.[15]
Strengths:
-
Structural Elucidation: Provides definitive structural information for both the main component and impurities.[25][26]
-
Absolute Quantification (qNMR): Enables purity determination without a compound-specific reference standard.[27]
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Requires a larger amount of sample (typically several milligrams) compared to chromatographic methods.
-
Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating interpretation.
Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol describes the determination of this compound purity using qNMR with an internal standard.
1. Sample Preparation: a. Accurately weigh about 10 mg of the this compound sample into an NMR tube. b. Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. c. Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently shake to dissolve.
2. NMR Spectroscopy:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Experiment: Standard quantitative ¹H NMR experiment with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
- Number of Scans: 16 or more for good signal-to-noise.
3. Data Processing and Analysis: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂OH protons at ~3.64 ppm) and a signal of the internal standard. c. Calculate the purity of this compound using the following equation:
Diagram 3: qNMR Purity Determination Logic
Caption: Logical flow for qNMR purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy is a fast and simple technique for identifying the functional groups present in a sample.[28][29] For this compound, it can quickly confirm the presence of the hydroxyl (-OH) group and the long alkyl chain, and can detect certain impurities with distinct functional groups (e.g., a carbonyl group from an aldehyde or ester impurity).[30]
Causality of Experimental Choice: FTIR is an excellent first-pass screening tool. A simple attenuated total reflectance (ATR) measurement requires minimal sample preparation and provides a spectrum in seconds. The presence of the characteristic broad O-H stretch and the sharp C-H stretches of the alkyl chain confirms the identity of the material as a long-chain alcohol.
Strengths:
-
Speed and Simplicity: Very fast analysis with minimal sample preparation.
-
Functional Group Identification: Excellent for identifying the presence or absence of key functional groups.[16][31]
Limitations:
-
Not Quantitative: Generally not used for accurate purity determination.
-
Low Sensitivity: Not suitable for detecting impurities at low levels.
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient for the complete purity assessment of synthesized this compound. A robust and reliable quality control strategy employs an integrated approach, leveraging the strengths of multiple techniques.
-
GC-FID should be the primary technique for purity assays and the quantification of volatile, structurally similar impurities.
-
NMR spectroscopy is essential for definitive structural confirmation and for providing an orthogonal, absolute measure of purity via qNMR .
-
HPLC-UV (with derivatization) is a valuable tool for the analysis of non-volatile or thermally labile impurities that are not amenable to GC.
-
FTIR spectroscopy serves as a rapid and straightforward method for initial identity confirmation and screening for major functional group impurities.
By judiciously selecting and combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for synthesized this compound, ensuring the quality, safety, and efficacy of their downstream applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 22. rssl.com [rssl.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound(112-53-8) 13C NMR spectrum [chemicalbook.com]
- 25. scs.illinois.edu [scs.illinois.edu]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. [PDF] Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. instanano.com [instanano.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Dodecanol
Understanding the Hazard Profile of 1-Dodecanol
Before proceeding with any disposal protocol, it is imperative to understand the inherent risks associated with this compound. While it is a common fatty alcohol used in numerous applications, it is not benign. The primary hazards are:
-
Human Health: this compound is classified as an irritant, capable of causing skin and serious eye irritation.[1][2][3][4] Inhalation of its vapors may lead to respiratory tract irritation, drowsiness, and dizziness.[2][4] Accidental ingestion can be harmful and may cause irritation of the digestive tract.[1][2]
-
Environmental Hazard: This is the most significant consideration for disposal. This compound is classified as very toxic to aquatic life with long-lasting effects .[2][4][5][6] Its release into drains or waterways can cause significant environmental damage.[2][3][4] For this reason, it is regulated as an environmentally hazardous substance for transportation (UN3077).[7]
Due to its environmental toxicity, this compound waste must be managed as a hazardous chemical waste.[1][8] It is crucial not to dispose of this compound down the drain or in regular trash.[8][9]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Ensuring personal safety is the first step in any laboratory procedure. When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes that can cause serious eye irritation.[1][2][3][4][10][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[11][12] It is advisable to consult a glove compatibility chart for specific breakthrough times.[13] | To prevent skin contact, which can cause irritation and dermatitis with repeated exposure.[1][2][4] |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory | Generally not required if handled in a well-ventilated area or a chemical fume hood.[1] Use a NIOSH/MSHA approved respirator if airborne concentrations are high.[1] | To prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[2][4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a compliant and safe manner.
Caption: Decision workflow for the safe disposal of this compound waste.
Part A: Waste Collection and Containment
-
Identify Waste Stream: Collect all materials contaminated with this compound. This includes unused or expired pure chemical, solutions containing this compound, and contaminated materials like absorbent pads from a spill cleanup.
-
Select Waste Container: Choose a clean, leak-proof container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or glass.[14] The container must have a secure, tight-fitting lid.
-
Transfer Waste:
-
For liquid waste, use a funnel to carefully pour the this compound into the designated hazardous waste container.
-
For solid waste (e.g., contaminated wipes, PPE), place it directly into a suitable, labeled container.[2]
-
Perform this transfer in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1]
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[14]
-
-
Secure and Label:
-
Tightly seal the container cap.
-
Affix a "Hazardous Waste" label to the container.[15]
-
Clearly write the full chemical name ("this compound") and list any other components of the waste mixture with their approximate percentages. Do not use chemical formulas or abbreviations.[15]
-
Indicate the associated hazards: "Irritant," "Environmentally Hazardous."[15]
-
Part B: On-Site Storage and Segregation
-
Segregate Incompatibles: this compound is incompatible with strong oxidizing agents, acids, and strong bases.[1] Store the this compound waste container separately from these chemical classes to prevent dangerous reactions.[9]
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15] This area should be under the direct control of laboratory personnel, away from drains, and clearly marked.[4][14]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tray or bin.[9] This secondary containment will capture any potential leaks or spills from the primary container.
Part C: Final Disposal
-
Consult Institutional Policy: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS or EH&S) department or equivalent office.[8] Familiarize yourself with their specific procedures for waste pickup requests.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the lab for extended periods.[15][14][16]
-
Regulatory Framework: Your EHS office will work with a licensed hazardous waste disposal vendor. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, including the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][14] While this compound is not specifically listed as a P-series or U-series waste under RCRA, its environmental hazards necessitate its management as a regulated hazardous waste.[1]
Spill Management Protocol
Accidents can happen. A swift and correct response is critical to mitigating risks.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Assess the Hazard: Evaluate the size of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your EHS office immediately.
-
Control and Contain:
-
Ensure the area is well-ventilated.
-
Remove all ignition sources as the material is flammable.[17]
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
-
Cleanup and Decontamination:
-
Carefully sweep or scoop up the absorbed material.[4]
-
Place the contaminated absorbent and any contaminated PPE into a designated hazardous waste container.
-
Label the container as "Hazardous Waste: this compound Spill Debris."
-
-
Final Disposal: Manage the spill cleanup waste following the same disposal workflow outlined in Section 3.
By adhering to this comprehensive guide, you are not only complying with regulations but are also upholding a culture of safety and environmental stewardship within your laboratory.
References
- 1. hmdb.ca [hmdb.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. ICSC 1765 - this compound [chemicalsafety.ilo.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. chemos.de [chemos.de]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 13. glovesbyweb.com [glovesbyweb.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ic.ptb.de [ic.ptb.de]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Dodecanol
Navigating the nuances of chemical handling is paramount to ensuring both laboratory safety and the integrity of your research. This guide provides an in-depth, procedural framework for the safe handling of 1-Dodecanol, with a specific focus on the selection and use of Personal Protective Equipment (PPE). As a long-chain primary alcohol, this compound (also known as lauryl alcohol) presents moderate hazards that, with the proper protocols, can be effectively managed. This document moves beyond a simple checklist, offering a self-validating system of protocols rooted in established safety science.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is primarily recognized as an irritant and is very toxic to aquatic life.[1][2][3] The primary routes of occupational exposure are through skin and eye contact, though inhalation of mists or vapors can also occur, particularly with heating or aerosolization.[4][5]
Key Hazards:
-
Skin Irritation: Direct contact can cause redness and irritation.[1][4][5] Repeated or prolonged exposure may lead to skin dryness or dermatitis.[1]
-
Serious Eye Irritation: this compound can cause significant eye irritation, characterized by redness and pain.[1][4][5][6]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may irritate the respiratory system, leading to symptoms like coughing and sore throat.[1][4][5]
-
Aquatic Toxicity: This substance is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][3][5] Therefore, preventing its release into drains and waterways is a critical responsibility.[1][2][5][7]
While this compound is a combustible solid, it does not readily ignite at ambient temperatures.[2][7][8] However, it's prudent to avoid contact with hot surfaces and strong oxidizing agents.[2][8]
Engineering and Administrative Controls: The First Line of Defense
Before resorting to PPE, always prioritize engineering and administrative controls to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] A laboratory chemical hood is recommended, especially when heating the substance or when there's a potential for aerosol generation.
-
Safe Work Practices: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Always wash hands thoroughly with soap and water after handling.[1][4] Keep containers tightly closed when not in use.[4][9]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls cannot eliminate exposure, PPE is mandatory. The following provides a detailed protocol for selecting and using PPE when handling this compound.
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[6]
-
Standard Operations: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Splash Hazard: If there is a significant risk of splashing, a face shield should be worn in addition to chemical safety goggles.[3]
-
Contact Lenses: It is advisable not to wear contact lenses when handling this chemical, as they can absorb and concentrate irritants.[1]
Preventing skin contact is a primary safety objective. This involves selecting appropriate gloves and protective clothing.
-
Protective Clothing: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[3][4] Ensure clothing is laundered separately from personal items.[1]
Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required. However, it becomes necessary in specific situations.
-
When to Use: A NIOSH/MSHA-approved respirator should be used if ventilation is poor, if you are generating dusts or aerosols, or if you experience respiratory irritation.[3][4][7]
-
Respirator Type: A filter respirator for organic gases and particulates, adapted to the airborne concentration of the substance, is appropriate.[5][7]
The following table summarizes the essential PPE for handling this compound.
| Exposure Route | Hazard | Required PPE | Regulatory Standard (Example) |
| Eyes | Serious Eye Irritation | Chemical safety goggles or safety glasses with side shields. Face shield for splash risk. | OSHA 29 CFR 1910.133 / EN166 |
| Skin | Skin Irritation | Chemical-resistant gloves (e.g., Nitrile, PVC). Lab coat. | OSHA 29 CFR 1910.138 |
| Respiratory | Respiratory Tract Irritation | NIOSH/MSHA-approved respirator (if ventilation is inadequate or irritation occurs). | OSHA 29 CFR 1910.134 |
Operational Plans: Spills, First Aid, and Disposal
Even with the best precautions, accidents can happen. A clear, actionable plan for emergencies is a cornerstone of a safe laboratory environment.
In the event of a this compound spill, your immediate actions are critical to prevent exposure and environmental contamination.
For Minor Spills (Solid or Liquid):
-
Alert Personnel: Immediately alert others in the vicinity.[10]
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.[4][11]
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[7][8] Prevent entry into drains or waterways.[1][3]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with soap and water, and ensure the area is well-ventilated.[3]
-
Dispose: The collected waste must be disposed of as hazardous chemical waste.[2][3]
For Major Spills:
-
Evacuate: Immediately evacuate the area.[3]
-
Alert: Notify your institution's emergency response team or EHS department.[1][3]
-
Isolate: If safe to do so, close doors to the affected area to contain vapors.
-
Do Not Attempt Cleanup: Major spills should only be handled by trained emergency responders.
Immediate and appropriate first aid can significantly mitigate the effects of an accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes.[4] Flush skin with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4][5] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Facilities handling this compound should be equipped with an eyewash station and a safety shower.[4]
Proper disposal is essential to prevent environmental harm.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a dedicated, clearly labeled, and sealed container.[1][3] The container must be compatible with the chemical.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent local regulations.[4]
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company.[2] Do not dispose of this compound down the drain or in regular trash.[2][7]
By adhering to these comprehensive protocols, you build a framework of safety that protects you, your colleagues, and your research. This guide serves as a foundational resource, but it should always be used in conjunction with your institution's specific safety policies and the most current Safety Data Sheet for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. ICSC 1765 - this compound [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. DODECANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
